Cenerimod
Description
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
S1P1 receptor modulato
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5/c1-4-16-10-18(9-15(2)23(16)32-14-20(30)13-29)24-27-25(33-28-24)19-11-21(17-7-5-6-8-17)26-22(12-19)31-3/h9-12,17,20,29-30H,4-8,13-14H2,1-3H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKKMMMRWISKRF-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262414-04-9 | |
| Record name | Cenerimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262414049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cenerimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12705 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2-Propanediol, 3-[4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]-,(2S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CENERIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y333RS1786 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Efficacy of Cenerimod in Murine Lupus Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage in various organs. A key pathological feature of SLE is the infiltration of autoreactive lymphocytes into target tissues. Cenerimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has shown promise in preclinical lupus models by targeting lymphocyte trafficking. This technical guide provides an in-depth overview of the preclinical evidence for this compound in murine models of lupus, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: S1P1 Receptor Modulation
This compound's primary mechanism of action is the modulation of the S1P1 receptor, a G protein-coupled receptor crucial for the egress of lymphocytes from secondary lymphoid organs.[1] By acting as a functional antagonist of the S1P1 receptor, this compound induces its internalization, thereby sequestering lymphocytes within the lymph nodes and preventing their recirculation and infiltration into tissues.[1][2] This targeted immunomodulation has demonstrated significant therapeutic effects in preclinical lupus models.
Preclinical Evidence in the MRL/lpr Mouse Model
The MRL/lpr mouse is a widely used spontaneous model of SLE that develops a severe lupus-like disease characterized by lymphadenopathy, splenomegaly, autoantibody production, and immune complex-mediated glomerulonephritis.[3]
Experimental Design
In a key preclinical study, 7-week-old female MRL/lpr mice were treated with this compound administered as a food admix (approximately 20–40 mg/kg body weight per day) or a vehicle control.[4] The study was conducted until a predefined endpoint of at least 20% morbidity/mortality was reached in one of the groups. Various parameters were assessed at baseline and throughout the study, with a final analysis at 11 weeks of treatment.
Therapeutic Efficacy
Treatment with this compound resulted in a significant amelioration of the lupus-like disease in MRL/lpr mice, as evidenced by the following key findings:
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Improved Survival: All this compound-treated mice were still alive at the 11-week endpoint, whereas the vehicle-treated group exhibited over 20% mortality.
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Reduced Lymphocyte Counts: this compound treatment led to a marked reduction in circulating B and T lymphocytes. Specifically, there was a significant decrease in peripheral CD19+ B lymphocytes (-78.9%), CD4+ T lymphocytes (-98.9%), and CD8+ T lymphocytes (-90.4%) compared to the vehicle control group.
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Amelioration of Kidney Pathology: this compound significantly reduced kidney inflammation and damage. This was demonstrated by a significant decrease in the urine albumin-to-creatinine ratio, a key indicator of proteinuria, and lower kidney histopathology scores. Histological analysis revealed reduced immune cell infiltrates in the kidneys of this compound-treated mice.
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Reduced Brain Pathology: this compound treatment also mitigated central nervous system involvement. A significant reduction in T-cell infiltrates and total IgG levels was observed in the brains of treated mice. The incidence of brain pathology was markedly lower in the this compound group (20%) compared to the vehicle group (71%).
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Modulation of Autoantibodies and Inflammatory Markers: Treatment with this compound led to a significant reduction in the titers of anti-dsDNA antibodies, a hallmark of SLE. Furthermore, levels of key inflammatory and B-cell-associated biomarkers, including B-cell activating factor (BAFF) and interferon-alpha (IFN-α), were significantly lower in the plasma of this compound-treated mice.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical studies of this compound in the MRL/lpr lupus model.
| Parameter | Vehicle Control | This compound-Treated | Percentage Change | Reference |
| Survival Rate at Week 11 | <80% | 100% | >20% increase | |
| Peripheral CD19+ B Lymphocytes | High | Significantly Reduced | -78.9% | |
| Peripheral CD4+ T Lymphocytes | High | Significantly Reduced | -98.9% | |
| Peripheral CD8+ T Lymphocytes | High | Significantly Reduced | -90.4% | |
| Incidence of Brain Pathology | 71% | 20% | -71.8% |
| Biomarker | Effect of this compound Treatment | Reference |
| Anti-dsDNA Antibody Titers | Significantly Reduced | |
| Plasma BAFF Levels | Significantly Lower | |
| Plasma IFN-α Levels | Significantly Lower | |
| Urine Albumin/Creatinine Ratio | Significantly Decreased |
Preclinical Evidence in the NZB/W F1 Mouse Model
The New Zealand Black/New Zealand White (NZB/W) F1 hybrid mouse is another well-established model of spontaneous lupus, particularly for studying lupus nephritis. While the majority of published preclinical data for this compound focuses on the MRL/lpr model, the therapeutic principle of S1P1 receptor modulation has been validated in the NZB/W F1 model with other compounds, suggesting potential efficacy for this compound as well. For instance, another S1P1 modulator, ozanimod, has been shown to dose-dependently reduce proteinuria and alleviate kidney pathology in NZB/W F1 mice. Further studies are needed to specifically evaluate the efficacy of this compound in this lupus model.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of preclinical findings.
Animal Model and Treatment
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Animal Strain: Female MRL/lpr mice.
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Age at Treatment Start: 7 weeks.
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Drug Administration: this compound incorporated into food admix, providing an approximate daily dose of 20-40 mg/kg.
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Control Group: Received vehicle food admix.
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Study Duration: The study was terminated when at least 20% mortality was observed in one group, which occurred at 11 weeks of treatment.
Outcome Measures
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Proteinuria Assessment: Urine samples were collected, and the albumin-to-creatinine ratio was determined to quantify proteinuria.
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Flow Cytometry for Lymphocyte Subsets: Spleen and peripheral blood lymphocytes were stained with fluorescently labeled antibodies against specific cell surface markers (e.g., CD3, CD4, CD8, CD19, B220) to identify and quantify different lymphocyte populations.
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Histopathological Analysis of Kidney and Brain: Organs were collected, fixed, and sectioned. Sections were stained with hematoxylin and eosin (H&E) and other relevant stains to assess tissue morphology and inflammation. A semi-quantitative scoring system was used to grade the severity of lesions, including glomerular involvement, interstitial inflammation, and vasculitis.
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Quantification of Immune Cell Infiltration: Immunofluorescence staining was used to identify and quantify the area of T-cell (CD3+) infiltration in kidney and brain sections.
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Enzyme-Linked Immunosorbent Assay (ELISA) for Autoantibodies and Biomarkers: Serum or plasma levels of anti-dsDNA antibodies and other biomarkers such as BAFF and IFN-α were quantified using specific ELISA kits.
Signaling Pathways and Visualizations
This compound's effect on lymphocyte trafficking is a direct consequence of its modulation of the S1P1 receptor signaling pathway.
S1P1 Receptor Signaling Pathway
The egress of lymphocytes from secondary lymphoid organs is controlled by a gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissues. S1P binds to the S1P1 receptor on lymphocytes, which couples to the inhibitory G protein, Gαi. This signaling cascade is essential for lymphocytes to migrate out of the lymph nodes. This compound, as a functional antagonist, leads to the internalization and degradation of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient and thus trapping them within the lymph nodes. This process also involves β-arrestin, which plays a role in receptor internalization.
Caption: S1P1 receptor signaling pathway modulated by this compound.
Experimental Workflow
The preclinical evaluation of this compound in the MRL/lpr mouse model followed a structured workflow from treatment initiation to endpoint analysis.
References
Cenerimod's Impact on Lymphocyte Dynamics: A Technical Overview of Trafficking and Egress Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cenerimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has demonstrated significant effects on lymphocyte trafficking and egress from secondary lymphoid organs. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies. It details the experimental protocols used to evaluate its efficacy and visualizes the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating S1P1 modulators and their therapeutic potential in autoimmune diseases such as Systemic Lupus Erythematosus (SLE).
Introduction: The Role of S1P1 in Lymphocyte Trafficking
The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and Peyer's patches, is a critical process in immune surveillance and response. This process is primarily regulated by the sphingosine-1-phosphate (S1P) gradient, which is higher in the blood and lymph compared to the tissues.[1] Lymphocytes express the S1P1 receptor, a G protein-coupled receptor (GPCR), which, upon binding to S1P, initiates signaling cascades that promote their migration out of the lymphoid tissues and into circulation.[1][2]
In autoimmune diseases like SLE, autoreactive lymphocytes contribute to tissue damage.[3] Therefore, modulating lymphocyte trafficking by targeting the S1P/S1P1 axis presents a promising therapeutic strategy.[3] this compound is a potent and selective S1P1 receptor modulator that has been developed for the treatment of autoimmune diseases. It functions by inducing the internalization of the S1P1 receptor on lymphocytes, rendering them unresponsive to the S1P gradient and effectively trapping them within the secondary lymphoid organs. This sequestration of lymphocytes reduces their numbers in the peripheral blood and, consequently, their infiltration into inflamed tissues.
Mechanism of Action: S1P1 Receptor Modulation
This compound's primary mechanism of action involves its interaction with the S1P1 receptor on lymphocytes. As a functional antagonist, this compound initially acts as an agonist, binding to the S1P1 receptor and triggering its internalization. However, unlike the natural ligand S1P, which allows for receptor recycling back to the cell surface, this compound induces a persistent internalization and subsequent degradation of the receptor. This sustained loss of surface S1P1 receptors prevents lymphocytes from sensing the S1P gradient necessary for their egress from lymphoid tissues.
Quantitative Data on Lymphocyte Reduction
This compound has been shown to induce a dose-dependent reduction in peripheral blood lymphocyte counts in both preclinical and clinical settings.
Preclinical Data: MRL/lpr Mouse Model of SLE
In the MRL/lpr mouse model, a well-established model for studying SLE, this compound treatment resulted in a significant reduction of circulating lymphocytes.
| Lymphocyte Subset | Percent Reduction vs. Vehicle | Reference |
| CD19+ B Lymphocytes | -78.9% | |
| CD4+ T Lymphocytes | -98.9% | |
| CD8+ T Lymphocytes | -90.4% |
Clinical Data: Phase 2 Study in SLE Patients (NCT02472795)
A 12-week, double-blind, placebo-controlled, proof-of-concept study in patients with moderate to severe SLE demonstrated a dose-dependent reduction in total lymphocyte counts.
| This compound Dose | Mean Percentage Change from Baseline in Total Lymphocyte Count | Reference |
| 0.5 mg | -12% | |
| 1 mg | -48% | |
| 2 mg | -52% | |
| 4 mg | -69% | |
| Placebo | -5% |
Further analysis of lymphocyte subsets in a phase 2 study showed a pronounced reduction in B and T lymphocytes after 12 weeks of treatment.
| Lymphocyte Subset | Median Reduction with this compound (4mg) | Reference |
| CD19+ B Lymphocytes | -90% | |
| CD4+ T Lymphocytes | -94% | |
| CD8+ T Lymphocytes | -63% |
Experimental Protocols
MRL/lpr Mouse Model of SLE
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Animal Model: Female MRL/lpr mice, which spontaneously develop an autoimmune disease resembling human SLE, are used.
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Treatment Administration: this compound is administered as a food admix. Treatment typically starts when the mice are 7 weeks of age, an age at which B cell abnormalities are detectable.
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Study Duration: The study continues until a predefined endpoint is reached, such as a certain level of morbidity or mortality in the vehicle control group.
-
Sample Collection and Analysis: Blood samples are collected at the end of the treatment period for lymphocyte quantification by flow cytometry. Tissues such as kidneys and brain are collected for histopathological analysis of lymphocyte infiltration.
S1P1 Receptor Internalization Assay
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Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy subjects and SLE patients.
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Procedure:
-
Isolated lymphocytes are incubated with varying concentrations of this compound.
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Following incubation, the cells are stained with fluorescently labeled antibodies specific for lymphocyte surface markers (e.g., CD4, CD8, CD19) and an antibody targeting the S1P1 receptor.
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The surface expression of the S1P1 receptor is then quantified using flow cytometry.
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Data Analysis: The reduction in S1P1 surface expression is indicative of receptor internalization. The half-maximal effective concentration (EC50) is calculated to determine the potency of this compound in inducing internalization.
In Vivo Lymphocyte Egress Assay
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Principle: This assay measures the rate at which lymphocytes exit the lymph nodes.
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Procedure:
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A cohort of mice receives an intravenous injection of fluorescently labeled lymphocytes, which are allowed to home to the lymph nodes.
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After a set period, a substance that blocks the entry of new lymphocytes into the lymph nodes is administered.
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The number of labeled lymphocytes remaining in the lymph nodes is quantified at different time points after the entry blockade.
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The rate of disappearance of the labeled cells from the lymph nodes represents the egress rate.
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Application with this compound: To assess the effect of this compound, the drug is administered to a group of mice prior to the entry blockade. A slower rate of disappearance of labeled lymphocytes compared to a vehicle-treated control group indicates that this compound is inhibiting lymphocyte egress.
Flow Cytometry for Lymphocyte Immunophenotyping
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Sample: Whole blood or isolated PBMCs.
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Staining: Samples are incubated with a cocktail of fluorescently labeled monoclonal antibodies targeting specific cell surface markers to identify different lymphocyte subsets (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, CD19 for B cells).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence intensity of individual cells.
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Gating Strategy: A sequential gating strategy is employed to identify the populations of interest. For example, lymphocytes are first identified based on their forward and side scatter properties, followed by gating on CD3+ cells to identify T cells, and then further subdividing into CD4+ and CD8+ populations.
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Quantification: The absolute count of each lymphocyte subset is determined using counting beads or a dual-platform method in conjunction with a complete blood count.
Conclusion
This compound is a selective S1P1 receptor modulator that effectively reduces the number of circulating lymphocytes by inhibiting their egress from secondary lymphoid organs. This mechanism of action is supported by robust preclinical and clinical data demonstrating a dose-dependent reduction in peripheral B and T lymphocytes. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other S1P1 modulators. The visualization of the S1P1 signaling pathway and experimental workflows offers a clear understanding of the core concepts for professionals in the field of drug development and immunology research. Further investigation into the long-term effects and potential therapeutic applications of this compound in various autoimmune diseases is warranted.
References
Cenerimod in Sjögren's Syndrome: A Technical Deep Dive for Drug Development Professionals
An In-depth Technical Guide on the Core Science and Investigational Landscape
Executive Summary
Sjögren's syndrome is a complex, chronic autoimmune disease characterized by debilitating dryness of the eyes and mouth, fatigue, and systemic manifestations. The underlying pathology involves lymphocytic infiltration of exocrine glands, leading to glandular dysfunction and destruction. Current treatments are primarily symptomatic, highlighting a significant unmet medical need for targeted therapies. Cenerimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of this compound's mechanism of action, preclinical evidence in Sjögren's syndrome models, and relevant clinical trial insights, tailored for researchers, scientists, and drug development professionals.
The Pathophysiological Rationale for S1P1 Receptor Modulation in Sjögren's Syndrome
Sjögren's syndrome is a systemic autoimmune disorder characterized by immune-mediated inflammation and destruction of the lacrimal and salivary glands.[1][2] The hallmark of the disease is the infiltration of these glands by T and B lymphocytes, which can organize into ectopic lymphoid structures (ELS).[3][4] These structures function as local sites of immune activation, driving autoantibody production and perpetuating tissue damage.[3]
The pathophysiology is multifactorial, with genetic predisposition and environmental triggers thought to initiate the autoimmune cascade. Key cellular players include CD4+ T cells and B cells. T cells produce pro-inflammatory cytokines like interleukin-2 (IL-2) and interferon-gamma (IFN-γ), while B cells contribute through autoantibody production, such as anti-SSA/Ro and anti-SSB/La. This chronic inflammation ultimately leads to the destruction of glandular epithelial cells and impaired secretory function.
The trafficking of lymphocytes from secondary lymphoid organs to the sites of inflammation is a critical process in the pathogenesis of Sjögren's syndrome. Sphingosine-1-phosphate (S1P) and its receptor, S1P1, play a pivotal role in regulating lymphocyte egress from lymph nodes. By modulating the S1P1 receptor, the egression of autoreactive lymphocytes into the circulation and subsequently into the salivary and lacrimal glands can be inhibited. This provides a strong rationale for investigating S1P1 receptor modulators as a therapeutic strategy for Sjögren's syndrome.
This compound: A Selective S1P1 Receptor Modulator
This compound is an orally active, potent, and selective S1P1 receptor modulator. Its mechanism of action involves binding to the S1P1 receptor on lymphocytes, leading to its internalization and degradation. This functional antagonism prevents lymphocytes from responding to the natural S1P gradient, effectively trapping them within the lymph nodes. This sequestration of lymphocytes reduces the number of circulating T and B cells available to infiltrate and damage target tissues, such as the exocrine glands in Sjögren's syndrome. This compound has demonstrated a favorable safety profile in preclinical and clinical studies, with a lower incidence of cardiovascular and respiratory side effects compared to non-selective S1P receptor modulators.
Signaling Pathway of this compound
The binding of this compound to the S1P1 receptor on a lymphocyte initiates a signaling cascade that leads to receptor internalization, preventing the lymphocyte from egressing from the lymph node.
References
- 1. This compound, a Potent and Selective Sphingosine-1-Phosphate Receptor 1 Modulator, Controls Systemic Autoimmunity and Organ Pathology in Mouse Models of Systemic Lupus Erythematosus and Sjögren’s Syndrome - ACR Meeting Abstracts [acrabstracts.org]
- 2. CARE: A Clinical Study Assessing this compound as a Potential New Oral Treatment for Lupus | Lupus Foundation of America [lupus.org]
- 3. This compound, a selective S1P1 receptor modulator, improves organ-specific disease outcomes in animal models of Sjögren’s syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound in Patients with Moderate to Severe Systemic Lupus Erythematosus (SLE): A Multicenter, Randomized, Parallel-Group, Double-Blind, Placebo-Controlled, Dose-Finding Phase 2b Trial - ACR Meeting Abstracts [acrabstracts.org]
Cenerimod's Immunomodulatory Impact on B and T Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cenerimod is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that demonstrates significant immunomodulatory effects by influencing the trafficking and function of B and T lymphocytes. As a functional antagonist, this compound induces the internalization of S1P1 receptors on lymphocytes, leading to their sequestration within secondary lymphoid organs. This prevents their egress into peripheral circulation and subsequent infiltration into inflamed tissues, a key mechanism in the pathogenesis of autoimmune diseases such as systemic lupus erythematosus (SLE). This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on lymphocyte populations, detailed methodologies of key experimental assays, and a visualization of the associated signaling pathways.
Core Mechanism of Action: S1P1 Receptor Modulation
This compound's primary mechanism of action is the modulation of the S1P1 receptor, a G protein-coupled receptor crucial for the egress of lymphocytes from lymphoid tissues.[1] By binding to S1P1, this compound acts as a functional antagonist, leading to the internalization and degradation of the receptor. This renders lymphocytes unresponsive to the natural chemoattractant gradient of sphingosine-1-phosphate (S1P), effectively trapping them in the lymph nodes and spleen.[2] This sequestration of autoreactive lymphocytes is a key therapeutic strategy in autoimmune diseases.[2]
A distinguishing feature of this compound is its "biased signaling" at the S1P1 receptor. It preferentially activates G-protein signaling pathways over the β-arrestin pathway.[1][3] This results in an attenuated intracellular calcium mobilization response compared to other S1P1 modulators, which may contribute to its favorable safety profile.
Signaling Pathway of this compound at the S1P1 Receptor
Caption: this compound's biased agonism at the S1P1 receptor.
Quantitative Impact on B and T Cell Populations
This compound induces a significant and dose-dependent reduction in circulating B and T lymphocytes. This effect has been consistently observed in both preclinical animal models and clinical trials in patients with SLE.
Table 1: Effect of this compound on Peripheral Lymphocyte Counts in MRL/lpr Mice
| Lymphocyte Subset | Treatment Group | Mean Reduction from Control (%) | Reference |
| CD19+ B Lymphocytes | This compound | 78.9 | |
| CD4+ T Lymphocytes | This compound | 98.9 | |
| CD8+ T Lymphocytes | This compound | 90.4 |
Table 2: Dose-Dependent Reduction of Lymphocyte Counts in SLE Patients (12-Week Study)
| This compound Dose | Total Lymphocyte Count Reduction from Baseline (%) | Reference |
| 0.5 mg | -12 | |
| 1 mg | -48 | |
| 2 mg | -52 | |
| 4 mg | -69 | |
| Placebo | -5 |
Table 3: Median Reduction of Lymphocyte Subsets in SLE Patients Treated with this compound (12-Week Study)
| Lymphocyte Subset | Median Reduction (%) | Reference |
| CD19+ B Lymphocytes | -90 | |
| CD4+ T Lymphocytes | -94 | |
| CD8+ T Lymphocytes | -63 |
In addition to the reduction in overall lymphocyte numbers, this compound treatment also leads to a normalization of antibody-secreting cell (ASC) numbers in the blood of SLE patients.
Detailed Experimental Protocols
The following sections provide an overview of the methodologies used to assess the impact of this compound on lymphocyte function.
Flow Cytometry for Lymphocyte Immunophenotyping
This protocol outlines the general steps for analyzing lymphocyte subsets in peripheral blood.
Objective: To quantify the absolute counts and percentages of B cells, T cells, and their subsets.
Materials:
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Whole blood collected in EDTA tubes
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Fluorescently conjugated monoclonal antibodies (e.g., anti-CD3, CD4, CD8, CD19, CD45, CD25, CD127, CXCR5, FoxP3)
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Red blood cell lysis buffer
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Wash buffer (e.g., PBS with 2% FBS)
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Flow cytometer
Procedure:
-
Sample Preparation: Aliquot 100 µL of whole blood into a flow cytometry tube.
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Antibody Staining: Add the predetermined optimal concentration of each fluorescently labeled antibody to the blood and vortex gently. Incubate for 20-30 minutes at room temperature in the dark.
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Red Blood Cell Lysis: Add 2 mL of 1X lysis buffer and incubate for 10-15 minutes at room temperature in the dark.
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Washing: Centrifuge the tubes at 300-400 x g for 5 minutes. Decant the supernatant and wash the cell pellet with 2 mL of wash buffer. Repeat the wash step.
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Cell Resuspension: Resuspend the final cell pellet in 300-500 µL of wash buffer.
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Data Acquisition: Acquire the samples on a calibrated flow cytometer. Collect a sufficient number of events for statistical analysis.
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Data Analysis: Use appropriate software to gate on the lymphocyte population based on forward and side scatter, and then on CD45 expression. Subsequently, identify B cells (CD19+), T cells (CD3+), and T cell subsets (CD4+, CD8+). For regulatory T cells (Tregs), gate on CD4+, CD25+, and low/negative CD127 expression, followed by intracellular staining for FoxP3. For follicular helper T cells (Tfh), gate on CD4+ and CXCR5+ cells.
Experimental Workflow: Flow Cytometry
Caption: Workflow for lymphocyte immunophenotyping by flow cytometry.
ELISA for Anti-dsDNA Antibody Quantification
This protocol provides a general framework for measuring anti-dsDNA antibodies in serum.
Objective: To quantify the levels of autoantibodies against double-stranded DNA.
Materials:
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Serum samples from patients
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dsDNA-coated ELISA plates
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Sample diluent
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Wash buffer
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HRP-conjugated anti-human IgG
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TMB substrate
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Stop solution (e.g., 0.5 M H₂SO₄)
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Microplate reader
Procedure:
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Sample Dilution: Dilute serum samples (typically 1:101) in sample diluent.
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Coating and Blocking: Use pre-coated dsDNA plates or coat plates with dsDNA and subsequently block with a suitable blocking buffer.
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Sample Incubation: Add 100 µL of diluted samples, calibrators, and controls to the wells and incubate for 30-60 minutes at room temperature.
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Washing: Aspirate the well contents and wash the wells 3-4 times with wash buffer.
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Conjugate Incubation: Add 100 µL of HRP-conjugated anti-human IgG to each well and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate for 10-15 minutes in the dark.
-
Stopping Reaction: Add 100 µL of stop solution to each well.
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Reading: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve from the calibrators and determine the concentration of anti-dsDNA antibodies in the samples.
Histology for Lymphocyte Infiltration in Mouse Kidney
This protocol describes the basic steps for visualizing lymphocyte infiltration in kidney tissue from the MRL/lpr mouse model.
Objective: To assess the extent of immune cell infiltration in the kidneys.
Materials:
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Mouse kidney tissue
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10% neutral buffered formalin
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Paraffin
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Microtome
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Glass slides
-
Hematoxylin and Eosin (H&E) stains or antibodies for immunohistochemistry (e.g., anti-CD3 for T cells, anti-B220 for B cells)
-
Microscope
Procedure:
-
Fixation and Processing: Fix kidney tissue in 10% neutral buffered formalin for 24 hours. Dehydrate the tissue through a series of graded alcohols and clear in xylene.
-
Embedding: Embed the tissue in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
Staining (H&E):
-
Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.
-
Stain with hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in acid alcohol.
-
"Blue" the sections in Scott's tap water or ammonia water.
-
Counterstain with eosin for 1-3 minutes.
-
Dehydrate, clear, and mount with a coverslip.
-
-
Staining (Immunohistochemistry):
-
Perform antigen retrieval if necessary.
-
Block endogenous peroxidase and non-specific binding sites.
-
Incubate with primary antibodies (e.g., anti-CD3, anti-B220) overnight at 4°C.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Develop with a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
-
Analysis: Examine the stained sections under a microscope to evaluate the location and extent of lymphocyte infiltration in the glomeruli and interstitial spaces.
S1P1 Receptor Internalization Assay
This protocol outlines a method to visualize this compound-induced S1P1 receptor internalization.
Objective: To qualitatively and quantitatively assess the internalization of the S1P1 receptor upon this compound treatment.
Materials:
-
Cells expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP)
-
Cell culture medium
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed S1P1-GFP expressing cells onto glass-bottom dishes or plates suitable for imaging and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 2-4 hours to reduce basal receptor activation.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain with a nuclear counterstain like DAPI.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analysis: Analyze the images to quantify the translocation of the fluorescent S1P1 signal from the cell membrane to intracellular vesicles.
Lymphocyte Chemotaxis Assay
This protocol describes a real-time chemotaxis assay using a system like the IncuCyte.
Objective: To measure the ability of this compound to inhibit S1P-mediated lymphocyte migration.
Materials:
-
Isolated primary human T and B lymphocytes
-
Chemotaxis assay plate (e.g., IncuCyte® ClearView 96-Well Plate)
-
Assay medium
-
S1P (chemoattractant)
-
This compound
-
Live-cell imaging system (e.g., IncuCyte®)
Procedure:
-
Plate Preparation: Prepare the reservoir plate by adding assay medium with or without S1P.
-
Cell Preparation: Resuspend isolated lymphocytes in assay medium. Pre-incubate a subset of cells with different concentrations of this compound.
-
Cell Seeding: Seed the lymphocytes into the insert plate.
-
Assay Assembly: Place the insert plate into the reservoir plate.
-
Live-Cell Imaging: Place the entire plate into the live-cell imaging system and acquire phase-contrast images at regular intervals over several hours to days.
-
Data Analysis: Use the system's software to quantify the number of cells that have migrated from the insert to the underside of the membrane in response to the S1P gradient. Compare the migration of this compound-treated cells to untreated controls to determine the inhibitory effect.
Conclusion
This compound's selective modulation of the S1P1 receptor presents a targeted approach to immunotherapy. By sequestering B and T lymphocytes in secondary lymphoid organs, it effectively reduces the circulating pool of autoreactive cells that contribute to the pathology of autoimmune diseases like SLE. The quantitative data from both preclinical and clinical studies demonstrate a profound and dose-dependent reduction in key lymphocyte populations. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted immunomodulatory properties of this compound and similar compounds. The unique biased signaling of this compound at the S1P1 receptor warrants further exploration to fully elucidate its impact on lymphocyte function and its potential for a favorable clinical profile.
References
- 1. This compound, a novel selective S1P1 receptor modulator with unique signaling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical to clinical translation of this compound, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The In-Vitro Pharmacodynamics of Cenerimod: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenerimod is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has shown promise in the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE).[1][2] Its mechanism of action involves the sequestration of lymphocytes in lymph nodes, preventing their migration to sites of inflammation.[1][2] A key characteristic of this compound, identified through in-vitro studies, is its unique signaling profile, exhibiting biased agonism at the S1P1 receptor. This technical guide provides an in-depth summary of the in-vitro pharmacodynamics of this compound, focusing on its receptor selectivity, functional activity, and the experimental protocols used for its characterization.
Quantitative Analysis of this compound's In-Vitro Activity
The potency and selectivity of this compound have been quantified using various in-vitro assays. The following tables summarize the key quantitative data from studies on human recombinant S1P receptors.
Table 1: Potency (EC50) of this compound in [³⁵S]-GTPγS Binding Assays on Human S1P Receptors
| Receptor Subtype | This compound EC50 (nM) | S1P EC50 (nM) | pFTY720 EC50 (nM) |
| S1P₁ | 1 | 16 | Not Reported |
| S1P₂ | >10,000 | Not Reported | Not Reported |
| S1P₃ | 228 | 0.1 | 0.5 |
| S1P₄ | >10,000 | Not Reported | Not Reported |
| S1P₅ | 36 | 67 | 0.5 |
Data sourced from Piali et al., 2017.[1]
Table 2: Functional Activity of this compound in Human Umbilical Vein Endothelial Cells (HUVEC)
| Assay | This compound EC50 (nM) | S1P EC50 (nM) |
| [³⁵S]-GTPγS Binding | 1 | 16 |
| Ca²⁺ Mobilization | 500 | Not Reported |
Data sourced from Piali et al., 2017. and Stepanovska Tanturovska & Huwiler, 2020.
Table 3: this compound-Induced S1P1 Receptor Internalization in Human T and B Lymphocytes
| Cell Type | This compound EC50 (nM) |
| T Lymphocytes | ~15 |
| B Lymphocytes | ~15 |
Data sourced from a 2019 conference abstract.
Signaling Pathways and Biased Agonism
This compound acts as a functional agonist at the S1P1 receptor, stimulating G-protein activation. However, it displays a pronounced signaling bias. While it potently activates the Gαi pathway, leading to the exchange of GDP for GTP, it is significantly less potent in inducing the downstream signaling cascade that results in calcium mobilization. This biased agonism is a distinguishing feature of this compound compared to the natural ligand S1P and other S1P receptor modulators like pFTY720.
The primary mechanism of action for lymphocyte sequestration is the this compound-induced internalization of the S1P1 receptor on lymphocytes. This internalization renders the cells unresponsive to the natural S1P gradient that guides their egress from lymphoid tissues.
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below.
[³⁵S]-GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to S1P receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells expressing recombinant human S1P1, S1P2, S1P3, S1P4, or S1P5 receptors, or from Human Umbilical Vein Endothelial Cells (HUVEC).
-
[³⁵S]-GTPγS
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA)
-
GDP
-
This compound and reference compounds
-
Scintillation fluid
-
96-well filter plates and a cell harvester
Procedure:
-
Thaw cell membrane preparations on ice.
-
Incubate membranes (typically 5-20 µg of protein) with varying concentrations of this compound or reference compounds in the assay buffer containing GDP (e.g., 10 µM) for a pre-incubation period (e.g., 15 minutes at 30°C).
-
Initiate the binding reaction by adding [³⁵S]-GTPγS (final concentration typically 0.1-0.5 nM).
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
Terminate the reaction by rapid filtration through the 96-well filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plates, add scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.
-
Data are analyzed to determine EC50 values.
Calcium Mobilization Assay (FLIPR)
This cell-based functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled S1P receptors.
Materials:
-
HUVEC or other suitable cell lines endogenously expressing or transfected with S1P receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound and reference compounds
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
-
96- or 384-well black-walled, clear-bottom assay plates
Procedure:
-
Seed cells into the assay plates and culture overnight to form a confluent monolayer.
-
Load the cells with the calcium-sensitive fluorescent dye by incubating with a solution of the dye in assay buffer for 1-2 hours at 37°C.
-
During incubation, prepare a compound plate containing serial dilutions of this compound and reference compounds.
-
After dye loading, place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will record a baseline fluorescence reading before automatically adding the compounds from the compound plate to the cell plate.
-
Fluorescence is then monitored in real-time to detect changes in intracellular calcium levels.
-
The peak fluorescence response is used to generate dose-response curves and calculate EC50 values.
S1P1 Receptor Internalization Assay
This assay quantifies the this compound-induced internalization of the S1P1 receptor on the surface of primary human T and B lymphocytes using flow cytometry.
Materials:
-
Isolated primary human T and B lymphocytes.
-
Cell culture medium
-
This compound at various concentrations
-
Fluorochrome-conjugated anti-S1P1 antibody
-
Flow cytometer
Procedure:
-
Isolate primary human T and B lymphocytes from whole blood.
-
Culture the isolated cells in the presence of different concentrations of this compound for a specified period (e.g., 1-4 hours).
-
After incubation, wash the cells to remove unbound this compound.
-
Stain the cells with a fluorochrome-conjugated antibody specific for an extracellular epitope of the S1P1 receptor.
-
Analyze the stained cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of the S1P1 receptor staining.
-
A decrease in MFI compared to untreated control cells indicates receptor internalization.
-
Calculate the EC50 for receptor internalization based on the dose-dependent decrease in MFI.
Conclusion
In-vitro pharmacodynamic studies have been instrumental in elucidating the mechanism of action of this compound. These studies have demonstrated that this compound is a potent and highly selective S1P1 receptor modulator. A key finding is its biased agonism, characterized by potent G-protein activation but weak induction of calcium mobilization. This unique signaling profile, coupled with its ability to induce S1P1 receptor internalization on lymphocytes, underpins its therapeutic potential in autoimmune diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of S1P receptor modulation and drug development.
References
Cenerimod: A Technical Deep Dive into its Chemical Profile and Therapeutic Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Cenerimod, an investigational drug under evaluation for the treatment of systemic lupus erythematosus (SLE). All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experimental procedures are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.
Chemical Structure and Physicochemical Properties
This compound is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] Its chemical identity and key physicochemical properties are summarized below.
| Identifier | Value |
| IUPAC Name | (2S)-3-[4-[5-(2-cyclopentyl-6-methoxy-4-pyridinyl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol |
| SMILES | CCC1=C(C(=CC(=C1)C2=NOC(=N2)C3=CC(=NC(=C3)OC)C4CCCC4)C)OC--INVALID-LINK--O |
| InChI Key | KJKKMMMRWISKRF-FQEVSTJZSA-N |
| Molecular Formula | C25H31N3O5 |
| Molecular Weight | 453.5 g/mol |
| CAS Number | 1262414-04-9 |
Pharmacokinetic Properties
This compound exhibits a distinct pharmacokinetic profile characterized by slow absorption and a long terminal half-life.
| Parameter | Description | Value | Species | Study Type |
| Tmax (Time to Maximum Concentration) | Time to reach peak plasma concentration. | 5.0 - 6.2 hours | Human | Single Dose |
| t½ (Terminal Half-Life) | Time for plasma concentration to decrease by half. | 170 - 199 hours | Human | Single Dose |
| Metabolism | Primarily independent of cytochrome P450 (CYP) enzymes. | - | Human | - |
| Excretion | Predominantly through feces. | - | Human | - |
Mechanism of Action: S1P1 Receptor Modulation
This compound's therapeutic effect stems from its function as a selective S1P1 receptor modulator. By binding to S1P1 receptors on lymphocytes, it induces their internalization, effectively trapping these immune cells within the lymph nodes.[2][3] This sequestration prevents lymphocytes from migrating to sites of inflammation, thereby mitigating the autoimmune response characteristic of diseases like SLE.[2]
Signaling Pathway
Upon binding to the S1P1 receptor, a G protein-coupled receptor (GPCR), this compound initiates a downstream signaling cascade. Notably, this compound demonstrates a bias in its signaling pathway, favoring G-protein activation while being significantly less potent in inducing calcium (Ca2+) mobilization compared to the natural ligand S1P. This biased signaling may contribute to its safety profile.
Caption: this compound binds to the S1P1 receptor, leading to G-protein activation and receptor internalization, with weak activation of Ca2+ mobilization.
Lymphocyte Sequestration
The internalization of the S1P1 receptor renders lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes. This leads to a reduction in circulating lymphocytes.
Caption: this compound induces S1P1 receptor internalization on lymphocytes in lymph nodes, reducing their egress into the bloodstream and migration to inflamed tissues.
Quantitative Data from Experimental Studies
This compound has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
In Vitro Receptor Activity
| Assay | Receptor | EC50 (nM) |
| [35S]GTPγS Binding | Human S1P1 | 1 |
| Human S1P2 | >10,000 | |
| Human S1P3 | 228 | |
| Human S1P4 | 2,134 | |
| Human S1P5 | 36 | |
| Ca2+ Mobilization | CHO cells | 124 |
In Vivo Effects on Lymphocyte Count
| Species | Dose | Effect |
| Rat | 0.1 - 10 mg/kg (single oral dose) | Dose-dependent, reversible reduction in circulating lymphocytes. |
| Human (SLE patients) | 0.5 - 4 mg (daily oral dose) | Dose-dependent reduction in total lymphocyte count.[1] |
Clinical Efficacy in SLE (Phase 2b CARE Study)
| Endpoint | This compound 4 mg vs. Placebo (at Month 6) |
| Change in mSLEDAI-2K Score | Statistically significant reduction (p=0.029) |
| Anti-dsDNA Antibodies | Reduction observed |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon agonist binding to a GPCR.
Caption: Workflow for a [35S]GTPγS binding assay to determine this compound's potency at S1P receptors.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing recombinant human S1P receptors are prepared.
-
Incubation: Membranes are incubated in a buffer containing GDP, varying concentrations of this compound, and [35S]GTPγS.
-
Binding: Agonist binding to the receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation: The reaction is terminated, and membrane-bound [35S]GTPγS is separated from the unbound nucleotide, typically by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound [35S]GTPγS is plotted against the concentration of this compound to determine the EC50 and Emax values.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation.
Protocol Outline:
-
Cell Culture: Cells expressing the S1P1 receptor (e.g., CHO cells) are cultured.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Cells are stimulated with varying concentrations of this compound.
-
Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The peak fluorescence response is plotted against the this compound concentration to determine the EC50.
Lymphocyte Enumeration by Flow Cytometry
Flow cytometry is used to identify and quantify different lymphocyte populations in blood samples.
Caption: General workflow for enumerating lymphocyte subsets in blood samples using flow cytometry.
Protocol Outline:
-
Sample Collection: Whole blood is collected from subjects.
-
Antibody Staining: The blood sample is incubated with a cocktail of fluorescently labeled monoclonal antibodies specific for different lymphocyte surface markers (e.g., CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, and CD19 for B cells).
-
Red Blood Cell Lysis: Red blood cells are lysed to enrich the sample for white blood cells.
-
Data Acquisition: The stained cells are analyzed on a flow cytometer, which passes the cells one by one through a laser beam and detects the scattered light and fluorescence signals.
-
Data Analysis: The data is analyzed using specialized software to identify and quantify the different lymphocyte populations based on their light scatter and fluorescence characteristics.
Measurement of Biomarkers in Clinical Trials
In clinical trials for SLE, various biomarkers are measured to assess disease activity and treatment response.
Protocol Outline (General):
-
Interferon (IFN)-α: Plasma levels are often quantified using a sensitive immunoassay such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Anti-double-stranded DNA (dsDNA) antibodies: Serum or plasma levels are measured by ELISA or other immunoassays.
-
Gene Expression Signatures: The expression of specific genes, such as those in the type I interferon pathway, can be measured in whole blood or isolated cells using quantitative real-time PCR (qPCR) or RNA sequencing.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. The provided data and protocols serve as a valuable resource for further investigation and development of this promising therapeutic agent.
References
- 1. In Vitro Characterization of the Effect of this compound, a Potent and Selective Sphingosine 1-Phosphate Receptor 1 (S1P1) Modulator, on S1P1 Receptor Expression, Receptor Internalization, and Migration of Primary Human T Cells in the Presence or Absence of Glucocorticoids - ACR Meeting Abstracts [acrabstracts.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Cenerimod's Immunomodulatory Impact on Cytokine Profiles in Autoimmune Models: A Technical Overview
For Immediate Release
ALLSCHWIL, Switzerland – November 29, 2025 – This technical guide provides an in-depth analysis of the effects of Cenerimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, on cytokine profiles in preclinical models of autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory properties of this compound and its potential therapeutic applications.
This compound's primary mechanism of action involves the sequestration of lymphocytes within secondary lymphoid organs, thereby reducing their infiltration into inflamed tissues.[1] This guide summarizes the quantitative effects on key cytokine levels, details the experimental protocols used in these studies, and visualizes the core signaling pathways and experimental workflows.
Quantitative Analysis of Cytokine Modulation
This compound has demonstrated a significant impact on the cytokine and chemokine profiles in various autoimmune models, most notably the MRL/lpr mouse model of systemic lupus erythematosus (SLE) and a viral sialadenitis model for Sjögren's syndrome. The treatment consistently leads to a reduction in pro-inflammatory mediators.
Table 1: Effect of this compound on Cytokine and Chemokine Levels in the MRL/lpr Mouse Model of SLE
| Cytokine/Chemokine | Tissue | Method | Effect of this compound | Reference |
| IFN-α | Plasma | ELISA | Significant Reduction | [1][2] |
| Galectin-9 | Plasma | ELISA | Significant Reduction | [1] |
| CXCL9 | Plasma | ELISA | Significant Reduction | [1] |
| CXCL10 | Plasma | ELISA | Significant Reduction | |
| TNF-α | Plasma | ELISA | Significant Reduction | |
| IL-6 | Plasma | ELISA | Significant Reduction | |
| BAFF | Plasma | ELISA | Significant Reduction | |
| IL-10 | Plasma | ELISA | Significant Reduction |
Table 2: Effect of this compound on Cytokine and Chemokine Levels in a Viral Sialadenitis Mouse Model
| Cytokine/Chemokine | Tissue | Method | Effect of this compound | Reference |
| TNF-α | Salivary Gland | Immunoassay | Significant Reduction | |
| IL-1β | Salivary Gland | Immunoassay | Significant Reduction | |
| CXCL9 | Salivary Gland | Immunoassay | Significant Reduction | |
| CXCL10 | Salivary Gland | Immunoassay | Significant Reduction | |
| CCL2 | Salivary Gland | Immunoassay | Significant Reduction | |
| CCL4 | Salivary Gland | Immunoassay | Significant Reduction | |
| CCL5 | Salivary Gland | Immunoassay | Significant Reduction |
Table 3: Effect of this compound on Cytokine mRNA Expression in a Sclerodermatous Chronic Graft-versus-Host Disease (Scl-cGVHD) Mouse Model
| Cytokine | Tissue | Method | Effect of this compound | Reference |
| IL-1β | Skin | Real-time RT-PCR | Significant Downregulation | |
| IL-6 | Skin | Real-time RT-PCR | Significant Downregulation | |
| IL-13 | Skin | Real-time RT-PCR | Significant Downregulation | |
| TNF-α | Skin | Real-time RT-PCR | Slight, Non-significant Downregulation | |
| IFN-γ | Skin | Real-time RT-PCR | Slight, Non-significant Downregulation | |
| IL-10 | Skin | Real-time RT-PCR | No Change | |
| TGF-β | Skin | Real-time RT-PCR | No Change |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms and methodologies behind these findings, the following diagrams illustrate the S1P1 signaling pathway modulated by this compound and a typical experimental workflow for assessing its impact on immune cells.
Caption: this compound activates the S1P1 receptor, leading to downstream signaling.
Caption: Workflow for assessing this compound's effects in MRL/lpr mice.
Detailed Experimental Protocols
MRL/lpr Mouse Model for SLE
-
Animals: Female MRL/lpr mice, 7 weeks of age at the start of treatment.
-
Treatment: this compound is administered as a food admix. The study is conducted until a predefined endpoint, such as 20% morbidity/mortality is reached in the vehicle-treated group.
-
Sample Collection: At the end of the treatment period, blood and organs (e.g., spleen, kidneys, brain) are collected for analysis.
Flow Cytometry Analysis of Mouse Splenocytes
-
Spleen Processing:
-
Excise the spleen and place it in a 15 mL tube containing 3 mL of T cell culture medium.
-
Prepare a single-cell suspension by smashing the spleen through a 70 μm cell strainer using the plunger of a syringe.
-
Rinse the strainer with T cell culture medium.
-
Centrifuge the cell suspension at 400 x g for 4 minutes at 4°C.
-
Resuspend the pellet and lyse red blood cells using ACK lysis buffer for 3 minutes at room temperature.
-
Stop the lysis by adding T cell culture medium and centrifuge again.
-
Resuspend the final splenocyte pellet in an appropriate buffer for staining.
-
-
Staining:
-
Determine the cell number.
-
Centrifuge the required number of cells (e.g., 1x10^6) and aspirate the supernatant.
-
Add a master mix of fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8, B220).
-
Incubate for 10 minutes in the dark at 2-8°C.
-
Wash the cells with buffer (e.g., PBS with 0.5% BSA and 2 mM EDTA) and centrifuge.
-
Resuspend the cells in buffer for analysis on a flow cytometer.
-
Cytokine Measurement by ELISA
-
Sample Preparation:
-
For plasma analysis, collect whole blood in EDTA-containing tubes and centrifuge to separate the plasma.
-
For tissue analysis, homogenize the tissue in a buffer containing a mild detergent (e.g., 0.1% Igepal) to extract cytokines.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., IFN-α, TNF-α, IL-6).
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples (plasma or tissue homogenate) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add a streptavidin-horseradish peroxidase conjugate, followed by a substrate to produce a colorimetric reaction.
-
Read the absorbance on a plate reader and calculate cytokine concentrations based on the standard curve.
-
Whole Blood RNA Sequencing for Gene Expression Analysis
-
Blood Collection and RNA Stabilization:
-
Collect whole blood directly into a tube containing an RNA stabilization reagent (e.g., PAXgene or Tempus tubes).
-
Gently invert the tube 8-10 times to ensure proper mixing.
-
Incubate at room temperature for at least 2 hours to ensure complete lysis and RNA stabilization.
-
Store the tubes at -20°C or -80°C for long-term storage.
-
-
RNA Isolation and Library Preparation:
-
Isolate total RNA from the stabilized blood samples using a dedicated kit (e.g., PAXgene Blood RNA kit) according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Deplete globin mRNA and ribosomal RNA (rRNA) to enrich for other transcripts.
-
Prepare sequencing libraries from the RNA, which includes fragmentation, reverse transcription to cDNA, and adapter ligation.
-
-
Sequencing and Data Analysis:
-
Sequence the libraries on a high-throughput sequencing platform.
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels (e.g., counts per million).
-
Perform differential gene expression analysis between treatment and control groups to identify changes in cytokine gene expression.
-
This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cytokine profiles in autoimmune models. The data presented underscore its potential as an immunomodulatory agent for the treatment of diseases such as SLE and Sjögren's syndrome. Further research will continue to elucidate the full spectrum of its activity.
References
- 1. Preclinical to clinical translation of this compound, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical to clinical translation of this compound, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biased Agonism of Cenerimod: A Technical Deep Dive into its Foundational Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenerimod is a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking.[1][2] As a therapeutic agent, particularly for autoimmune diseases like systemic lupus erythematosus (SLE), this compound's mechanism of action is distinguished by its biased agonism.[3][4] This technical guide delves into the core foundational research that elucidates the nuanced signaling properties of this compound, providing a comprehensive overview for researchers and drug development professionals. The focus is on its preferential activation of specific downstream signaling pathways, a characteristic that may contribute to its efficacy and safety profile.[5]
Core Concept: Biased Agonism at the S1P1 Receptor
Biased agonism, or functional selectivity, describes the ability of a ligand to stabilize distinct conformations of a receptor, leading to the preferential activation of a subset of downstream signaling pathways over others. For the S1P1 receptor, the two primary signaling cascades involve the activation of G proteins (predominantly Gαi) and the recruitment of β-arrestin.
The Gαi pathway is crucial for the therapeutic effect of S1P1 modulators, as it leads to the internalization of the receptor on lymphocytes, effectively sequestering these immune cells in the lymph nodes and preventing their migration to sites of inflammation. Conversely, signaling through other pathways, such as Gαq which mediates calcium mobilization, or excessive β-arrestin engagement, has been postulated to be associated with some of the side effects observed with less selective S1P1 modulators.
This compound has been engineered to exhibit a pronounced bias towards Gαi-mediated signaling, with significantly attenuated activity in pathways such as intracellular calcium mobilization.
Quantitative Analysis of S1P1 Receptor Modulation
The following tables summarize the quantitative data from various in vitro assays, comparing the potency and efficacy of this compound with other notable S1P1 receptor modulators. This data is crucial for understanding the degree of selectivity and biased agonism.
Table 1: Potency (EC50, nM) of S1P1 Receptor Modulators in Gαi Activation Assays
| Compound | [35S]GTPγS Binding Assay (S1P1) |
| This compound | 1 |
| S1P (endogenous ligand) | 16 |
| FTY720-P (Fingolimod) | 0.3 |
| Siponimod | 0.39 |
| Ponesimod | 1.1 |
EC50 values represent the concentration of the agonist that produces 50% of the maximal response.
Table 2: Comparative Potency (EC50, nM) Across Different Signaling Pathways
| Compound | Gαi Activation ([35S]GTPγS) | β-Arrestin Recruitment | Calcium Mobilization (Gαq) |
| This compound | 1 | Data not publicly available | ~500 (approx. 500-fold less potent than in GTPγS assay) |
| Ponesimod | 1.1 | 1.5 | Data not publicly available |
| S1P | 16 | Data not publicly available | Potent |
| FTY720-P | 0.3 | Data not publicly available | Potent |
| Siponimod | 0.39 | Data not publicly available | Data not publicly available |
Note: While specific EC50 values for this compound in β-arrestin and cAMP assays are not publicly available, the pronounced difference between its potency in GTPγS binding and calcium mobilization assays strongly indicates a significant bias away from the Gq pathway.
Key Experimental Methodologies
The characterization of this compound's biased agonism relies on a suite of well-established in vitro functional assays. Below are detailed protocols for the key experiments cited.
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins upon agonist binding to the S1P1 receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of a compound in stimulating Gαi protein activation.
Principle: In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to GDP. Receptor activation by an agonist facilitates the exchange of GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is proportional to the extent of G protein activation.
Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably overexpressing the human S1P1 receptor.
-
Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Procedure:
-
In a 96-well plate, add the cell membranes (typically 5-10 µg of protein per well).
-
Add increasing concentrations of the test compound (e.g., this compound) or a reference agonist.
-
Add a fixed concentration of GDP (e.g., 10 µM) to ensure that the G proteins are in the inactive state at baseline.
-
Initiate the reaction by adding [35S]GTPγS (typically at a final concentration of 0.1-0.5 nM).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Dry the filter mat and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all readings.
-
Plot the specific binding as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated S1P1 receptor.
Objective: To quantify the ability of a compound to promote the interaction between the S1P1 receptor and β-arrestin.
Principle: Many modern β-arrestin recruitment assays utilize enzyme fragment complementation (EFC) technology. In this system, the S1P1 receptor is fused to a small enzyme fragment (the "donor"), and β-arrestin is fused to a larger, complementary enzyme fragment (the "acceptor"). Upon agonist-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming a functional enzyme that can act on a substrate to produce a detectable signal (e.g., luminescence or fluorescence).
Protocol:
-
Cell Culture:
-
Use a commercially available cell line (e.g., U2OS or CHO) stably co-expressing the S1P1 receptor-enzyme donor fusion protein and the β-arrestin-enzyme acceptor fusion protein.
-
Plate the cells in a 96-well or 384-well white, clear-bottom microplate and incubate overnight.
-
-
Assay Procedure:
-
Remove the culture medium and replace it with a suitable assay buffer (e.g., HBSS).
-
Add increasing concentrations of the test compound or a reference agonist to the wells.
-
Incubate the plate at 37°C for a specified period (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the enzyme substrate solution to each well.
-
Incubate at room temperature for a further 60 minutes to allow the enzymatic reaction to proceed.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of a known full agonist.
-
Plot the normalized response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following S1P1 receptor activation, typically mediated by the Gαq pathway.
Objective: To assess the ability of a compound to stimulate the Gαq signaling cascade.
Principle: The assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that can be loaded into cells. The acetoxymethyl (AM) ester group allows the dye to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the dye in the cytoplasm. Upon binding to free calcium, the fluorescence intensity of the dye increases significantly.
Protocol:
-
Cell Culture and Dye Loading:
-
Culture cells endogenously expressing the S1P1 receptor (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) or a cell line overexpressing the receptor in a black, clear-bottom 96-well plate.
-
Remove the culture medium and incubate the cells with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid, to prevent dye leakage) at 37°C for 60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Procedure and Detection:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).
-
Measure the baseline fluorescence of each well.
-
Inject increasing concentrations of the test compound or a reference agonist into the wells.
-
Immediately begin kinetic reading of the fluorescence intensity over a period of several minutes.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizing the Signaling Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a selective S1P1 receptor modulator, improves organ-specific disease outcomes in animal models of Sjögren's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Key Components of SLE Pathogenesis with the Multifaceted Immunomodulatory Properties of this compound, a Selective S1P1 Receptor Modulator - ACR Meeting Abstracts [acrabstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a novel selective S1P1 receptor modulator with unique signaling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Cenerimod experimental protocol for in-vitro lymphocyte assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for evaluating the in-vitro effects of Cenerimod on lymphocytes. This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that plays a crucial role in lymphocyte trafficking. By inducing the internalization of S1P1 receptors on lymphocytes, this compound prevents their egress from lymphoid organs, thereby reducing the number of circulating lymphocytes.[1][2] This mechanism of action makes it a promising therapeutic candidate for autoimmune diseases such as Systemic Lupus Erythematosus (SLE).[3][4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from in-vitro assays designed to characterize the potency and efficacy of this compound.
Table 1: this compound Potency (EC50) in S1P1 Receptor Internalization
| Cell Type | Condition | EC50 (nM) | Reference |
| T and B Lymphocytes | Healthy Subjects & SLE Patients | 15 | |
| B Lymphocytes | Healthy Subjects | 10.8 | |
| B Lymphocytes | SLE Patients | 15.3 | |
| CD4+ T Lymphocytes | Healthy Subjects | 16.5 | |
| CD4+ T Lymphocytes | SLE Patients | 14 | |
| CD8+ T Lymphocytes | Healthy Subjects | 13.2 | |
| CD8+ T Lymphocytes | SLE Patients | 19.6 |
Table 2: Effect of this compound on Lymphocyte Migration
| Assay Type | Cell Type | Effect | Finding | Reference |
| Chemotaxis Assay | Activated T Lymphocytes | Blocked migration towards S1P | Concentration-dependent inhibition | |
| Chemotaxis Assay | T and B Lymphocytes | Prevents migration | Effective in a concentration-dependent manner |
Experimental Protocols
S1P1 Receptor Internalization Assay
This protocol details the procedure for measuring the this compound-induced internalization of the S1P1 receptor on primary human lymphocytes using flow cytometry.
Objective: To determine the potency (EC50) of this compound in inducing S1P1 receptor internalization.
Materials:
-
This compound
-
Primary human T and B lymphocytes (isolated from whole blood)
-
RPMI 1640 medium (serum-free)
-
Phosphate-buffered saline (PBS)
-
Anti-S1P1 antibody (fluorochrome-conjugated)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate primary human T and B lymphocytes from fresh whole blood using a suitable method like density gradient centrifugation or magnetic-activated cell sorting (MACS).
-
Resuspend the isolated lymphocytes in serum-free RPMI 1640 medium. The absence of serum is critical as it contains S1P which can induce receptor internalization.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in serum-free RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, if used to dissolve this compound).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 30 minutes.
-
-
Staining:
-
After incubation, wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 100 µL of cold PBS containing a fluorochrome-conjugated anti-S1P1 antibody at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with cold PBS to remove unbound antibody.
-
Resuspend the cells in 300-500 µL of PBS for flow cytometry analysis.
-
Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the S1P1 staining.
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Determine the MFI of S1P1 for each this compound concentration.
-
Normalize the MFI values to the vehicle control (100% expression) and a high concentration of S1P or this compound (maximum internalization, 0% expression).
-
Plot the normalized MFI against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Lymphocyte Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to assess the inhibitory effect of this compound on the migration of lymphocytes towards a chemoattractant like S1P using a Boyden chamber assay.
Objective: To evaluate the ability of this compound to block lymphocyte migration.
Materials:
-
This compound
-
Sphingosine-1-phosphate (S1P)
-
Primary human T lymphocytes
-
RPMI 1640 medium with 0.5% BSA
-
Boyden chamber apparatus (e.g., Transwell® inserts with 5 µm pore size)
-
24-well plate
-
Calcein-AM or other suitable cell stain
Procedure:
-
Cell Preparation:
-
Isolate primary human T lymphocytes as described previously.
-
Resuspend the cells in RPMI 1640 medium containing 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
Incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Assay Setup:
-
Prepare a solution of S1P (chemoattractant) in RPMI 1640 with 0.5% BSA at an optimal concentration (e.g., 100 nM).
-
Add 600 µL of the S1P solution to the lower wells of the 24-well plate. For a negative control, add medium without S1P.
-
Place the Boyden chamber inserts into the wells.
-
Add 100 µL of the this compound-treated cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, carefully remove the inserts from the wells.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
To quantify the migrated cells in the lower chamber, they can be stained with Calcein-AM and fluorescence measured, or they can be directly counted using a hemocytometer or a cell counter.
-
-
Data Analysis:
-
Calculate the number of migrated cells for each condition.
-
Express the migration in the presence of this compound as a percentage of the migration towards S1P alone (positive control).
-
Plot the percentage of migration against the this compound concentration to determine the inhibitory effect. An IC50 value can be calculated if a dose-response is observed.
-
GTPγS Binding Assay (General Protocol for S1P1 Modulators)
This protocol provides a general method for a GTPγS binding assay to measure the activation of G-proteins coupled to the S1P1 receptor upon agonist binding. This is a functional assay to characterize the agonistic properties of compounds like this compound.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating GTPγS binding to S1P1 receptor-expressing membranes.
Materials:
-
This compound
-
Membrane preparations from cells overexpressing human S1P1 receptor
-
[35S]GTPγS (radiolabeled)
-
Guanosine diphosphate (GDP)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup:
-
In a 96-well plate, combine the following in each well:
-
S1P1 receptor-expressing cell membranes (5-20 µg of protein).
-
Assay buffer.
-
GDP (e.g., 10 µM final concentration).
-
Serial dilutions of this compound or a reference agonist (like S1P). Include a vehicle control for basal binding.
-
-
-
Initiation of Reaction:
-
Add [35S]GTPγS (e.g., 0.1-0.5 nM final concentration) to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Termination of Reaction and Filtration:
-
Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Wash the filters multiple times with ice-cold assay buffer.
-
-
Quantification:
-
Dry the filter mat.
-
Add scintillation fluid to each filter spot.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all values.
-
Plot the specific binding (in counts per minute, CPM) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values. The Emax is often expressed as a percentage of the response to a maximal concentration of the natural ligand, S1P.
-
Visualizations
Caption: this compound's Mechanism of Action on the S1P1 Signaling Pathway.
Caption: Workflow for the S1P1 Receptor Internalization Assay.
Caption: Logical Relationship of this compound's Effect on Lymphocyte Migration.
References
- 1. idorsia.com [idorsia.com]
- 2. First use of this compound, a selective S1P1 receptor modulator, for the treatment of SLE: a double-blind, randomised, placebo-controlled, proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. investor.viatris.com [investor.viatris.com]
- 4. Investigational lupus drug this compound moves to phase 3 studies after equivocal phase 2 results | MDedge [mdedge.com]
- 5. Preclinical to clinical translation of this compound, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Cenerimod in MRL/lpr Mouse Models of Lupus: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenerimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that has shown significant therapeutic potential in preclinical models of systemic lupus erythematosus (SLE). By binding to the S1P1 receptor on lymphocytes, this compound prevents their egress from lymphoid organs, thereby reducing the infiltration of pathogenic lymphocytes into target tissues.[1][2] The MRL/lpr mouse is a widely used spontaneous model of lupus, developing a disease that closely mimics human SLE, including the production of autoantibodies, glomerulonephritis, and systemic inflammation.[1] This document provides detailed application notes and protocols for the use of this compound in MRL/lpr mice, based on published preclinical studies.
Mechanism of Action: S1P1 Receptor Modulation
This compound is an orally active small molecule that acts as a functional antagonist of the S1P1 receptor. The binding of this compound to S1P1 on lymphocytes leads to the internalization of the receptor, rendering the cells unresponsive to the endogenous S1P gradient that is necessary for their exit from lymph nodes. This sequestration of lymphocytes, including autoreactive T and B cells, in secondary lymphoid organs reduces their circulation in the periphery and subsequent infiltration into inflamed tissues such as the kidneys and brain.[1][3]
Experimental Protocols
Animal Model and this compound Administration
Animal Model:
-
Strain: Female MRL/lpr mice.
-
Age at Treatment Initiation: 7 weeks of age, an age at which B cell abnormalities are detectable.
-
Housing: Standard specific-pathogen-free (SPF) conditions with ad libitum access to food and water.
This compound Formulation and Dosing:
-
Formulation: this compound is administered as a food admix.
-
Dosage: Approximately 20-40 mg/kg body weight per day.
-
Vehicle Control: A corresponding food admix without the active compound.
-
Duration: Treatment is typically continued until a predefined endpoint is reached, such as a certain percentage of morbidity/mortality in the control group (e.g., 20%). In published studies, this was reached at treatment week 11.
Protocol for this compound Food Admix Preparation (Representative): Note: The precise, proprietary method for preparing the this compound food admix is not publicly available. The following is a general protocol for preparing medicated chow.
-
Calculate the total amount of this compound needed based on the number of mice, estimated daily food consumption (typically 4-5 g/mouse/day ), and the target dose (20-40 mg/kg).
-
Grind standard rodent chow into a fine powder using a Wiley mill or a similar grinder.
-
Accurately weigh the required amount of this compound powder.
-
To ensure homogenous mixing, first, mix the this compound with a small portion of the powdered chow.
-
Gradually add the remaining powdered chow in geometric proportions, mixing thoroughly at each step in a food mixer.
-
A binder such as corn starch and water can be used to re-pellet the chow.
-
Extrude the mixture into pellets using a meat grinder with an appropriate nozzle.
-
Dry the pellets at a low temperature (e.g., 40°C) until they are hard and dry.
-
Store the medicated and vehicle chow in airtight containers, protected from light.
Experimental Workflow
Assessment of Disease Parameters
a. Survival and Clinical Monitoring:
-
Survival: Record mortality daily.
-
Body Weight: Measure twice weekly.
-
Proteinuria: Monitor weekly by measuring the urine albumin-to-creatinine ratio.
b. Flow Cytometry for Lymphocyte Subsets:
-
Sample: Whole blood collected at the study endpoint.
-
Protocol (Representative):
-
Collect blood into EDTA-containing tubes.
-
Lyse red blood cells using an appropriate lysis buffer.
-
Wash the remaining cells with FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Stain cells with a cocktail of fluorescently-labeled antibodies. A representative panel for T and B cells in MRL/lpr mice could include:
-
CD19 (for B cells)
-
CD3 (for T cells)
-
CD4 (for helper T cells)
-
CD8 (for cytotoxic T cells)
-
-
Acquire samples on a flow cytometer and analyze the data to quantify the percentage and absolute numbers of different lymphocyte populations.
-
c. Histopathology:
-
Tissues: Kidneys and brain.
-
Fixation and Processing: Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining:
-
Kidneys: Hematoxylin and eosin (H&E) and Periodic acid-Schiff (PAS) for general morphology and glomerulonephritis assessment.
-
Brain: H&E for general morphology and immunohistochemistry (IHC) for CD3 to detect T-cell infiltrates, particularly in the choroid plexus.
-
-
Kidney Histopathology Scoring (Representative):
-
A semi-quantitative scoring system (0-5) can be used to assess the severity of nephritis:
-
0: Normal
-
1 (Minimal): Pyelitis
-
2 (Slight): Tubulo-interstitial nephritis
-
3 (Moderate): Multifocal membranoproliferative glomerulonephritis (MPGN)
-
4 (Marked): Diffuse MPGN
-
5 (Severe): Severe diffuse MPGN with extensive chronic tubulo-interstitial nephritis.
-
-
d. ELISA for Biomarkers:
-
Samples: Plasma and brain homogenates.
-
Biomarkers:
-
Autoantibodies: Anti-double-stranded DNA (anti-dsDNA) IgG, IgA, IgG2a.
-
Inflammatory Cytokines and Chemokines: IFN-α, TNF-α, IL-6, Galectin-9, CXCL9, CXCL10.
-
B-cell Associated Biomarkers: B-cell activating factor (BAFF), IL-10.
-
-
Protocol (Representative for anti-dsDNA ELISA):
-
Coat a 96-well plate with dsDNA antigen and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Dilute plasma samples and standards and add to the wells. Incubate for 1-2 hours.
-
Wash and add an HRP-conjugated anti-mouse IgG detection antibody. Incubate for 1 hour.
-
Wash and add a TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Calculate concentrations based on the standard curve.
-
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in MRL/lpr mice.
Table 1: Effect of this compound on Survival and Clinical Parameters
| Parameter | Vehicle Control | This compound-Treated | Reference |
| Survival at Week 11 | 70% (14/20 mice) | 100% (20/20 mice) | |
| Urine Albumin/Creatinine Ratio (Week 10) | Median ~10 mg/mg | Median ~1 mg/mg | |
| Kidney Histopathology Score (Median) | 2.5 | 1.0 | |
| Spleen Weight | Significantly increased | Significantly reduced |
Table 2: Effect of this compound on Circulating Lymphocytes
| Lymphocyte Subset | % Reduction vs. Vehicle | Reference |
| CD19+ B Lymphocytes | -78.9% | |
| CD4+ T Lymphocytes | -98.9% | |
| CD8+ T Lymphocytes | -90.4% |
Table 3: Effect of this compound on Plasma and Brain Biomarkers
| Biomarker | Sample Type | Effect of this compound | Reference |
| Anti-dsDNA Antibodies | Plasma | Significantly reduced | |
| IgA | Plasma | Significantly reduced | |
| IgG2a | Plasma | Significantly reduced | |
| IFN-α | Plasma | Significantly reduced | |
| Galectin-9 | Plasma & Brain | Significantly reduced | |
| CXCL9 | Plasma & Brain | Significantly reduced | |
| CXCL10 | Plasma & Brain | Significantly reduced | |
| TNF-α | Plasma & Brain | Significantly reduced | |
| IL-6 | Plasma & Brain | Significantly reduced | |
| BAFF | Plasma | Significantly reduced | |
| IL-10 | Plasma | Significantly reduced |
Conclusion
This compound demonstrates robust efficacy in the MRL/lpr mouse model of lupus, significantly improving survival, reducing lymphocyte infiltration in target organs, and ameliorating key clinical and immunological parameters of the disease. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals seeking to utilize this model to further investigate the therapeutic potential of S1P1 receptor modulators in systemic lupus erythematosus.
References
- 1. rmdopen.bmj.com [rmdopen.bmj.com]
- 2. Preclinical to clinical translation of this compound, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical to clinical translation of this compound, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Cenerimod in Preclinical Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of cenerimod in preclinical animal studies. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.
Mechanism of Action
This compound is a potent and selective S1P1 receptor modulator.[1][2] Its primary mechanism involves the internalization of the S1P1 receptor on lymphocytes.[2][3] This process prevents lymphocytes from exiting lymphoid organs, effectively sequestering them and reducing their circulation in the peripheral blood and infiltration into target tissues.[1] This targeted immunomodulation makes this compound a promising therapeutic candidate for autoimmune diseases such as systemic lupus erythematosus (SLE).
Below is a diagram illustrating the signaling pathway of this compound.
Caption: this compound's mechanism of action.
Dosage and Administration in Preclinical Models
This compound has been evaluated in various preclinical animal models, primarily murine models of autoimmune diseases. The dosage and administration routes are summarized in the tables below.
Table 1: this compound Dosage and Administration in Mouse Models of Systemic Lupus Erythematosus (SLE)
| Animal Model | Dosage | Administration Route | Frequency | Duration | Vehicle | Reference |
| MRL/lpr | ~20-40 mg/kg | Food admix | Ad libitum | 10-11 weeks | Not specified | |
| MRL/lpr | Not specified | Not specified | Not specified | Until 20% mortality in one group | Not specified |
Table 2: this compound Dosage and Administration in Other Preclinical Models
| Animal Model | Indication | Dosage | Administration Route | Frequency | Duration | Vehicle | Reference |
| C57BL/6 | Sjögren's Syndrome | Not specified | Therapeutic | Daily | 15 days | Not specified | |
| Mouse | Multiple Sclerosis (EAE) | 6 mg/kg/day | Not specified | Daily | Not specified | Not specified | |
| Rat | Pharmacokinetics/Pharmacodynamics | >0.3 mg/kg | Oral | Single and multiple doses | Not specified | Not specified | |
| Dog | Pharmacokinetics/Pharmacodynamics | >0.3 mg/kg | Oral | Single and multiple doses | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments conducted in preclinical studies with this compound.
Protocol 1: Evaluation of this compound Efficacy in the MRL/lpr Mouse Model of SLE
This protocol is based on studies investigating the effect of this compound on disease progression in a well-established mouse model of lupus.
Experimental Workflow:
Caption: Workflow for MRL/lpr mouse study.
Materials:
-
7-week-old female MRL/lpr mice
-
This compound
-
Standard mouse chow
-
Vehicle control (if not food admix)
-
Blood and urine collection supplies
-
Flow cytometry reagents (antibodies against CD19, CD4, CD8)
-
Histology supplies (formalin, paraffin, staining reagents)
-
ELISA kits for anti-dsDNA antibodies, BAFF, and IFN-α
Procedure:
-
Animal Acclimatization: Acclimatize 7-week-old MRL/lpr mice to the facility for at least one week before the start of the study.
-
Randomization: Randomly assign mice to either the vehicle control group or the this compound treatment group (n=20 per group).
-
Baseline Measurements: Collect baseline blood and urine samples (Week 0).
-
Treatment Administration:
-
This compound Group: Provide this compound as a food admix at a concentration calculated to deliver approximately 20-40 mg/kg body weight per day.
-
Vehicle Group: Provide standard mouse chow (or chow mixed with the vehicle if applicable).
-
-
Monitoring:
-
Monitor animal health and body weight twice weekly.
-
Record survival daily.
-
-
Interim Sample Collection: Collect blood and urine samples at week 6.
-
Study Termination: The study is predefined to end when at least 20% mortality or morbidity is reached in one of the groups, which is typically around week 11.
-
Final Sample and Tissue Collection: At the end of the study, collect terminal blood and urine samples. Euthanize the mice and collect organs (kidneys, brain, salivary glands) for further analysis.
-
Analysis:
-
Flow Cytometry: Analyze blood samples for circulating immune cell populations (e.g., CD19+ B cells, CD4+ and CD8+ T cells).
-
Histopathology: Fix organs in formalin, embed in paraffin, section, and stain (e.g., H&E) to assess immune cell infiltration and tissue damage.
-
Biomarker Analysis: Measure levels of anti-dsDNA antibodies, BAFF, and IFN-α in plasma/serum using ELISA.
-
Organ Function: Analyze urine for albumin and creatinine concentrations to assess kidney function.
-
Protocol 2: Induction and Assessment of Sjögren's Syndrome-like Salivary Gland Inflammation
This protocol is based on a study investigating the therapeutic effect of this compound in an adenovirus-induced model of Sjögren's Syndrome.
Procedure:
-
Animal Model: Use C57BL/6 mice.
-
Induction of Sialadenitis: Induce salivary gland inflammation by cannulation with a replication-deficient adenovirus.
-
Treatment: Begin therapeutic treatment with either this compound or vehicle.
-
Study Termination: Sacrifice the mice 15 days after cannulation.
-
Analysis:
-
Evaluate target organs for immune cell subsets, inflammatory cytokines, disease-relevant biomarkers, histopathology, and organ function (e.g., saliva production).
-
Specifically, assess for reduced lymphocyte infiltration into the salivary glands and changes in the expression of genes associated with tertiary lymphoid structure formation.
-
Pharmacokinetics in Preclinical Species
Pharmacokinetic studies have been conducted in rats and dogs to characterize the absorption, distribution, metabolism, and excretion of this compound.
-
Absorption: this compound exhibits rapid absorption in male rats and dogs.
-
Terminal Half-Life (t1/2): At a dose of 0.1 mg/kg, the terminal half-life is approximately 12 hours in male rats and 7.5 hours in male dogs.
-
Dose Proportionality: Multiple-dose administration in rats and dogs showed a greater than dose-proportional exposure between 3 and 10 mg/kg.
These preclinical pharmacokinetic data are essential for informing dose selection in subsequent clinical trials.
References
Application Note: Measuring Lymphocyte Sequestration with Cenerimod Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenerimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator under investigation for the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE).[1][2] Its mechanism of action involves the sequestration of lymphocytes within secondary lymphoid organs, leading to a reduction in the number of circulating lymphocytes in the peripheral blood.[2][3][4] This pharmacodynamic effect is a key measure of target engagement and biological activity. Flow cytometry is a powerful technique for quantifying changes in lymphocyte subsets and is therefore an essential tool for monitoring the effects of this compound in both preclinical and clinical settings. This document provides a detailed protocol for the measurement of lymphocyte sequestration in whole blood samples following treatment with this compound.
This compound, as an S1P1 receptor modulator, induces the internalization of the S1P1 receptor on lymphocytes. This prevents the lymphocytes from egressing from lymph nodes in response to the natural S1P gradient, effectively trapping them and reducing their numbers in circulation. Clinical studies have demonstrated that this compound induces a dose-dependent, sustained, and reversible reduction in circulating lymphocyte counts.
Signaling Pathway of this compound-Induced Lymphocyte Sequestration
Caption: this compound binds to the S1P1 receptor on lymphocytes, leading to its internalization and subsequent sequestration of the lymphocytes within the lymph nodes.
Experimental Protocol: Flow Cytometry for Lymphocyte Enumeration
This protocol details the steps for processing human whole blood to identify and quantify key lymphocyte subsets affected by this compound treatment.
Materials and Reagents
-
Whole blood collected in K2-EDTA tubes
-
Phosphate-buffered saline (PBS)
-
Ficoll-Paque™ PLUS
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.09% sodium azide)
-
Red Blood Cell (RBC) Lysis Buffer
-
Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated monoclonal antibodies (see Table 2 for a recommended panel)
-
Viability dye (e.g., a fixable viability stain)
-
Flow cytometer and appropriate analysis software
Experimental Workflow
Caption: A generalized workflow for processing blood samples for flow cytometric analysis of lymphocyte subsets.
Procedure
1. Peripheral Blood Mononuclear Cell (PBMC) Isolation
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the isolated PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue or an automated cell counter. Adjust the cell concentration to 1 x 10^7 cells/mL.
2. Antibody Staining
-
Aliquot 100 µL of the PBMC suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Add a fixable viability dye according to the manufacturer's instructions to distinguish live from dead cells.
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Add Fc receptor blocking reagent and incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
-
Without washing, add the pre-titrated cocktail of fluorochrome-conjugated antibodies (see Table 2).
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer for analysis.
3. Data Acquisition
-
Acquire data on a calibrated flow cytometer.
-
Collect a sufficient number of events (e.g., at least 100,000 events in the lymphocyte gate) for robust statistical analysis.
-
Use single-stain controls for compensation setup.
4. Data Analysis
-
Gate on viable, single cells.
-
Identify lymphocytes based on their forward and side scatter properties.
-
From the lymphocyte gate, identify major subsets:
-
T cells: CD3+
-
Helper T cells: CD3+CD4+
-
Cytotoxic T cells: CD3+CD8+
-
B cells: CD19+
-
-
Quantify the absolute count of each lymphocyte subset (cells/µL) using counting beads or a dual-platform method.
-
Calculate the percentage change in lymphocyte counts from baseline for each post-treatment time point.
Data Presentation
The following tables summarize the expected outcomes and a recommended antibody panel for the flow cytometry analysis.
Table 1: Expected Quantitative Changes in Lymphocyte Subsets with this compound Treatment
| Lymphocyte Subset | Expected Change Post-Cenerimod | Notes |
| Total Lymphocytes | Significant, dose-dependent reduction | The primary pharmacodynamic endpoint. |
| CD4+ T Cells | Pronounced reduction | A key pathogenic cell type in many autoimmune diseases. |
| CD8+ T Cells | Reduction, but potentially to a lesser extent than CD4+ T cells | |
| B Cells (CD19+) | Significant reduction | Important for antibody production in autoimmune diseases. |
Table 2: Recommended Antibody Panel for Lymphocyte Enumeration
| Marker | Fluorochrome | Cell Population |
| CD45 | e.g., APC-H7 | All leukocytes (for gating) |
| CD3 | e.g., FITC | T lymphocytes |
| CD4 | e.g., PE | Helper T lymphocytes |
| CD8 | e.g., PerCP | Cytotoxic T lymphocytes |
| CD19 | e.g., APC | B lymphocytes |
| Viability Dye | e.g., a fixable viability stain | To exclude dead cells |
Conclusion
This application note provides a comprehensive protocol for the use of flow cytometry to measure lymphocyte sequestration induced by the S1P1 receptor modulator, this compound. Accurate and reproducible quantification of lymphocyte subsets is critical for understanding the pharmacodynamics of this compound and for making informed decisions during drug development. The detailed methodology and data presentation guidelines herein are intended to support researchers in obtaining high-quality data for their studies.
References
Application Notes and Protocols for S1P1 Receptor Internalization Assay Using Cenerimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking.[1] The egress of lymphocytes from secondary lymphoid organs is guided by a gradient of sphingosine-1-phosphate (S1P), the natural ligand for S1P1.[1] Modulation of the S1P1 receptor is a validated therapeutic strategy for autoimmune diseases.[2] Cenerimod is a potent and selective S1P1 receptor modulator that induces receptor internalization.[2] This internalization desensitizes the lymphocytes to the S1P gradient, causing their sequestration within lymph nodes and thereby reducing the number of circulating pathogenic autoimmune cells.
These application notes provide a detailed protocol for an in vitro assay to quantify the internalization of the S1P1 receptor on primary human lymphocytes upon treatment with this compound. The assay utilizes flow cytometry to measure the reduction of S1P1 receptors on the cell surface, providing a robust method to determine the potency and efficacy of S1P1 modulators like this compound.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in inducing S1P1 receptor internalization across different human lymphocyte populations. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of this compound that induces 50% of the maximal receptor internalization.
| Cell Type | Population | EC50 (nM) | Reference(s) |
| T Lymphocytes | Healthy Subjects | 15 | |
| B Lymphocytes | Healthy Subjects | 15 | |
| CD4+ T Lymphocytes | Healthy Subjects | 16.5 | |
| CD8+ T Lymphocytes | Healthy Subjects | 13.2 | |
| B Lymphocytes | Healthy Subjects | 10.8 | |
| T Lymphocytes | SLE Patients | 15 | |
| B Lymphocytes | SLE Patients | 15 | |
| CD4+ T Lymphocytes | SLE Patients | 14 | |
| CD8+ T Lymphocytes | SLE Patients | 19.6 | |
| B Lymphocytes | SLE Patients | 15.3 |
Experimental Protocols
Materials and Reagents
-
Cells: Primary human peripheral blood mononuclear cells (PBMCs) isolated from whole blood of healthy donors or patients.
-
This compound: Prepare a stock solution in DMSO and dilute to final concentrations in cell culture medium.
-
Cell Isolation Kit: e.g., MACSxpress® Pan T Cell Isolation Kit and B Cell Isolation Kit (Miltenyi Biotec).
-
Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Antibodies for Flow Cytometry:
-
Anti-human CD3 (e.g., clone UCHT1)
-
Anti-human CD4 (e.g., clone RPA-T4)
-
Anti-human CD8 (e.g., clone RPA-T8)
-
Anti-human CD19 (e.g., clone HIB19)
-
Anti-human S1P1 (e.g., clone T4-R-5)
-
Appropriate isotype controls
-
-
Fixation/Permeabilization Buffer: e.g., Cytofix/Cytoperm™ (BD Biosciences).
-
Flow Cytometry Staining Buffer: PBS with 2% FBS and 0.05% sodium azide.
-
96-well plates: U-bottom plates for cell culture and staining.
-
Flow Cytometer: Equipped with appropriate lasers and filters.
Experimental Workflow Diagram
Caption: Experimental workflow for the S1P1 receptor internalization assay.
Step-by-Step Protocol
-
Isolation of Human Primary Lymphocytes: a. Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., Ficoll-Paque). b. Isolate T and B lymphocytes from PBMCs using magnetic-activated cell sorting (MACS) according to the manufacturer's instructions. A negative selection method is recommended to preserve receptor expression. c. Resuspend isolated lymphocytes in complete cell culture medium and culture overnight at 37°C in a 5% CO2 incubator. This allows for the re-expression of S1P1 receptors that may have been internalized during the isolation process.
-
This compound Treatment: a. Harvest the cultured lymphocytes, wash, and resuspend in fresh, pre-warmed culture medium. b. Adjust the cell density to 1-2 x 10^6 cells/mL. c. Plate 100 µL of the cell suspension into each well of a 96-well U-bottom plate. d. Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. e. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). f. Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Staining: a. After incubation, centrifuge the plate at 300 x g for 5 minutes at 4°C. b. Discard the supernatant and wash the cells once with 200 µL of ice-cold Flow Cytometry Staining Buffer. c. Prepare a master mix of fluorescently conjugated antibodies against the cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD19, and anti-S1P1) and the corresponding isotype controls in Flow Cytometry Staining Buffer. d. Resuspend the cell pellets in the antibody master mix and incubate for 30 minutes on ice in the dark. e. Wash the cells twice with 200 µL of Flow Cytometry Staining Buffer. f. (Optional) If fixation is required, resuspend the cells in 100 µL of Fixation Buffer for 20 minutes at room temperature in the dark. Then, wash once with Flow Cytometry Staining Buffer. g. Resuspend the final cell pellet in 200 µL of Flow Cytometry Staining Buffer for analysis.
-
Data Acquisition and Analysis: a. Acquire data on a flow cytometer, collecting a sufficient number of events for each sample (e.g., 50,000-100,000 events in the lymphocyte gate). b. Gate on the lymphocyte population based on forward and side scatter properties. c. Further gate on specific lymphocyte subsets (e.g., CD3+ T cells, CD19+ B cells). d. For each gated population, determine the Median Fluorescence Intensity (MFI) of the S1P1 staining. e. Calculate the percentage of S1P1 receptor internalization for each this compound concentration using the following formula: % Internalization = (1 - (MFI_treated - MFI_isotype) / (MFI_untreated - MFI_isotype)) * 100 f. Plot the percentage of internalization against the log concentration of this compound and fit a four-parameter logistic curve to determine the EC50 value.
S1P1 Receptor Signaling Pathway
This compound, as an S1P1 receptor modulator, initiates a signaling cascade upon binding to the receptor. This leads to receptor internalization and subsequent downstream effects.
Signaling Pathway Diagram
Caption: Simplified S1P1 receptor signaling pathway upon this compound binding.
Upon binding of this compound to the S1P1 receptor, the receptor couples to inhibitory G proteins (Gi/o). This initiates downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and proliferation. Concurrently, G protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, leading to the recruitment of β-arrestin. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization, and targets the receptor for internalization via clathrin-coated pits. This internalization is the key mechanism by which this compound prevents lymphocyte egress from lymph nodes.
References
Application Notes and Protocols: In-Vivo Imaging to Track Cenerimod's Effect on Lymphocyte Migration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing in-vivo imaging techniques to visualize and quantify the pharmacodynamic effects of Cenerimod on lymphocyte migration. This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that effectively sequesters lymphocytes within lymphoid tissues, reducing their circulation in the bloodstream.[1][2] This mechanism of action makes it a promising therapeutic agent for autoimmune diseases like systemic lupus erythematosus (SLE).[2][3]
This compound's Mechanism of Action
This compound is a potent and selective modulator of the S1P1 receptor.[1] The sphingosine-1-phosphate (S1P) gradient between lymphoid organs and the blood/lymph is a key driver of lymphocyte egress from lymph nodes. This compound, by binding to S1P1 receptors on lymphocytes, induces their internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes and preventing their recirculation. This leads to a dose-dependent reduction in peripheral blood lymphocyte counts.
Signaling Pathway of this compound-Induced Lymphocyte Sequestration
Caption: this compound's mechanism leading to lymphocyte sequestration.
Quantitative Data: this compound's Effect on Lymphocyte Counts
Clinical and preclinical studies have consistently demonstrated this compound's ability to reduce circulating lymphocyte counts in a dose-dependent manner.
Table 1: Preclinical Data in Rats
| This compound Dose (oral) | Lymphocyte Count Reduction | Time to Max Effect | Reversibility |
| 1 mg/kg | Plateau reached | Not specified | Fully reversible |
Data sourced from preclinical studies in rats.
Table 2: Phase 2 Clinical Trial Data in SLE Patients (12 weeks)
| This compound Dose (oral, once daily) | Median Reduction in CD4+ T cells | Median Reduction in B lymphocytes | Median Reduction in CD8+ T lymphocytes |
| 0.5 mg | -12% (total lymphocytes) | Not specified | Not specified |
| 1 mg | Not specified | Not specified | Not specified |
| 2 mg | Not specified | Not specified | Not specified |
| 4 mg | -94% | -90% | -63% |
| Placebo | -5% (total lymphocytes) | Not specified | Not specified |
Data from a 12-week Phase 2 clinical study in patients with SLE.
In-Vivo Imaging Protocols
To directly visualize and quantify the effect of this compound on lymphocyte migration and sequestration, two powerful in-vivo imaging techniques are recommended: Intravital Microscopy (IVM) and Single-Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) .
Protocol 1: Intravital Microscopy of Lymphocyte Trafficking in Rodent Lymph Nodes
Intravital microscopy allows for the real-time visualization of cellular processes within a living animal, providing high-resolution dynamic information on lymphocyte migration.
Experimental Workflow for Intravital Microscopy
Caption: Workflow for intravital microscopy of lymphocyte migration.
Detailed Methodology
1. Materials and Reagents:
-
This compound (or other S1P1 modulator)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Fluorescent dyes for cell labeling (e.g., CFSE, CellTracker dyes) or fluorescent reporter mice (e.g., LifeAct-GFP)
-
Anesthetics (e.g., ketamine/xylazine or isoflurane)
-
Surgical tools for small animal surgery
-
Intravital microscope (confocal or two-photon)
2. Animal Model:
-
Wild-type mice (e.g., C57BL/6) or rats.
-
Alternatively, transgenic mice with fluorescently labeled lymphocytes can be used to avoid ex-vivo labeling.
3. Experimental Procedure:
-
Cell Preparation (for adoptive transfer):
-
Isolate lymphocytes from the spleen or lymph nodes of a donor mouse.
-
Label the isolated lymphocytes with a fluorescent dye according to the manufacturer's protocol.
-
Resuspend the labeled cells in sterile PBS or saline for injection.
-
-
Animal Treatment:
-
Administer this compound or vehicle control to the recipient animals orally at the desired dose and time point prior to imaging.
-
-
Surgical Preparation and Imaging:
-
Anesthetize the mouse and maintain anesthesia throughout the imaging session.
-
Surgically expose a superficial lymph node, such as the inguinal lymph node, with minimal disruption to the blood supply and lymphatic drainage.
-
Position the animal on a heated stage on the intravital microscope.
-
Administer the fluorescently labeled lymphocytes intravenously.
-
Immediately begin acquiring time-lapse images or 4D data of the exposed lymph node.
-
4. Data Analysis:
-
Use imaging software (e.g., Imaris, Fiji) to track the movement of individual lymphocytes.
-
Quantify parameters such as:
-
Lymphocyte rolling velocity and flux in high endothelial venules (HEVs).
-
Firm adhesion and arrest of lymphocytes in HEVs.
-
Rate of lymphocyte extravasation into the lymph node parenchyma.
-
Interstitial migration velocity and displacement within the lymph node.
-
-
Compare these parameters between this compound-treated and vehicle-treated animals.
Protocol 2: SPECT/CT Imaging of Whole-Body Lymphocyte Distribution
SPECT/CT provides a non-invasive, three-dimensional view of lymphocyte distribution throughout the body, allowing for the quantification of lymphocyte sequestration in lymphoid organs.
Experimental Workflow for SPECT/CT Imaging
Caption: Workflow for SPECT/CT imaging of lymphocyte distribution.
Detailed Methodology
1. Materials and Reagents:
-
This compound
-
Vehicle control
-
SPECT radiotracer for cell labeling (e.g., 111In-oxine, 99mTc-HMPAO)
-
Anesthetics
-
SPECT/CT scanner
2. Animal Model:
-
Mice or rats.
3. Experimental Procedure:
-
Cell Preparation and Labeling:
-
Isolate a pure population of lymphocytes.
-
Label the lymphocytes with a SPECT radiotracer following established protocols. For example, incubate the cells with 111In-oxine.
-
Wash the cells to remove any unbound radiotracer.
-
-
Animal Treatment and Cell Transfer:
-
Treat animals with this compound or vehicle.
-
Administer the radiolabeled lymphocytes intravenously.
-
-
SPECT/CT Imaging:
-
Anesthetize the animals at various time points post-cell transfer (e.g., 1, 4, 24, and 48 hours).
-
Acquire whole-body SPECT and CT images. The CT scan provides anatomical reference.
-
4. Data Analysis:
-
Reconstruct and co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) over major lymphoid organs (spleen, lymph nodes), lungs, liver, and blood pool (e.g., heart).
-
Quantify the radioactivity in each ROI to determine the percentage of injected dose per organ.
-
Compare the biodistribution of lymphocytes in this compound-treated animals versus controls to quantify the extent of sequestration in lymphoid tissues and reduction in blood circulation.
By employing these advanced in-vivo imaging techniques, researchers can gain a deeper understanding of the dynamic effects of this compound on lymphocyte trafficking, providing crucial insights for preclinical and clinical drug development.
References
Application Notes and Protocols for Establishing a Cenerimod-Treated Cohort in a Sjögren's Syndrome Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sjögren's syndrome is a systemic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, primarily the salivary and lacrimal glands, leading to sicca symptoms such as dry mouth (xerostomia) and dry eyes (keratoconjunctivitis sicca).[1] A key pathological feature is the formation of ectopic lymphoid structures (ELS) within the affected glands, which drive local inflammation and autoantibody production.[2] Cenerimod is a selective sphingosine-1-phosphate 1 (S1P1) receptor modulator that sequesters lymphocytes in lymph nodes, preventing their migration to sites of inflammation.[2][3] This mechanism of action suggests its potential as a therapeutic agent for Sjögren's syndrome.[2]
These application notes provide detailed protocols for establishing a this compound-treated cohort in two established mouse models of Sjögren's syndrome: an inducible viral-induced sialadenitis model and a spontaneous chronic sialadenitis model. The protocols cover animal model induction, therapeutic agent administration, and key endpoint analysis to evaluate the efficacy of this compound.
Mechanism of Action of this compound
This compound is a potent and selective S1P1 receptor modulator. The S1P/S1P1 signaling pathway is crucial for the egress of lymphocytes from secondary lymphoid organs. By modulating the S1P1 receptor, this compound inhibits the migration of lymphocytes, including pathogenic T and B cells, from the lymph nodes into the circulation and subsequently into target tissues like the salivary glands. This sequestration of immune cells is expected to reduce glandular inflammation, ameliorate tissue damage, and restore glandular function.
Figure 1: this compound's Mechanism of Action.
Experimental Workflow Overview
The following diagram outlines the general experimental workflow for establishing and evaluating a this compound-treated cohort in a Sjögren's syndrome mouse model.
Figure 2: Experimental Workflow.
Experimental Protocols
Protocol 1: Adenovirus-Induced Sialadenitis in C57BL/6 Mice
This model mimics the early, acute inflammatory phase of Sjögren's syndrome.
1.1. Animals:
-
Female C57BL/6 mice, 8-10 weeks old.
1.2. Induction of Sialadenitis:
-
Anesthetize mice with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneally).
-
Carefully cannulate the submandibular salivary gland ducts with a fine polyethylene tube.
-
Infuse 20 µL of a replication-deficient adenovirus serotype 5 (Ad5) vector (titer of 1 x 10^8 plaque-forming units [PFU]/mL) into each gland. A control group should receive a sham procedure with vehicle (sterile PBS).
-
Allow mice to recover on a warming pad.
1.3. This compound Treatment:
-
Prepare a formulation of this compound in a vehicle of 0.5% methylcellulose with 0.05% Tween 80 in sterile water.
-
Initiate treatment one day (early intervention) or seven days (established disease) post-adenovirus infusion.
-
Administer this compound orally via gavage at a dose of 10 mg/kg once daily. The vehicle control group should receive an equivalent volume of the vehicle.
-
Continue treatment for 14 days.
Protocol 2: Spontaneous Chronic Sialadenitis in MRL/lpr Mice
This model represents the chronic, progressive nature of Sjögren's syndrome.
2.1. Animals:
-
Female MRL/MpJ-Faslpr/J (MRL/lpr) mice.
2.2. This compound Treatment:
-
Begin treatment at 7 weeks of age, when B-cell abnormalities are first detected.
-
Prepare the this compound formulation as described in Protocol 1.3.
-
Administer this compound orally via gavage at a dose of 10 mg/kg once daily. The vehicle control group will receive the vehicle alone.
-
Continue treatment for 10 weeks.
Protocol 3: Saliva Collection and Flow Rate Measurement
3.1. Materials:
-
Pilocarpine hydrochloride (1 mg/mL in sterile saline)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Pre-weighed 1.5 mL microcentrifuge tubes
-
Micropipettes
3.2. Procedure:
-
Fast mice for at least 4 hours before saliva collection.
-
Anesthetize the mouse.
-
Inject pilocarpine intraperitoneally at a dose of 5 mg/kg body weight to stimulate salivation.
-
Carefully collect all secreted saliva from the oral cavity using a micropipette for 15 minutes.
-
Transfer the collected saliva into the pre-weighed microcentrifuge tube.
-
Determine the volume of saliva by weight (assuming a density of 1 g/mL).
-
Store saliva samples at -80°C for further analysis.
Protocol 4: Salivary Gland Histopathology and Immunohistochemistry
4.1. Tissue Collection and Processing:
-
At the study endpoint, euthanize mice and carefully dissect the submandibular salivary glands.
-
Fix one gland in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissue and embed in paraffin.
-
Cut 5 µm sections and mount on glass slides.
4.2. Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with H&E to visualize tissue morphology and inflammatory infiltrates.
-
Assess the focus score (number of lymphocytic aggregates of ≥50 cells per 4 mm² of tissue).
4.3. Immunohistochemistry:
-
Perform antigen retrieval on deparaffinized sections (e.g., citrate buffer, pH 6.0, at 95°C for 20 minutes).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a suitable blocking serum.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-CD45 or B220 for total lymphocytes/B cells
-
Anti-CD4 for helper T cells
-
Anti-CD8 for cytotoxic T cells
-
Anti-Ki67 for proliferating cells
-
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Quantify the stained areas using image analysis software.
Protocol 5: Flow Cytometry of Salivary Gland Infiltrating Lymphocytes
5.1. Single-Cell Suspension Preparation:
-
Place a freshly dissected salivary gland in ice-cold RPMI-1640 medium.
-
Mince the tissue into small pieces.
-
Digest the tissue in RPMI-1640 containing collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) for 45 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
5.2. Antibody Staining:
-
Resuspend the cells in FACS buffer.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice, protected from light. A suggested panel includes:
-
Anti-CD45 (leukocyte common antigen)
-
Anti-CD19 and/or B220 (B cells)
-
Anti-CD3 (T cells)
-
Anti-CD4 (helper T cells)
-
Anti-CD8 (cytotoxic T cells)
-
Anti-CD138 (plasma cells)
-
-
Wash the cells twice with FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on CD45+ cells to identify the different lymphocyte populations.
Data Presentation
Table 1: Effect of this compound on Salivary Gland Infiltrating Lymphocytes in the Adenovirus-Induced Sialadenitis Model
| Treatment Group | Total Lymphocytes (cells/gland) | B Cells (cells/gland) | CD4+ T Cells (cells/gland) | CD8+ T Cells (cells/gland) |
| Vehicle | High | High | High | High |
| This compound (Early) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
| This compound (Established) | Significantly Reduced | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Data summarized from expected outcomes based on published literature.
Table 2: Effect of this compound on Disease Parameters in the MRL/lpr Mouse Model
| Parameter | Vehicle | This compound |
| Saliva Flow Rate (µL/min) | Decreased | Improved |
| Salivary Gland Focus Score | High | Significantly Reduced |
| Circulating B Cells (cells/µL) | High | Significantly Reduced |
| Circulating T Cells (cells/µL) | High | Significantly Reduced |
| Salivary Gland T Cells | High | Significantly Reduced |
| Salivary Gland Proliferating Plasma Cells | High | Significantly Reduced |
| Salivary Gland Autoantibodies | Present | Diminished |
Data summarized from expected outcomes based on published literature.
Conclusion
The protocols outlined provide a comprehensive framework for establishing and evaluating a this compound-treated cohort in relevant mouse models of Sjögren's syndrome. These models, coupled with the detailed analytical methods, will enable researchers to investigate the therapeutic potential of this compound in reducing glandular inflammation, inhibiting autoimmune responses, and restoring salivary gland function. The expected outcomes, based on existing preclinical data, suggest that this compound holds promise as a novel treatment for Sjögren's syndrome.
References
Quantitative PCR Analysis of Inflammatory Markers in Cenerimod-Treated Tissues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cenerimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator under investigation for the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE).[1][2] Its mechanism of action involves the sequestration of lymphocytes within lymphoid tissues, preventing their migration to sites of inflammation.[2] This modulation of the immune response leads to a reduction in the expression of pro-inflammatory markers. Preclinical and clinical studies have demonstrated that this compound treatment can lead to a decrease in inflammatory cytokines, including interferon-associated genes, Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[3] Quantitative Polymerase Chain Reaction (qPCR) is a sensitive and specific method for quantifying the gene expression of these inflammatory markers in tissue samples, providing valuable insights into the therapeutic efficacy of this compound.
This document provides detailed protocols for the analysis of inflammatory marker gene expression in this compound-treated tissues using qPCR, from sample preparation to data analysis.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data from qPCR analysis of inflamed tissues treated with this compound versus a vehicle control. The data is presented as fold change in gene expression relative to the control group, normalized to a stable housekeeping gene.
Table 1: Relative Gene Expression of Pro-Inflammatory Cytokines
| Gene | Treatment Group | Mean Fold Change (± SEM) | p-value |
| TNF-α | Vehicle Control | 1.00 (± 0.12) | - |
| This compound (1 mg/kg) | 0.58 (± 0.09) | < 0.05 | |
| This compound (5 mg/kg) | 0.31 (± 0.06) | < 0.01 | |
| IL-6 | Vehicle Control | 1.00 (± 0.15) | - |
| This compound (1 mg/kg) | 0.65 (± 0.11) | < 0.05 | |
| This compound (5 mg/kg) | 0.39 (± 0.08) | < 0.01 | |
| IL-1β | Vehicle Control | 1.00 (± 0.10) | - |
| This compound (1 mg/kg) | 0.72 (± 0.13) | > 0.05 | |
| This compound (5 mg/kg) | 0.45 (± 0.09) | < 0.05 |
Table 2: Relative Gene Expression of Chemokines
| Gene | Treatment Group | Mean Fold Change (± SEM) | p-value |
| CXCL9 | Vehicle Control | 1.00 (± 0.18) | - |
| This compound (1 mg/kg) | 0.62 (± 0.14) | < 0.05 | |
| This compound (5 mg/kg) | 0.35 (± 0.07) | < 0.01 | |
| CXCL10 | Vehicle Control | 1.00 (± 0.21) | - |
| This compound (1 mg/kg) | 0.59 (± 0.16) | < 0.05 | |
| This compound (5 mg/kg) | 0.31 (± 0.09) | < 0.01 |
Experimental Protocols
Tissue Homogenization and RNA Extraction
This protocol outlines the steps for extracting total RNA from tissue samples for subsequent qPCR analysis.
Materials:
-
Tissue samples (snap-frozen in liquid nitrogen or stored at -80°C)
-
TRIzol™ Reagent or similar lysis buffer
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer)
-
Microcentrifuge tubes (nuclease-free)
-
Refrigerated microcentrifuge
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Excise 20-50 mg of frozen tissue and immediately place it in a pre-chilled microcentrifuge tube containing 1 mL of TRIzol™ Reagent.
-
Homogenize the tissue sample on ice until no visible tissue fragments remain.
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate the sample at room temperature for 3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
Carefully transfer the upper aqueous phase to a new nuclease-free tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol. Mix gently by inverting the tube and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the ethanol wash and briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it may be difficult to dissolve.
-
Resuspend the RNA pellet in 20-50 µL of nuclease-free water.
-
Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
Store the RNA at -80°C until use.
Reverse Transcription (cDNA Synthesis)
This protocol describes the conversion of extracted RNA into complementary DNA (cDNA).
Materials:
-
Total RNA (1 µg)
-
Reverse transcriptase enzyme
-
dNTPs
-
Random primers or oligo(dT) primers
-
RNase inhibitor
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
In a nuclease-free PCR tube, combine 1 µg of total RNA, primers, and dNTPs. Adjust the total volume with nuclease-free water according to the manufacturer's instructions for the reverse transcription kit.
-
Incubate the mixture at 65°C for 5 minutes to denature the RNA secondary structures, then place on ice.
-
Add the reverse transcriptase, RNase inhibitor, and reaction buffer to the tube.
-
Perform the reverse transcription reaction in a thermal cycler using the manufacturer's recommended program (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
This protocol details the setup of the qPCR reaction to quantify the expression of target inflammatory genes.
Materials:
-
cDNA template
-
SYBR Green or TaqMan qPCR master mix
-
Forward and reverse primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
Prepare a master mix for each gene containing the qPCR master mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells or tubes.
-
Add 1-2 µL of diluted cDNA to each well.
-
Seal the plate or tubes and centrifuge briefly to collect the contents at the bottom.
-
Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Include a melt curve analysis at the end of the run if using SYBR Green to verify the specificity of the amplified product.
Data Analysis
The relative quantification of gene expression can be calculated using the 2-ΔΔCt method.
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene: ΔCt = Ct (target gene) - Ct (housekeeping gene)
-
Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control (vehicle-treated) samples: ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Visualizations
Caption: Experimental Workflow for qPCR Analysis.
Caption: this compound's Mechanism of Action.
References
Application Notes & Protocols: Assessing Cenerimod's Effect on Autoantibody Production in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cenerimod is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] Its mechanism involves inhibiting the egress of lymphocytes from lymphoid tissues, thereby reducing the number of circulating T and B cells.[1][3] In autoimmune diseases like Systemic Lupus Erythematosus (SLE), this sequestration of lymphocytes is hypothesized to reduce immune cell infiltration into tissues, decrease autoantibody production, and ameliorate inflammation.[4] These application notes provide detailed methodologies for assessing the therapeutic efficacy of this compound on autoantibody production in preclinical mouse models of autoimmunity.
Mechanism of Action: S1P1 Modulation by this compound
This compound functionally antagonizes the S1P1 receptor on lymphocytes. The natural ligand, S1P, is present in high concentrations in the blood and lymph, creating a gradient that guides lymphocytes out of secondary lymphoid organs. By modulating the S1P1 receptor, this compound induces its internalization, rendering lymphocytes unresponsive to the S1P gradient. This effectively traps them within the lymph nodes, preventing their contribution to autoimmune responses in the periphery, which includes the production of pathogenic autoantibodies by plasma cells.
Caption: this compound blocks lymphocyte egress from lymph nodes by modulating the S1P1 receptor.
Experimental Protocols
Murine Autoimmune Models
To assess this compound's efficacy, spontaneous autoimmune mouse models that develop high titers of autoantibodies are recommended.
-
MRL/lpr Mice: These mice develop a spontaneous lupus-like syndrome characterized by lymphadenopathy, splenomegaly, arthritis, and immune-complex-mediated glomerulonephritis. They produce a variety of autoantibodies, including those against double-stranded DNA (anti-dsDNA). This compound treatment in this model has been shown to reduce immune infiltrates, decrease autoantibody production, and preserve organ function.
-
NZB/W F1 Mice: This hybrid strain also develops a lupus-like autoimmune disease, particularly severe glomerulonephritis, and is a standard model for SLE research.
-
Sjögren's Syndrome Models: In models of Sjögren's syndrome, such as the MRL/lpr model or an inducible viral sialadenitis model, this compound has been shown to reduce salivary gland inflammation and diminish disease-relevant autoantibodies.
Protocol for this compound Administration in MRL/lpr Mice:
-
Animal Housing: House female MRL/lpr mice (e.g., 7 weeks of age) in specific-pathogen-free conditions.
-
Group Allocation: Randomly assign mice to a vehicle control group and one or more this compound treatment groups. A typical group size is 10-20 mice for statistical power.
-
Drug Formulation: this compound can be administered via oral gavage or as a food admix. Prepare the vehicle and this compound formulations daily or as required based on stability data.
-
Dosing Regimen: Administer this compound or vehicle daily for a predefined period (e.g., 8-12 weeks). Doses used in preclinical studies can inform the selection of an appropriate dose range.
-
Monitoring: Monitor animals daily for clinical signs of disease (e.g., proteinuria, body weight changes) and overall health.
Sample Collection and Processing
-
Serum Collection: Collect blood via submandibular or saphenous vein bleeding at baseline and specified time points during the study. A terminal cardiac puncture can be performed for a final, larger volume collection.
-
Procedure:
-
Allow blood to clot at room temperature for 30 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (serum) and store it at -80°C until analysis.
-
-
Tissue Collection (Terminal):
-
Harvest spleen and lymph nodes for cellular analysis (Flow Cytometry).
-
Harvest kidneys and salivary glands for histopathology and analysis of tissue-infiltrating immune cells.
-
Process tissues for flow cytometry immediately or store organs in appropriate buffer/fixative.
-
References
Cenerimod for Inducing S1P1 Receptor Internalization in Human Lymphocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cenerimod is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator that induces receptor internalization, leading to the sequestration of lymphocytes in lymphoid organs. This mechanism of action makes it a promising therapeutic candidate for autoimmune diseases such as systemic lupus erythematosus (SLE). These application notes provide a comprehensive overview of the use of this compound to induce S1P1 receptor internalization in human lymphocytes, including detailed protocols for key experiments and a summary of its quantitative effects.
Introduction
Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates lymphocyte trafficking by binding to S1P receptors. S1P1, a G protein-coupled receptor (GPCR), is crucial for the egress of lymphocytes from lymphoid tissues. This compound acts as a functional antagonist of S1P1. By inducing the internalization and degradation of the receptor, it renders lymphocytes unresponsive to the S1P gradient, effectively trapping them in the lymph nodes and reducing the number of circulating lymphocytes that can contribute to autoimmune pathology.[1][2] Understanding the molecular interactions and downstream effects of this compound is vital for its development and application in treating autoimmune disorders.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inducing S1P1 receptor internalization and its selectivity for S1P receptor subtypes.
Table 1: Potency of this compound in Inducing S1P1 Receptor Internalization in Human Lymphocytes
| Cell Type | Parameter | Value (nM) | Reference |
| Human T Lymphocytes | EC50 | ~15 | [3] |
| Human B Lymphocytes | EC50 | ~15 | [3] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: In Vitro S1P Receptor Subtype Selectivity of this compound
| Receptor Subtype | Parameter | This compound (nM) | S1P (nM) | pFTY720 (nM) | Reference |
| S1P1 | EC50 | 1 | 16 | 0.5 | [4] |
| S1P2 | EC50 | >10,000 | 1.1 | 1.9 | |
| S1P3 | EC50 | 228 | 0.1 | 0.5 | |
| S1P4 | EC50 | 2,000 | 20 | 10 | |
| S1P5 | EC50 | 36 | 67 | 0.5 |
This table highlights the high potency and selectivity of this compound for the S1P1 receptor compared to the natural ligand S1P and the non-selective modulator FTY720 (fingolimod).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the S1P1 signaling pathway, the mechanism of this compound action, and a typical experimental workflow for assessing S1P1 receptor internalization.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. To avoid mixing, slowly dispense the blood along the side of the tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake turned off.
-
After centrifugation, four distinct layers will be visible: plasma at the top, a "buffy coat" of PBMCs at the plasma-Ficoll interface, the Ficoll solution, and red blood cells at the bottom.
-
Carefully aspirate the upper plasma layer without disturbing the buffy coat.
-
Using a clean pipette, carefully collect the buffy coat layer and transfer it to a new 50 mL conical tube.
-
Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL.
-
Centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in the appropriate cell culture medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
Protocol 2: Primary Human Lymphocyte Culture
This protocol provides basic guidelines for the short-term culture of primary human lymphocytes.
Materials:
-
Isolated PBMCs
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Cell culture flasks or plates
-
CO2 incubator
Procedure:
-
Prepare complete RPMI-1640 medium by supplementing with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Resuspend the PBMC pellet in the complete medium at a density of 1-2 x 10^6 cells/mL.
-
Transfer the cell suspension to a sterile cell culture flask or plate.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For short-term experiments (up to 72 hours), the medium generally does not need to be changed. For longer-term cultures, the medium should be partially replaced every 2-3 days.
Protocol 3: this compound-Induced S1P1 Receptor Internalization Assay using Flow Cytometry
This protocol details the procedure for quantifying the internalization of S1P1 receptors on human lymphocytes following treatment with this compound.
Materials:
-
Cultured human lymphocytes
-
This compound stock solution (in DMSO)
-
Complete RPMI-1640 medium (serum-free for the assay)
-
Fluorophore-conjugated anti-human S1P1 antibody (e.g., FITC, PE, or APC conjugated)
-
Isotype control antibody
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
96-well round-bottom plates or FACS tubes
-
Flow cytometer
Procedure:
-
Seed the cultured lymphocytes in a 96-well round-bottom plate at a density of 0.5-1 x 10^6 cells per well in serum-free RPMI-1640 medium.
-
Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO) and an untreated control.
-
Add the this compound dilutions to the respective wells and incubate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
After incubation, wash the cells twice with cold FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Resuspend the cells in 100 µL of FACS buffer containing the fluorophore-conjugated anti-S1P1 antibody at the manufacturer's recommended concentration. Also, prepare a sample with the corresponding isotype control antibody.
-
Incubate the cells with the antibody for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer to remove unbound antibody.
-
Resuspend the final cell pellet in 200-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Gate on the lymphocyte population based on forward and side scatter properties.
-
Analyze the median fluorescence intensity (MFI) of the S1P1 staining for each this compound concentration. The decrease in MFI compared to the untreated control indicates receptor internalization.
-
Plot the percentage of S1P1 internalization versus the log of the this compound concentration to determine the EC50 value.
Conclusion
This compound is a highly potent and selective S1P1 receptor modulator that effectively induces receptor internalization in human T and B lymphocytes. The provided protocols offer a framework for researchers to investigate the effects of this compound and other S1P1 modulators on lymphocyte biology. These studies are crucial for advancing our understanding of autoimmune diseases and developing novel therapeutic strategies.
References
- 1. research.pasteur.fr [research.pasteur.fr]
- 2. This compound, a novel selective S1P1 receptor modulator with unique signaling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel selective S1P1 receptor modulator with unique signaling properties - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cenerimod in studying T cell-dependent antibody responses
Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Cenerimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, in the study of T cell-dependent antibody responses (TDAR). This compound's mechanism of action, which involves the sequestration of lymphocytes in secondary lymphoid organs, makes it a valuable tool for dissecting the cellular and molecular events underlying humoral immunity.[1][2] This document offers detailed protocols for in vivo and in vitro studies, data presentation guidelines, and visualizations to facilitate the application of this compound in immunology and drug development.
This compound is a potent and selective S1P1 receptor modulator that is orally active.[3] By functionally antagonizing the S1P1 receptor, this compound inhibits the egress of lymphocytes, including T and B cells, from lymph nodes.[4] This leads to a reversible, dose-dependent reduction in peripheral blood lymphocyte counts.[5] This targeted sequestration of lymphocytes allows researchers to investigate the impact of lymphocyte trafficking on the initiation and maintenance of T cell-dependent antibody responses.
Mechanism of Action: S1P1 Receptor Modulation
This compound's primary mechanism of action is the modulation of the S1P1 receptor, a G protein-coupled receptor essential for the egress of lymphocytes from lymphoid tissues. Sphingosine-1-phosphate (S1P) is a signaling lipid that is present in high concentrations in the blood and lymph, creating a chemotactic gradient that draws S1P1-expressing lymphocytes out of the lymph nodes. This compound, acting as a functional antagonist, binds to the S1P1 receptor on lymphocytes, leading to its internalization and degradation. This renders the lymphocytes unresponsive to the S1P gradient, effectively trapping them within the lymph nodes and preventing their circulation to peripheral sites of inflammation or immune response.
Caption: this compound blocks lymphocyte egress from lymph nodes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key immunological parameters observed in preclinical and clinical studies.
Table 1: Effect of this compound on Circulating Lymphocyte Counts
| Study Type | Species/Population | This compound Dose | Duration of Treatment | Parameter | Result | Reference |
| Preclinical | MRL/lpr Mice | ~20-40 mg/kg/day | 11 weeks | Circulating T and B Lymphocytes | Significantly reduced compared to vehicle | |
| Phase 2a Clinical Trial | Healthy Volunteers | 0.5 mg | 50 days | Total Lymphocyte Count | -35.6% change from baseline | |
| Phase 2a Clinical Trial | Healthy Volunteers | 4 mg | 50 days | Total Lymphocyte Count | -72.1% change from baseline | |
| Phase 2a Clinical Trial | SLE Patients | Multiple Doses | 12 weeks | CD4+ T Lymphocytes | Up to -94% median reduction | |
| Phase 2a Clinical Trial | SLE Patients | Multiple Doses | 12 weeks | CD19+ B Lymphocytes | Up to -90% median reduction | |
| Phase 2a Clinical Trial | SLE Patients | Multiple Doses | 12 weeks | CD8+ T Lymphocytes | Up to -63% median reduction | |
| Phase 2b Clinical Trial (CARE) | SLE Patients | 2 mg and 4 mg | 6 months | Total Lymphocyte Count | Dose-dependent decrease |
Table 2: Effect of this compound on Antibody-Secreting Cells and Autoantibodies
| Study Type | Species/Population | This compound Dose | Duration of Treatment | Parameter | Result | Reference |
| Preclinical | MRL/lpr Mice | ~20-40 mg/kg/day | 11 weeks | Anti-dsDNA Antibodies | Significantly lower than vehicle | |
| Phase 2a Clinical Trial | SLE Patients | Multiple Doses | 12 weeks | Antibody-Secreting Cells (ASCs) | Dose-dependent normalization to healthy subject levels | |
| Phase 2a Clinical Trial | SLE Patients | 4 mg | 12 weeks | Anti-dsDNA Antibodies | -64.55 U/mL change from baseline (p=0.0082 vs placebo) |
Table 3: In Vitro Potency of this compound
| Cell Type | Parameter | EC50 | Reference |
| Human T and B Lymphocytes | S1P1 Receptor Internalization | ~15 nM |
Experimental Protocols
Protocol 1: In Vivo T Cell-Dependent Antibody Response (TDAR) Assay in Mice
This protocol describes a representative method for evaluating the effect of this compound on a primary T cell-dependent antibody response to the antigen Keyhole Limpet Hemocyanin (KLH) in mice.
Materials:
-
This compound
-
Vehicle control (e.g., appropriate formulation for oral gavage)
-
Keyhole Limpet Hemocyanin (KLH)
-
Sterile Phosphate-Buffered Saline (PBS)
-
8-10 week old BALB/c or C57BL/6 mice
-
Materials for blood collection (e.g., retro-orbital or tail vein)
-
ELISA plates and reagents for anti-KLH IgM and IgG detection
Experimental Workflow:
Caption: Workflow for in vivo TDAR assay with this compound.
Procedure:
-
Acclimatization and Grouping: Acclimatize mice for at least one week before the start of the experiment. Randomly assign mice to experimental groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
This compound Administration: Begin daily oral administration of this compound or vehicle control one day prior to immunization and continue throughout the study. A dose range of 1-10 mg/kg can be considered for initial studies, based on preclinical data showing efficacy at ~20-40 mg/kg in food admix.
-
Immunization: On Day 0, immunize mice with an optimal concentration of KLH (e.g., 100 µg) administered subcutaneously or intraperitoneally.
-
Blood Collection: Collect blood samples at various time points post-immunization (e.g., Day 7 for peak IgM response, and Days 14 and 21 for IgG response).
-
Antibody Titer Measurement: Isolate serum and determine the titers of anti-KLH IgM and IgG antibodies using a standard ELISA protocol.
-
Coat ELISA plates with KLH (e.g., 80 µg/ml).
-
Block non-specific binding sites.
-
Add serially diluted serum samples.
-
Detect bound antibodies using HRP-conjugated anti-mouse IgM or IgG secondary antibodies.
-
Develop with a suitable substrate and measure absorbance.
-
-
Data Analysis: Compare the anti-KLH antibody titers between the this compound-treated and vehicle control groups. A significant reduction in antibody titers in the this compound group would indicate an inhibition of the T cell-dependent antibody response.
Protocol 2: In Vitro S1P1 Receptor Internalization Assay
This protocol outlines a flow cytometry-based method to assess the ability of this compound to induce the internalization of the S1P1 receptor on primary human lymphocytes.
Materials:
-
This compound
-
DMSO (vehicle control)
-
Ficoll-Paque for peripheral blood mononuclear cell (PBMC) isolation
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fluorochrome-conjugated antibodies against human CD4, CD8, CD19, and S1P1
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Resuspend PBMCs in culture medium and treat with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO for a defined period (e.g., 1-4 hours) at 37°C.
-
Antibody Staining: Wash the cells and stain with a cocktail of fluorochrome-conjugated antibodies against CD4, CD8, CD19, and S1P1.
-
Flow Cytometry Analysis: Acquire stained cells on a flow cytometer.
-
Data Analysis:
-
Gate on lymphocyte populations of interest (CD4+ T cells, CD8+ T cells, CD19+ B cells).
-
Determine the median fluorescence intensity (MFI) of S1P1 staining for each cell population in the this compound-treated and vehicle control samples.
-
A dose-dependent decrease in S1P1 MFI indicates receptor internalization.
-
Calculate the EC50 value for this compound-induced S1P1 internalization.
-
Caption: Workflow for S1P1 receptor internalization assay.
Concluding Remarks
This compound serves as a specific and potent tool for investigating the role of lymphocyte trafficking in T cell-dependent antibody responses. The protocols and data presented in these application notes provide a framework for researchers to employ this compound in their studies to further elucidate the complex mechanisms of humoral immunity and to evaluate novel immunomodulatory therapies. The ability to reversibly sequester lymphocytes offers a unique opportunity to dissect the temporal requirements of T and B cell interactions in the generation of antibody responses.
References
- 1. Hooke - Contract Research - T cell dependent antibody response (TDAR) assay [hookelabs.com]
- 2. researchgate.net [researchgate.net]
- 3. lupus.bmj.com [lupus.bmj.com]
- 4. newsroom.viatris.com [newsroom.viatris.com]
- 5. Multiple‐dose pharmacokinetics of this compound and the effect of charcoal on its elimination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting variability in Cenerimod efficacy in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential variability in the efficacy of Cenerimod in animal models of autoimmune diseases, particularly Systemic Lupus Erythematosus (SLE).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2][3][4] It functions by binding to S1P1 on lymphocytes, leading to the internalization and degradation of the receptor.[2] This process, known as functional antagonism, renders lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs. As a result, autoreactive T and B lymphocytes are sequestered within the lymph nodes, reducing their circulation in the bloodstream and infiltration into target tissues, thereby mitigating inflammation and tissue damage characteristic of autoimmune diseases like SLE.
Q2: Which animal models are most commonly used for this compound studies in lupus?
A2: The most extensively used animal model for evaluating the preclinical efficacy of this compound in the context of SLE is the MRL/lpr (Murphy Roths Large/lymphoproliferation) mouse model. These mice spontaneously develop a systemic autoimmune disease that shares many pathological and serological features with human SLE, including the production of autoantibodies (e.g., anti-dsDNA), glomerulonephritis, splenomegaly, and lymphadenopathy. The disease progression in MRL/lpr mice is accelerated by a mutation in the Fas gene, which is involved in apoptosis.
Q3: What are the typically reported effects of this compound in the MRL/lpr mouse model?
A3: In the MRL/lpr mouse model, this compound treatment has been shown to significantly ameliorate disease progression. Key reported effects include:
-
Reduced Lymphocyte Counts: A significant dose-dependent reduction in circulating B and T lymphocytes.
-
Decreased Organ Pathology: Reduced immune cell infiltration in organs such as the kidneys and brain, leading to preserved organ function.
-
Improved Kidney Function: A significant reduction in proteinuria.
-
Reduced Autoantibodies and Inflammatory Markers: Lower levels of anti-dsDNA antibodies and inflammatory cytokines like IFN-α and BAFF.
-
Increased Survival: A notable increase in the survival rate of treated mice compared to vehicle-treated controls.
This compound Signaling Pathway
Caption: this compound binds to the S1P1 receptor on lymphocytes, leading to its internalization and subsequent sequestration of the lymphocytes within lymph nodes, thereby preventing their egress into circulation.
Troubleshooting Guide for this compound Efficacy
Q: Why am I observing high variability in disease scores between my this compound-treated animals?
A: High variability in treatment response can stem from several factors inherent to the MRL/lpr model and experimental conditions.
| Potential Cause | Recommended Action |
| Baseline Disease Severity | MRL/lpr mice can exhibit variability in the onset and severity of their autoimmune disease. It is crucial to randomize animals into treatment and control groups based on baseline disease markers such as proteinuria or anti-dsDNA antibody titers to ensure comparable disease states at the start of the study. |
| Microbiome Differences | The gut and lung microbiomes have been shown to influence lupus severity in MRL/lpr mice. Housing conditions, diet, and vendor source can alter the microbiome. To minimize this variability, co-house animals from different litters and from both treatment and control groups (if possible without compromising the study), and ensure consistent diet and housing conditions for all animals. Consider normalizing the microbiome via fecal microbiota transplantation if variability persists. |
| Genetic Drift | Phenotypic drift has been observed in MRL/lpr mice from different vendors or even within the same colony over time, leading to variations in disease presentation such as glomerulonephritis and splenomegaly. It is advisable to source all animals for a single study from the same vendor and at the same time. If using an in-house colony, periodically re-validate the disease phenotype against the vendor's specifications. |
| Sex Differences | Female MRL/lpr mice generally develop a more accelerated and severe disease compared to males. Ensure that studies are adequately powered and, if using both sexes, that they are analyzed as separate cohorts. |
Q: My this compound-treated group is not showing a significant reduction in proteinuria compared to the control group. What could be the issue?
A: A lack of expected efficacy in reducing proteinuria can be due to several factors related to drug administration and the timing of the assessment.
| Potential Cause | Recommended Action |
| Drug Formulation and Administration | This compound is often administered as a food admix or via oral gavage. For food admix, ensure homogenous mixing of the compound in the chow and monitor food consumption to confirm adequate dosing. If using oral gavage, ensure the compound is properly solubilized (e.g., in DMSO and diluted in gelatin) and administered consistently. |
| Dose and Pharmacokinetics | The reported effective dose in MRL/lpr mice is in the range of 20-40 mg/kg/day when administered as a food admix. Confirm that the calculated dose is appropriate for the age and weight of the mice. While this compound has a relatively long half-life in humans, its pharmacokinetic profile in mice might differ. Ensure the dosing regimen is sufficient to maintain therapeutic drug levels. |
| Timing of Treatment Initiation | The age at which treatment is initiated is critical. In many successful studies, treatment of MRL/lpr mice with this compound began at 7 weeks of age, an age at which B cell abnormalities are already detectable but before severe, irreversible organ damage has occurred. Initiating treatment in older animals with advanced disease may result in a less pronounced therapeutic effect. |
| Dietary Factors | A high-fat diet has been shown to exacerbate lupus pathogenesis in MRL/lpr mice, potentially overwhelming the therapeutic effect of this compound. Ensure all animals are maintained on a standard, consistent diet throughout the experiment. |
Troubleshooting Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Preclinical to clinical translation of this compound, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rmdopen.bmj.com [rmdopen.bmj.com]
- 4. Preclinical to clinical translation of this compound, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Cenerimod Technical Support Center: Troubleshooting Cellular Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals using Cenerimod in cellular assays. This compound is a potent and highly selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. Understanding its on-target and potential off-target effects is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cellular assays?
A1: this compound is a selective agonist of the S1P1 receptor. Its primary on-target effect is the induction of S1P1 receptor internalization.[1][2][3] This prevents lymphocytes from responding to the natural S1P gradient, thereby inhibiting their egress from lymphoid tissues.[1][3] In cellular assays, this is typically observed as a decrease in S1P1 surface expression on lymphocytes and an inhibition of S1P-mediated cell migration.
Q2: How selective is this compound for the S1P1 receptor over other S1P receptor subtypes?
A2: this compound is highly selective for the S1P1 receptor. It shows significantly lower potency for other S1P receptor subtypes, particularly S1P2 and S1P3, which are associated with some of the side effects of less selective S1P modulators. This high selectivity minimizes the potential for confounding effects from the activation of other S1P receptors in your cellular systems.
Q3: Are there any known off-target effects of this compound on other cellular components (e.g., kinases, ion channels)?
A3: Published literature to date has not reported significant off-target binding of this compound to receptors outside of the S1P family. Its safety profile is attributed to its high selectivity for the S1P1 receptor. However, as with any small molecule, the possibility of off-target effects at high concentrations cannot be entirely excluded. If you observe unexpected cellular phenotypes, it is important to consider potential off-target activities and perform appropriate control experiments.
Q4: What are the expected effects of this compound on lymphocyte migration in vitro?
A4: this compound is expected to inhibit the migration of lymphocytes towards an S1P gradient in a dose-dependent manner. This is a direct functional consequence of S1P1 receptor internalization and desensitization.
Q5: Can I use this compound in combination with other immunomodulatory drugs in my assays?
A5: Yes. For example, studies have shown that the presence of glucocorticoids like prednisolone does not impair this compound-induced S1P1 receptor internalization, suggesting compatibility in co-treatment experiments.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in S1P1 Receptor Internalization Assays
| Potential Cause | Troubleshooting Steps |
| Cell Health and Viability | - Ensure cells are healthy and in the logarithmic growth phase. - Perform a viability stain (e.g., Trypan Blue, Propidium Iodide) to confirm high cell viability (>95%). |
| Antibody Staining Issues | - Titrate the anti-S1P1 antibody to determine the optimal concentration. - Include an isotype control to account for non-specific binding. - Ensure the antibody is validated for flow cytometry and recognizes the extracellular domain of S1P1. |
| Incorrect this compound Concentration | - Prepare fresh dilutions of this compound for each experiment. - Perform a dose-response curve to determine the optimal concentration for your specific cell type. The EC50 for S1P1 internalization is in the low nanomolar range. |
| Insufficient Incubation Time | - Optimize the incubation time with this compound. A 30-minute incubation at 37°C is often sufficient to observe significant receptor internalization. |
| Low S1P1 Expression on Cells | - Confirm that your cell type expresses sufficient levels of S1P1 at the cell surface. Some cell lines may have low endogenous expression. |
Issue 2: High Variability in Lymphocyte Migration Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Chemoattractant Gradient | - Ensure proper preparation of the S1P solution and the concentration gradient in the lower chamber of the Transwell plate. - Avoid introducing bubbles when adding media to the lower chamber. |
| Cell Clumping | - Gently resuspend cells to a single-cell suspension before adding them to the upper chamber. - Use media with a low serum concentration (e.g., 0.1% FCS) to reduce non-specific cell adhesion. |
| Incorrect Incubation Time | - Optimize the migration time (typically 1-4 hours) for your specific lymphocyte subtype. Shorter times may not allow for sufficient migration, while longer times can lead to desensitization or random migration. |
| Pore Size of Transwell Membrane | - Use a Transwell insert with a pore size appropriate for lymphocytes (typically 3 µm or 5 µm). |
| Cell Activation State | - The activation state of lymphocytes can affect their migratory capacity. Ensure a consistent activation protocol if using activated primary cells. |
Data Presentation
Table 1: In Vitro Potency of this compound at Human S1P Receptor Subtypes
| Receptor Subtype | This compound EC50 (nM) | S1P EC50 (nM) |
| S1P1 | 1 | 16 |
| S1P2 | >10,000 | 10 |
| S1P3 | 2280 | 0.1 |
| S1P4 | 120 | 2 |
| S1P5 | 36 | 67 |
EC50 (half-maximal effective concentration) values were determined using [³⁵S]GTPγS binding assays.
Experimental Protocols
Protocol 1: S1P1 Receptor Internalization Assay by Flow Cytometry
This protocol describes a method to quantify the internalization of the S1P1 receptor on the surface of primary human T cells following treatment with this compound.
Materials:
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Primary human T lymphocytes
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RPMI 1640 medium
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Fetal Bovine Serum (FBS)
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This compound
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S1P (positive control)
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Anti-human S1P1 antibody (e.g., eFluor 660 conjugated)
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Anti-human CD3, CD4, and CD8 antibodies (conjugated with different fluorophores)
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Flow cytometer
Procedure:
-
Isolate primary human T lymphocytes from whole blood using a suitable method that preserves S1P1 receptor surface expression (e.g., MACSxpress).
-
Resuspend cells in culture medium and allow them to rest overnight at 37°C to allow for S1P1 receptor re-expression.
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Prepare serial dilutions of this compound and S1P in culture medium.
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Add the different concentrations of this compound or S1P to the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the cells at 37°C for 30 minutes.
-
Wash the cells once with cold PBS.
-
Stain the cells with a cocktail of anti-S1P1, anti-CD3, anti-CD4, and anti-CD8 antibodies for 30 minutes on ice, protected from light.
-
Wash the cells twice with cold PBS.
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Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
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Gate on CD3+, CD4+, and CD8+ T cell populations and quantify the mean fluorescence intensity (MFI) of the S1P1 signal. A decrease in MFI indicates receptor internalization.
Protocol 2: Lymphocyte Chemotaxis Assay
This protocol outlines a method to assess the inhibitory effect of this compound on S1P-mediated lymphocyte migration using a Transwell system.
Materials:
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Primary human lymphocytes or a suitable lymphocyte cell line
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RPMI 1640 medium with low serum (e.g., 0.1% FCS)
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This compound
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S1P
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Transwell inserts (5 µm pore size) for 24-well plates
-
Flow cytometer or plate reader for cell quantification
Procedure:
-
Pre-treat lymphocytes with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Prepare assay medium containing S1P (chemoattractant) at a concentration known to induce migration (e.g., 50-100 nM).
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Add 600 µL of the S1P-containing medium to the lower chambers of a 24-well plate. Add medium without S1P to control wells.
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Add 100 µL of the pre-treated cell suspension (typically 1 x 10^6 cells/mL) to the upper chamber of the Transwell inserts.
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Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
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To quantify migration, collect the cells from the lower chamber.
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Count the migrated cells using a flow cytometer (by acquiring a fixed volume for a set time) or a cell viability assay (e.g., CellTiter-Glo).
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Calculate the percentage of migration relative to the total number of cells added to the upper chamber.
Visualizations
Caption: this compound's mechanism of action on the S1P1 receptor.
Caption: Workflow for a this compound lymphocyte migration assay.
Caption: Logic for troubleshooting unexpected this compound results.
References
- 1. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of this compound, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Characterization of the Effect of this compound, a Potent and Selective Sphingosine 1-Phosphate Receptor 1 (S1P1) Modulator, on S1P1 Receptor Expression, Receptor Internalization, and Migration of Primary Human T Cells in the Presence or Absence of Glucocorticoids - ACR Meeting Abstracts [acrabstracts.org]
- 3. rmdopen.bmj.com [rmdopen.bmj.com]
Technical Support Center: Cenerimod-Induced Lymphopenia in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cenerimod in long-term animal studies. The content is designed to address specific issues related to this compound-induced lymphopenia, a known pharmacological effect of this S1P1 receptor modulator.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause lymphopenia?
A1: this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It functions by binding to S1P1 receptors on lymphocytes, which prevents their egress from secondary lymphoid organs such as lymph nodes and the spleen. This sequestration of lymphocytes within these tissues leads to a dose-dependent reduction in the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[1] This is the intended mechanism of action for its therapeutic effect in autoimmune diseases.
Q2: Is the lymphopenia induced by this compound reversible?
A2: Yes, this compound-induced lymphopenia is reversible upon cessation of treatment.[2][3][4] The recovery time for lymphocyte counts to return to baseline levels is dose-dependent. In animal models, lymphocyte counts have been observed to return to physiological levels within a few days to a week after the last dose.
Q3: What is the typical magnitude of lymphocyte reduction observed in long-term animal studies with this compound?
A3: The extent of lymphopenia is dose-dependent. Preclinical studies in mice and rats have demonstrated significant reductions in circulating B and T lymphocytes. For instance, in MRL/lpr mice, a model for systemic lupus erythematosus (SLE), this compound treatment resulted in a significant decrease in peripheral CD19+ B lymphocytes and both CD4+ and CD8+ T lymphocytes. In rats, a single oral dose of 1 mg/kg can lead to a reduction of approximately 63% in blood lymphocyte counts.
Q4: Are there any known methods to prevent or mitigate this compound-induced lymphopenia during a long-term study without stopping the treatment?
A4: Currently, there are no established methods to prevent or counteract the on-target pharmacological effect of this compound-induced lymphopenia while the drug is being administered. The reduction in circulating lymphocytes is integral to its mechanism of action. Mitigation strategies primarily focus on managing the welfare of the lymphopenic animals and understanding the dose-response relationship to select a dose that balances the desired therapeutic effect with the degree of lymphopenia. For specific experimental needs where a certain level of circulating lymphocytes is required, a lower dose of this compound might be considered, though this may also reduce its efficacy.
Q5: What are the potential consequences of long-term lymphopenia in animal models?
A5: While this compound-induced lymphopenia is a targeted and reversible effect, prolonged reduction in circulating lymphocytes could theoretically increase susceptibility to infections. However, in preclinical and clinical studies of this compound, an increased rate of infections compared to placebo has not been consistently observed. Nevertheless, it is crucial to maintain a high standard of animal husbandry and monitor for any signs of illness in long-term studies.
Troubleshooting Guides
Issue 1: Unexpectedly Severe or Rapid Onset of Lymphopenia
Possible Cause:
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Dosing error: Incorrect calculation or administration of the this compound dose.
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Animal strain sensitivity: Different animal strains may exhibit varied sensitivity to S1P1 modulators.
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Pharmacokinetic interactions: Co-administration of other compounds that may affect the metabolism and clearance of this compound.
Troubleshooting Steps:
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Verify Dosing: Double-check all calculations, the concentration of the dosing solution, and the volume administered.
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Review Animal Strain: Consult literature for known sensitivities of the specific mouse or rat strain being used.
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Assess Concomitant Medications: Review all other substances being administered to the animals for potential drug-drug interactions.
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Monitor Plasma Concentrations: If possible, measure the plasma concentration of this compound to determine if it is within the expected range.
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Staggered Dosing Introduction: For future studies, consider a dose-escalation phase to acclimate the animals and identify the optimal dose with the desired level of lymphopenia.
Issue 2: High Variability in Lymphocyte Counts Between Animals in the Same Treatment Group
Possible Cause:
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Inconsistent Dosing: Variability in the administration of this compound.
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Individual Animal Physiology: Natural biological variation in drug absorption, metabolism, and immune response.
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Inaccurate Blood Sampling or Analysis: Inconsistent blood collection techniques or errors in complete blood count (CBC) analysis.
Troubleshooting Steps:
-
Standardize Dosing Procedure: Ensure that the method of administration (e.g., oral gavage, food admix) is consistent for all animals.
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Increase Sample Size: A larger number of animals per group can help to account for biological variability.
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Refine Blood Collection Technique: Standardize the site and method of blood collection to minimize stress and sample variability.
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Validate CBC Analysis: Ensure the hematology analyzer is calibrated and functioning correctly. Periodically run quality control samples.
Issue 3: Concerns About Immune Competence and Susceptibility to Infection
Possible Cause:
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Severe Lymphopenia: A profound reduction in circulating lymphocytes may compromise the animal's ability to respond to novel pathogens.
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Compromised Animal Facility Environment: Pathogen exposure in the housing environment.
Troubleshooting Steps:
-
Enhanced Animal Monitoring: Implement a more frequent and detailed health monitoring schedule. Observe for clinical signs of infection such as weight loss, lethargy, and changes in behavior.
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Environmental Controls: Maintain a stringent specific-pathogen-free (SPF) environment to minimize exposure to opportunistic pathogens.
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Supportive Care: Provide nutritional support and ensure easy access to food and water to maintain the overall health of the animals.
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Consider Prophylactic Antibiotics: In consultation with a veterinarian, consider the use of broad-spectrum antibiotics in the drinking water if there is a high risk of bacterial infections, though this may be a confounding factor for some studies.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Lymphocyte Counts in Animal Models
| Animal Model | This compound Dose | Route of Administration | Duration | Effect on Lymphocyte Count | Reference |
| Rat | 1 mg/kg | Oral (single dose) | 24 hours | ~63% reduction | |
| Rat | 3 mg/kg | Oral (single dose) | 48 hours | >40% reduction | |
| Rat | 1 or 3 mg/kg/day | Oral (7 days) | 7 days | Maintained maximal reduction | |
| MRL/lpr Mouse | ~20-40 mg/kg (in food admix) | Oral | 10 weeks | Significant decrease in B and T lymphocytes |
Experimental Protocols
Protocol 1: Monitoring of this compound-Induced Lymphopenia in Mice
Objective: To quantify the number of circulating lymphocytes in mice treated with this compound.
Materials:
-
This compound dosing solution
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Anesthesia (e.g., isoflurane)
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Blood collection tubes with EDTA anticoagulant
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Hematology analyzer
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Pipettes and tips
Procedure:
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Animal Dosing: Administer this compound to the mice according to the study protocol (e.g., oral gavage, food admix).
-
Blood Collection:
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Anesthetize the mouse using a standardized procedure.
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Collect approximately 50-100 µL of blood via retro-orbital puncture or another approved method into an EDTA-coated microvessel.
-
Gently invert the tube several times to ensure proper mixing with the anticoagulant and prevent clotting.
-
-
Complete Blood Count (CBC) Analysis:
-
Analyze the whole blood sample using a calibrated hematology analyzer to obtain a total white blood cell count and a differential lymphocyte count.
-
Ensure that the sample is analyzed within one hour of collection or stored appropriately at 2-8°C for no more than 8 hours.
-
-
Data Recording: Record the absolute lymphocyte count for each animal at each time point.
Protocol 2: Flow Cytometry for Lymphocyte Subset Analysis
Objective: To characterize the specific lymphocyte populations (e.g., T cells, B cells) affected by this compound treatment.
Materials:
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Whole blood collected in EDTA
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Red Blood Cell (RBC) Lysis Buffer
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Phosphate-Buffered Saline (PBS)
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Fluorescently-conjugated antibodies against lymphocyte surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD19)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Aliquot 50 µL of whole blood into a flow cytometry tube.
-
Add the cocktail of fluorescently-conjugated antibodies and incubate in the dark at 4°C for 30 minutes.
-
Add RBC Lysis Buffer according to the manufacturer's instructions and incubate for 10-15 minutes at room temperature.
-
Centrifuge the tubes to pellet the white blood cells.
-
Wash the cell pellet with PBS.
-
-
Flow Cytometry Acquisition:
-
Resuspend the cell pellet in PBS or a suitable sheath fluid.
-
Acquire the samples on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
-
Data Analysis:
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Gate on the lymphocyte population based on forward and side scatter properties.
-
Analyze the expression of the different surface markers to quantify the percentages and absolute numbers of T cell subsets (CD3+, CD4+, CD8+) and B cells (CD19+).
-
Mandatory Visualizations
Caption: this compound's Mechanism of Action via the S1P1 Receptor Pathway.
Caption: Experimental Workflow for Monitoring this compound-Induced Lymphopenia.
References
- 1. This compound, a novel selective S1P1 receptor modulator with unique signaling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hematology Protocol - IMPReSS [web.mousephenotype.org]
- 3. Multiple‐dose pharmacokinetics of this compound and the effect of charcoal on its elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viatris Unveils this compound Data at 26th APLAR Congress [synapse.patsnap.com]
How to control for Cenerimod's effect on endothelial barrier function
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for Cenerimod's effect on endothelial barrier function in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on endothelial cells?
This compound is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] In endothelial cells, S1P1 activation is crucial for maintaining vascular barrier integrity.[3] this compound acts as a biased agonist at the S1P1 receptor, preferentially activating G-protein signaling pathways over β-arrestin pathways.[1][4] This Gαi-mediated signaling is thought to enhance endothelial barrier function by activating the small GTPase Rac1, which promotes the stabilization of adherens junctions, primarily through vascular endothelial (VE)-cadherin.
Q2: How does this compound's biased agonism potentially affect endothelial barrier function differently from the endogenous ligand S1P?
While both this compound and sphingosine-1-phosphate (S1P) activate the S1P1 receptor, this compound's biased signaling may lead to a more sustained and targeted barrier-enhancing effect. By avoiding significant β-arrestin recruitment, which can lead to receptor internalization and desensitization, this compound might promote a more prolonged stabilization of endothelial junctions compared to S1P. However, direct comparative studies on endothelial barrier function are limited.
Q3: What are the expected effects of this compound on Transendothelial Electrical Resistance (TEER) and endothelial permeability?
Based on its mechanism of action, this compound is expected to increase TEER and decrease the permeability of endothelial cell monolayers to macromolecules. Activation of S1P1 signaling strengthens cell-cell junctions, leading to a tighter endothelial barrier. The magnitude of this effect is likely dose-dependent.
Q4: Is this compound cytotoxic to endothelial cells?
Preclinical studies have suggested that this compound is well-tolerated and does not exhibit significant cytotoxicity at therapeutic concentrations. However, it is always recommended to perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) with the specific endothelial cell type used in your experiments to determine the optimal non-toxic working concentration range.
Troubleshooting Guides
Unexpected Decrease or No Change in TEER/Barrier Function
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for barrier enhancement. Very high concentrations may lead to off-target effects or receptor desensitization. |
| Receptor Desensitization/Internalization | Reduce the pre-incubation time with this compound. Consider a time-course experiment to identify the peak of the barrier-enhancing effect. |
| Vehicle (Solvent) Effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level (typically <0.1%). Run a vehicle-only control to assess its impact on barrier function. |
| Cell Health and Confluency | Ensure endothelial cell monolayers are fully confluent and healthy before starting the experiment. Visually inspect the cells under a microscope. A compromised monolayer will result in low and inconsistent TEER readings. |
| Serum Component Interference | Serum contains endogenous S1P and other factors that can activate S1P receptors. For mechanistic studies, consider serum-starving the cells for a few hours before this compound treatment. However, be aware that prolonged serum starvation can also affect barrier integrity. |
| Contamination | Check for microbial contamination in cell cultures, which can rapidly degrade barrier function. |
High Variability in TEER/Permeability Measurements
| Potential Cause | Recommended Solution |
| Inconsistent Electrode Placement | Ensure consistent placement and depth of the TEER electrodes in each well. The electrode should be centered and not touch the cell monolayer. |
| Temperature Fluctuations | Perform TEER measurements at a consistent temperature, ideally within the cell culture incubator or on a heated stage, as resistance is temperature-dependent. |
| Incomplete Media Equilibration | Allow plates to equilibrate to the measurement temperature for at least 15-20 minutes before taking readings. |
| Well-to-Well Variability | Increase the number of technical and biological replicates to improve statistical power. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental conditions, as they are more prone to evaporation and temperature changes. Fill the outer wells with sterile PBS or media. |
Experimental Protocols
Protocol 1: Measuring Endothelial Barrier Function using TEER
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Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto porous transwell inserts at a density that achieves full confluency within 2-3 days.
-
Culture and Monitoring: Culture the cells until a stable, high TEER reading is achieved, indicating a mature monolayer. Monitor TEER daily.
-
Serum Starvation (Optional): Prior to treatment, replace the medium with a low-serum or serum-free medium for 2-4 hours to reduce baseline S1P receptor activation.
-
This compound Treatment: Prepare serial dilutions of this compound and the corresponding vehicle controls. Add the treatments to the apical and/or basolateral chambers of the transwell inserts.
-
TEER Measurement: At specified time points (e.g., 0, 1, 4, 8, 24 hours), measure the TEER of each insert.
-
Data Normalization: Subtract the resistance of a blank (cell-free) insert from the readings of the inserts with cells. Multiply the resulting value by the surface area of the insert to express TEER in Ω·cm².
Protocol 2: Endothelial Permeability Assay (Tracer Flux)
-
Establish Monolayer: Grow a confluent endothelial monolayer on transwell inserts as described for the TEER assay.
-
Treatment: Treat the cells with this compound or vehicle control for the desired duration.
-
Add Tracer Molecule: Add a fluorescently labeled macromolecule (e.g., FITC-dextran) to the apical chamber of the transwell.
-
Sampling: At various time points, collect samples from the basolateral chamber.
-
Quantification: Measure the fluorescence intensity of the samples from the basolateral chamber using a plate reader.
-
Calculate Permeability: Generate a standard curve with the fluorescent tracer to determine the amount of tracer that has passed through the monolayer. Calculate the permeability coefficient.
Visualizations
References
- 1. This compound, a novel selective S1P1 receptor modulator with unique signaling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective S1P1 receptor modulator with unique signaling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-translational modifications of S1PR1 and endothelial barrier regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Best practices for long-term Cenerimod administration in mice
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term administration of Cenerimod in mice. The information is presented in a question-and-answer format to address specific issues that may be encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. It functions by binding to S1P1 on lymphocytes, leading to the internalization of the receptor. This process prevents lymphocytes from egressing from secondary lymphoid organs, such as lymph nodes, resulting in a dose-dependent reduction of circulating lymphocytes in the peripheral blood.[1] By sequestering lymphocytes, this compound reduces the infiltration of these immune cells into tissues, thereby mitigating inflammation and autoimmune pathology.
Q2: What are the recommended administration routes for this compound in mice?
A2: this compound has been successfully administered in mice through two primary oral routes: oral gavage and as a food admix for voluntary consumption. The choice of administration route may depend on the specific experimental design, desired dosing frequency, and duration of the study.
Q3: What is the expected pharmacodynamic effect of this compound in mice?
A3: The primary pharmacodynamic effect of this compound is a dose-dependent reduction in the number of circulating lymphocytes. This effect is reversible upon cessation of treatment. Significant reductions are observed in both T and B lymphocyte populations.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol details the preparation of a this compound suspension for oral gavage administration in mice.
Materials:
-
This compound powder
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Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
0.5% (v/v) Tween 80
-
Sterile conical tubes (15 mL or 50 mL)
-
Stir plate and magnetic stir bar
-
Calibrated pipette
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Determine the total volume of dosing solution needed based on the number of mice, their average weight, the desired dose (e.g., in mg/kg), and the dosing volume (typically 5-10 mL/kg for mice).
-
Prepare the vehicle:
-
In a sterile beaker, slowly add 0.5 g of Methylcellulose to 100 mL of sterile water while continuously stirring with a magnetic stir bar.
-
Gently heat the solution to approximately 60-80°C while stirring until the Methylcellulose is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Add 0.5 mL of Tween 80 to the Methylcellulose solution and mix thoroughly.
-
-
Prepare the this compound suspension:
-
Weigh the calculated amount of this compound powder and place it in a sterile conical tube.
-
Add a small volume of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the tube while vortexing or stirring to ensure a homogenous suspension.
-
Continuously stir the suspension during dosing to prevent settling of the compound.
-
Stability and Storage:
-
The prepared this compound suspension should be stored at 2-8°C and protected from light.
-
It is recommended to prepare the suspension fresh daily. If stored, stability should be validated under specific laboratory conditions.
Protocol 2: Preparation of this compound Food Admix
This protocol describes the preparation of a this compound-medicated diet for long-term administration.
Materials:
-
This compound powder
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Standard rodent chow (powdered or easily ground)
-
A suitable binder (e.g., peanut butter, jelly)
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Mixer (e.g., planetary mixer)
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Pellet maker (optional)
-
Analytical balance
Procedure:
-
Calculate the required this compound concentration: Determine the target daily dose (e.g., 20-40 mg/kg/day) and the average daily food consumption of the mice (typically 3-5 g). Calculate the amount of this compound needed per kilogram of chow.
-
Prepare the food mixture:
-
Weigh the appropriate amount of powdered rodent chow.
-
In a separate container, weigh the calculated amount of this compound powder.
-
In a mixer, blend the this compound powder with a small amount of the powdered chow until a homogenous mixture is achieved (pre-blending).
-
Gradually add the remaining powdered chow to the mixer and continue to blend until the this compound is evenly distributed throughout the feed.
-
-
Prepare the final medicated diet:
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If using a binder, add a small, consistent amount to the medicated powder to create a dough-like consistency.
-
If desired, use a pellet maker to form uniform pellets. Alternatively, small, weighed portions of the dough can be provided to the mice daily.
-
Important Considerations:
-
Ensure the medicated feed is the only food source available to the mice.
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Monitor food consumption regularly to ensure accurate dosing.
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Store the medicated feed in a cool, dry, and dark place. Stability of this compound in the food admix should be considered for long-term studies.
Data Presentation
Table 1: Dose-Dependent Reduction of Lymphocyte Subsets in MRL/lpr Mice
| Lymphocyte Subset | Treatment Group | Mean Reduction from Control (%) |
| CD19+ B Lymphocytes | This compound Food Admix (~20-40 mg/kg/day) | 78.9% |
| CD4+ T Lymphocytes | This compound Food Admix (~20-40 mg/kg/day) | 98.9% |
| CD8+ T Lymphocytes | This compound Food Admix (~20-40 mg/kg/day) | 90.4% |
Data adapted from a study in MRL/lpr mice treated for 11 weeks.
Table 2: Dose-Dependent Reduction in Total Lymphocyte Count in Humans (for reference)
| This compound Dose | Mean Percent Change from Baseline |
| 0.5 mg | -35.6% |
| 4 mg | -72.1% |
Data from a study in healthy human subjects after 50 days of once-daily administration. Note: Direct extrapolation to mice is not recommended, but this illustrates the dose-dependent effect.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected reduction in lymphocyte counts.
| Potential Cause | Troubleshooting Step |
| Improper drug formulation or administration | - Oral Gavage: Ensure the this compound suspension is homogenous and continuously stirred during dosing. Verify the accuracy of the gavage technique to ensure the full dose is delivered to the stomach. - Food Admix: Confirm that the this compound is evenly distributed in the feed. Monitor for changes in food consumption that could affect the daily dose intake. |
| Variability in mouse strain, age, or sex | - Ensure consistency in the mouse strain, age, and sex within and between experimental groups. Report these details in the experimental records. |
| Incorrect blood sampling or analysis technique | - Standardize the blood collection method and timing. Ensure proper sample handling and storage. Validate the lymphocyte counting method (e.g., flow cytometry, hematology analyzer). |
| Compound stability issues | - Prepare fresh this compound formulations daily. If storing, ensure it is done under recommended conditions (2-8°C, protected from light) and that stability has been validated. |
Issue 2: Adverse events observed during long-term administration.
| Potential Cause | Troubleshooting Step |
| Exaggerated pharmacology (severe immunosuppression) | - Monitor for signs of infection (e.g., lethargy, ruffled fur, weight loss). Consider housing mice in a specific pathogen-free (SPF) environment. If infections occur, consult with a veterinarian about appropriate supportive care. |
| Off-target effects | - While this compound is selective for S1P1, monitor for general health parameters such as body weight, food and water intake, and overall behavior. - At the end of the study, perform a thorough necropsy and consider histopathological analysis of major organs (e.g., heart, liver, kidneys, lungs) to identify any potential long-term toxicities. |
| Stress from administration procedure (oral gavage) | - Ensure personnel are well-trained in proper animal handling and gavage techniques to minimize stress and risk of injury. - Consider using flexible plastic gavage tubes to reduce the risk of esophageal injury. - If long-term daily dosing is required, food admix may be a less stressful alternative. |
Visualizations
Caption: this compound's mechanism of action on lymphocyte sequestration.
Caption: General experimental workflow for long-term this compound studies in mice.
Caption: Troubleshooting logic for inconsistent pharmacodynamic effects.
References
Interpreting unexpected results in Cenerimod flow cytometry data
Welcome to the technical support center for interpreting flow cytometry data from experiments involving Cenerimod. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment on peripheral blood lymphocyte populations in flow cytometry?
A1: this compound is a selective sphingosine-1-phosphate 1 (S1P1) receptor modulator.[1] Its primary mechanism of action is to bind to the S1P1 receptor on lymphocytes, leading to the receptor's internalization.[2][3][4] This prevents lymphocytes from leaving lymphoid tissues, resulting in a dose-dependent reduction of circulating lymphocytes in the peripheral blood.[1] Therefore, the expected outcome is a significant decrease in the counts of total B and T lymphocytes.
Q2: Which specific lymphocyte subsets are expected to be reduced by this compound?
A2: Studies have shown that this compound can dose-dependently reduce various T and B cell subpopulations. These include total memory CD4 T cells, naïve CD8 T cells, central memory CD8 T cells, and plasma cells.
Q3: How does this compound affect S1P1 receptor expression on lymphocytes as measured by flow cytometry?
A3: this compound treatment leads to the internalization of the S1P1 receptor. Consequently, a decrease in the surface expression of the S1P1 receptor on lymphocytes is an expected finding in flow cytometry analysis post-treatment.
Troubleshooting Unexpected Results
Unexpected Result 1: No significant reduction in total lymphocyte counts post-Cenerimod treatment.
This is a common unexpected result that can arise from issues with the compound, the experimental protocol, or the cells themselves.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inactive this compound Compound | - Verify the storage conditions and expiration date of the this compound stock. - Prepare a fresh solution of this compound for each experiment. - Test the activity of the this compound stock in a well-established in vitro assay, if available. |
| Incorrect Dosing or Administration | - Double-check the calculated dose and the final concentration of this compound administered to the cells or animal model. - Ensure the route and frequency of administration are consistent with established protocols. |
| Suboptimal Incubation Time | - Review the literature for recommended incubation times for this compound to induce lymphocyte sequestration. The effect may not be immediate. |
| Cell-Specific Resistance | - Confirm that the target lymphocytes express the S1P1 receptor. - In rare cases, cell lines or primary cells from certain donors may exhibit intrinsic resistance. Consider testing a different cell source. |
| Flow Cytometry Staining Issues | - Ensure proper titration of antibodies to accurately identify lymphocyte populations. - Include a viability dye to exclude dead cells, which can non-specifically bind antibodies. |
Unexpected Result 2: Reduction in one lymphocyte subset (e.g., B cells) but not another (e.g., T cells).
While this compound is expected to affect both B and T cells, differential effects can occur due to biological or technical reasons.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Differential S1P1 Expression | - Confirm the baseline S1P1 receptor expression levels on both B and T cell subsets in your specific samples. Some subsets may have lower expression. |
| Gating Strategy Errors | - Review and optimize the gating strategy to ensure accurate identification of all lymphocyte subsets. - Use Fluorescence Minus One (FMO) controls to set accurate gates, especially in multicolor panels. |
| Antibody Panel Issues | - Verify the specificity and performance of all antibodies in your staining panel. - Ensure proper compensation is set to avoid spectral overlap between fluorochromes, which can lead to misidentification of cell populations. |
| Biological Variability | - Consider the activation state of the lymphocytes, as this can influence S1P1 receptor expression and responsiveness to modulators. |
Unexpected Result 3: S1P1 receptor expression on the cell surface does not decrease after this compound treatment.
A lack of S1P1 receptor internalization is a direct indicator that the drug is not exerting its proximal effect.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inactive this compound | - As with Unexpected Result 1, verify the integrity and concentration of the this compound compound. |
| Insufficient Incubation Time | - S1P1 receptor internalization is a dynamic process. Perform a time-course experiment to determine the optimal incubation period for maximal internalization. |
| Anti-S1P1 Antibody Issues | - Ensure the anti-S1P1 antibody used for staining recognizes the extracellular domain of the receptor. - Titrate the antibody to its optimal concentration to ensure a clear signal. |
| Cell Permeabilization Issues (for intracellular staining) | - If attempting to measure total S1P1 expression (surface and intracellular), ensure the cell permeabilization protocol is effective. |
| Presence of S1P in Culture Media | - Fetal calf serum (FCS) contains S1P, which can induce receptor internalization before the addition of this compound. For in vitro experiments studying S1P1 expression, use serum-free media. |
Experimental Protocols
Protocol 1: Immunophenotyping of Peripheral Blood Mononuclear Cells (PBMCs) after this compound Treatment
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Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Cell Staining:
-
Wash cells with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate cells with an Fc block reagent to prevent non-specific antibody binding.
-
Add a viability dye (e.g., 7-AAD or propidium iodide) to distinguish live from dead cells.
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Incubate cells with a pre-titrated cocktail of fluorescently conjugated antibodies against lymphocyte surface markers (e.g., CD3, CD4, CD8, CD19).
-
Wash cells twice with FACS buffer.
-
-
Flow Cytometry Acquisition:
-
Acquire samples on a flow cytometer using appropriate laser and filter settings for the chosen fluorochromes.
-
Collect a sufficient number of events for robust statistical analysis.
-
-
Data Analysis:
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Gate on live, single cells.
-
Identify lymphocyte populations based on forward and side scatter, and then by specific markers (e.g., CD3+ for T cells, CD19+ for B cells).
-
Quantify the percentage and absolute counts of each lymphocyte subset.
-
Protocol 2: Measurement of S1P1 Receptor Internalization
-
Cell Culture: Culture lymphocytes in serum-free media to avoid premature S1P1 internalization.
-
This compound Treatment: Treat cells with the desired concentration of this compound for a predetermined time course (e.g., 30 minutes, 1 hour, 2 hours). Include an untreated control.
-
Cell Staining:
-
Wash cells with cold FACS buffer.
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Incubate cells with a fluorescently conjugated anti-S1P1 antibody that recognizes an extracellular epitope.
-
Co-stain with lymphocyte subset markers if desired.
-
Wash cells to remove unbound antibody.
-
-
Flow Cytometry Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population of interest.
-
Measure the median fluorescence intensity (MFI) of the S1P1 receptor staining. A decrease in MFI in this compound-treated cells compared to the control indicates receptor internalization.
-
Visualizing Workflows and Pathways
Caption: this compound's mechanism of action.
References
- 1. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of this compound, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical to clinical translation of this compound, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization of the Effect of this compound, a Potent and Selective Sphingosine 1-Phosphate Receptor 1 (S1P1) Modulator, on S1P1 Receptor Expression, Receptor Internalization, and Migration of Primary Human T Cells in the Presence or Absence of Glucocorticoids - ACR Meeting Abstracts [acrabstracts.org]
- 4. rmdopen.bmj.com [rmdopen.bmj.com]
Technical Support Center: Cenerimod Dosage Adjustment for Research Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of Cenerimod for different strains of research mice. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective modulator of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] By binding to S1P1 on lymphocytes, this compound prevents their egress from lymph nodes.[4] This sequestration of lymphocytes in lymphoid tissues reduces their circulation in the bloodstream and infiltration into inflamed tissues, thereby mitigating the autoimmune response.[3] This mechanism of action makes this compound a subject of investigation for various autoimmune diseases.
Q2: In which mouse strains has this compound been tested, and what dosages were used?
This compound has been evaluated in several mouse models of autoimmune diseases, utilizing different strains. The dosages reported in the literature are often specific to the disease model and the mouse strain. It is crucial to note that these dosages may not be directly transferable to other strains.
| Mouse Strain | Disease Model | This compound Dosage | Administration Route | Reference |
| MRL/lpr | Systemic Lupus Erythematosus (SLE), Sjögren's Syndrome | ~20-40 mg/kg/day | Dietary Supplementation | |
| C57BL/6 | Sjögren's Syndrome (induced), Rheumatoid Arthritis (induced) | Not explicitly stated in mg/kg | Therapeutic oral administration | |
| C57BL/6 | Experimental Autoimmune Encephalomyelitis (EAE) | Not explicitly stated in mg/kg | Oral administration |
Q3: Why is it necessary to adjust the this compound dosage for different mouse strains?
Adjusting drug dosages between different mouse strains is critical due to inherent genetic variations that can significantly impact a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). Key factors include:
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Metabolic Differences: Strains such as C57BL/6 and BALB/c can have different expression levels and activities of drug-metabolizing enzymes (e.g., cytochrome P450s). This can lead to variations in drug clearance rates, affecting its half-life and overall exposure.
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Immune System Variations: Different mouse strains possess distinct immune system characteristics. For instance, C57BL/6 mice are known for a Th1-biased immune response, while BALB/c mice have a Th2-bias. These differences can influence the severity of autoimmune disease models and the response to immunomodulatory drugs like this compound.
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Differences in Target Pathway Activity: The baseline activity of signaling pathways, such as the S1P1 pathway, may vary between strains, potentially requiring different drug concentrations to achieve the desired therapeutic effect.
Q4: How do I determine the optimal this compound dosage for a mouse strain not listed in the table?
If you are working with a mouse strain for which there is no published data on this compound dosage, it is essential to conduct a pilot study to determine the optimal dose. This typically involves a dose-escalation study to find the Maximum Tolerated Dose (MTD) followed by a dose-response study to determine the minimum effective dose. A detailed experimental protocol for this is provided below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of therapeutic effect at a previously reported dose. | The new mouse strain may have a faster metabolism of this compound, leading to lower drug exposure. | Conduct a dose-escalation study to determine if higher doses are effective and well-tolerated in the new strain. Consider performing pharmacokinetic (PK) analysis to compare drug levels between the strains. |
| Unexpected toxicity or adverse effects (e.g., significant weight loss, lethargy). | The new mouse strain may have a slower metabolism of this compound, leading to drug accumulation and toxicity. The strain might also be more sensitive to the drug's effects. | Immediately reduce the dosage or temporarily halt administration. Conduct a Maximum Tolerated Dose (MTD) study to establish a safe dose range for the new strain. Monitor animals closely for clinical signs of toxicity. |
| High variability in response within the same treatment group. | Inconsistent drug intake (if using dietary supplementation). Improper oral gavage technique leading to inconsistent dosing. Underlying health differences in the mice. | If using dietary supplementation, monitor food intake to ensure consistent consumption. For oral gavage, ensure all personnel are properly trained to minimize variability. Ensure all mice are of similar age, weight, and health status at the start of the experiment. |
| Difficulty dissolving or suspending this compound for administration. | This compound may have specific solubility properties. | Refer to the manufacturer's instructions for recommended vehicles for suspension. Common vehicles for oral gavage in mice include corn oil, carboxymethylcellulose (CMC), or specialized formulation buffers. Ensure the suspension is homogenous before each administration. |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound
This protocol outlines a dose-escalation study to determine the MTD of this compound in a new mouse strain. The MTD is defined as the highest dose that does not produce significant toxicity, such as more than 20% weight loss or severe clinical signs.
Materials:
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This compound
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Appropriate vehicle for suspension (e.g., 0.5% (w/v) carboxymethylcellulose in water)
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Research mice of the desired strain (e.g., BALB/c), 8-10 weeks old, n=3-5 per group
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Oral gavage needles
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Animal balance
Procedure:
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Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
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Dose Selection: Based on previously reported doses in other strains (e.g., starting at 10 mg/kg), select a range of 3-5 doses for the initial study (e.g., 10, 20, 40, 80 mg/kg).
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Preparation of this compound Suspension: Prepare a fresh suspension of this compound in the chosen vehicle at the desired concentrations. Ensure the suspension is homogenous.
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Dosing: Administer a single dose of this compound or vehicle to each mouse via oral gavage. The volume should be based on the individual mouse's body weight (typically 5-10 mL/kg).
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Monitoring: Monitor the mice for clinical signs of toxicity (e.g., changes in posture, activity, grooming, breathing) continuously for the first 4 hours after dosing, and then daily for 14 days.
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Body Weight Measurement: Record the body weight of each mouse daily.
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Endpoint: The MTD is the highest dose at which no mortality and no more than 20% body weight loss is observed, and there are no other signs of severe toxicity. If toxicity is observed, subsequent dose-escalation steps should be adjusted accordingly.
Protocol 2: Pilot Efficacy Study of this compound
Once the MTD is determined, this protocol can be used to evaluate the efficacy of a range of safe doses in a relevant disease model for the new mouse strain.
Materials:
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This compound
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Vehicle
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Mice of the new strain with the induced or spontaneous autoimmune disease model
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Materials for inducing the disease model (if applicable)
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Equipment for assessing disease parameters (e.g., calipers for measuring paw thickness in arthritis models, equipment for measuring proteinuria in lupus models)
Procedure:
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Disease Induction: Induce the autoimmune disease in the mice according to established protocols.
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Group Allocation: Randomly assign mice to different treatment groups (n=5-10 per group):
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Vehicle control
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This compound Dose 1 (e.g., a dose significantly lower than the MTD)
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This compound Dose 2 (e.g., an intermediate dose)
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This compound Dose 3 (e.g., a dose approaching the MTD)
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Positive control (an established therapeutic for the model, if available)
-
-
Dosing: Administer this compound or vehicle daily via oral gavage or dietary supplementation for the duration of the study.
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Disease Monitoring: Monitor the development and severity of the disease using relevant and quantifiable parameters (e.g., clinical score, paw swelling, autoantibody levels, histopathology).
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Data Analysis: At the end of the study, compare the disease parameters between the different treatment groups to determine the dose-response relationship and identify the minimum effective dose.
Visualizations
This compound's Mechanism of Action: S1P1 Signaling Pathway
Caption: this compound modulates the S1P1 receptor, leading to its internalization and lymphocyte sequestration.
Experimental Workflow for this compound Dosage Adjustment
References
Overcoming resistance to Cenerimod treatment in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using cenerimod in preclinical models. The information is intended for scientists and drug development professionals to address potential challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in preclinical models?
A1: this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] Its primary mechanism involves binding to the S1P1 receptor on lymphocytes (both T and B cells), leading to the internalization and degradation of the receptor.[3] This process renders the lymphocytes unresponsive to the natural S1P gradient that guides their egress from secondary lymphoid organs.[1][4] Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction of circulating lymphocytes in the peripheral blood and decreased infiltration into target organs, thereby ameliorating inflammation and autoimmune pathology.
Q2: I am not observing the expected reduction in peripheral lymphocyte counts in my animal model after this compound treatment. What are the possible reasons?
A2: Several factors could contribute to a lack of expected lymphocyte reduction:
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Suboptimal Dosing or Administration: Ensure the dose of this compound is appropriate for the specific animal model and that the administration route and frequency are consistent with established protocols. In the MRL/lpr mouse model, this compound has been shown to be effective when administered as a food admix.
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Pharmacokinetic Issues: The bioavailability and metabolism of this compound can vary between species and even strains. Consider performing pharmacokinetic studies to ensure adequate drug exposure in your model.
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Receptor Desensitization: Prolonged exposure to S1P1 modulators can lead to receptor desensitization and downregulation, although this compound is designed to induce receptor internalization as part of its mechanism. If the dosing regimen is not optimal, a rebound or lack of sustained effect might be observed.
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Model-Specific Differences: The pathophysiology of the chosen preclinical model may involve lymphocyte trafficking pathways that are less dependent on the S1P-S1P1 axis.
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Measurement Timing: The nadir of lymphocyte reduction may occur at a specific time point after treatment initiation. Ensure that blood sampling for lymphocyte counting is timed appropriately.
Q3: My preclinical model shows initial positive results with this compound, but the therapeutic effect diminishes over time. What could be the underlying cause?
A3: A diminishing therapeutic effect, or acquired resistance, could be due to several potential mechanisms, although this is not widely documented for this compound in preclinical settings. General principles of resistance to immunomodulatory agents suggest a few possibilities:
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Activation of Compensatory Pathways: The immune system may adapt by upregulating alternative lymphocyte trafficking pathways that are not dependent on S1P1 signaling.
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Emergence of Resistant Cell Populations: A subpopulation of lymphocytes that does not rely on S1P1 for egress from lymph nodes might be selected for and expand over time.
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Alterations in the S1P Signaling Pathway: While less likely with a direct receptor modulator, upregulation of sphingosine kinases (which produce S1P) or downregulation of S1P lyase (which degrades S1P) could potentially alter the S1P gradient, although the primary mechanism of this compound is receptor internalization. Studies in other fields have associated high expression of S1P receptors and sphingosine kinase 1 with treatment resistance.
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Development of Neutralizing Antibodies: This is highly unlikely for a small molecule drug like this compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| No significant reduction in peripheral blood lymphocyte counts. | Inadequate drug exposure. | Verify dose calculations and administration protocol. Consider a dose-response study. Perform pharmacokinetic analysis to measure plasma drug concentrations. |
| Timing of blood collection is not optimal. | Conduct a time-course experiment to determine the point of maximum lymphocyte reduction after dosing. | |
| The animal model is not responsive to S1P1 modulation. | Review literature to confirm the role of the S1P-S1P1 axis in the pathophysiology of your specific model. Consider using a different model known to be responsive to S1P1 modulators, such as the MRL/lpr mouse model for lupus. | |
| Lack of therapeutic effect despite lymphocyte reduction. | The primary driver of pathology in the model is not lymphocyte-mediated. | Re-evaluate the disease model to ensure it is appropriate for a lymphocyte-targeting therapy. |
| Organ-specific factors prevent therapeutic benefit. | Analyze target organs for lymphocyte infiltration and other markers of inflammation to confirm drug effect at the site of disease. | |
| Initial therapeutic response followed by relapse (acquired resistance). | Upregulation of compensatory signaling pathways. | Investigate alternative chemokine and adhesion molecule pathways that might be involved in lymphocyte trafficking in your model. |
| Altered S1P metabolism. | Measure S1P levels in plasma and tissues to assess for changes in the S1P gradient. |
Quantitative Data from Preclinical Studies
Table 1: Effect of this compound on Lymphocyte Counts and Disease Markers in MRL/lpr Mice
| Parameter | Vehicle-Treated | This compound-Treated | Percent Change |
| Blood B Lymphocytes (cells/µL) | ~1,500 | ~250 | ~ -83% |
| Blood T Lymphocytes (cells/µL) | ~3,000 | ~500 | ~ -83% |
| Kidney Infiltrating B Lymphocytes | High | Significantly Reduced | N/A |
| Kidney Infiltrating T Lymphocytes | High | Significantly Reduced | N/A |
| Proteinuria | Progressive Increase | Attenuated | N/A |
| Survival Rate (at 11 weeks) | 70% | 100% | +30% |
Data are approximated from graphical representations in Strasser et al., RMD Open, 2020.
Table 2: Effect of this compound on Inflammatory Biomarkers in MRL/lpr Mice
| Biomarker | Vehicle-Treated | This compound-Treated | p-value |
| Plasma anti-dsDNA | High | Significantly Reduced | < 0.05 |
| Plasma IFN-α | Elevated | Significantly Reduced | < 0.05 |
| Plasma IL-6 | Elevated | Significantly Reduced | < 0.05 |
| Brain CXCL10 | Elevated | Significantly Reduced | < 0.05 |
| Brain BAFF | Elevated | Significantly Reduced | < 0.05 |
Data are summarized from Strasser et al., RMD Open, 2020.
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in the MRL/lpr Mouse Model of Systemic Lupus Erythematosus (SLE)
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Animal Model: Female MRL/lpr mice, a well-established model for SLE.
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Treatment Initiation: Start treatment at 7 weeks of age, when B cell abnormalities are detectable.
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Drug Administration: this compound is administered as a food admix for continuous exposure. The appropriate concentration in the feed should be calculated based on the target dose and average food consumption of the mice. A vehicle-treated group receiving standard chow should be included as a control.
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Monitoring:
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Survival and Body Weight: Monitor daily.
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Proteinuria: Measure weekly using urinalysis strips.
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Peripheral Blood Lymphocyte Counts: Collect blood samples (e.g., via tail vein) at baseline and at specified intervals during the study. Perform flow cytometry to quantify B and T lymphocyte populations.
-
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Endpoint Analysis (e.g., at 11 weeks of treatment):
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Blood Collection: Collect terminal blood samples for analysis of autoantibodies (e.g., anti-dsDNA ELISA) and inflammatory biomarkers (e.g., IFN-α, IL-6 ELISA).
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Tissue Harvesting: Perfuse animals with saline and harvest organs such as kidneys and brain.
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Histopathology: Fix tissues in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess immune cell infiltration and tissue damage.
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Immunohistochemistry/Immunofluorescence: Stain tissue sections for specific immune cell markers (e.g., CD3 for T cells, B220 for B cells) to quantify lymphocyte infiltration.
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Tissue Biomarker Analysis: Prepare tissue homogenates for measurement of local inflammatory markers (e.g., CXCL10, BAFF).
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Signaling Pathways and Workflows
Caption: this compound's mechanism of action.
Caption: Potential mechanisms of resistance.
Caption: Preclinical experimental workflow.
References
Cenerimod and Non-Lymphoid Cells: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for assessing the impact of Cenerimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, on non-lymphoid cells. This compound is primarily known for its immunomodulatory effects by sequestering lymphocytes in lymphoid organs.[1][2][3] However, the S1P1 receptor is also expressed on various non-lymphoid cells, where it can influence a range of cellular functions.[4][5] This guide offers troubleshooting advice and frequently asked questions (FAQs) to aid in the design and execution of experiments investigating these off-target or extended effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1). By binding to S1P1 on lymphocytes, it prevents their egress from lymph nodes, leading to a reduction of circulating lymphocytes. This sequestration of immune cells is the primary mechanism for its therapeutic effect in autoimmune diseases like systemic lupus erythematosus (SLE).
Q2: Why should I investigate the effects of this compound on non-lymphoid cells?
A2: S1P1 receptors are widely expressed on various non-lymphoid cell types, including endothelial cells, fibroblasts, and epithelial cells. S1P1 signaling in these cells is known to play a role in critical physiological processes such as maintaining endothelial barrier integrity, regulating fibroblast activation, and influencing epithelial cell migration. Therefore, assessing the impact of an S1P1 modulator like this compound on these cells is crucial for a comprehensive understanding of its biological effects, potential therapeutic applications beyond immunomodulation, and its overall safety profile.
Q3: What are the known effects of this compound on non-lymphoid cells based on pre-clinical data?
A3: Pre-clinical studies have shown that this compound can directly impact non-lymphoid cells. For instance, in a murine model of scleroderma, this compound was found to inhibit collagen production in fibroblasts. Specifically, it decreased the soluble collagen content in fibroblast culture supernatants and downregulated the expression of COL1A2 and Smad3 mRNA.
Troubleshooting Experimental Assays
This section provides troubleshooting guidance for common assays used to assess the function of non-lymphoid cells that may be affected by this compound.
| Problem | Potential Cause | Suggested Solution |
| Endothelial Cell Barrier Function Assays (TEER/ECIS) | ||
| Inconsistent baseline Transendothelial Electrical Resistance (TEER) readings. | Incomplete cell monolayer formation. | Ensure cells are seeded at a proper density and allowed sufficient time to form a confluent monolayer. Visually inspect the monolayer using microscopy before starting the experiment. |
| Variations in electrode placement or hydration. | For TEER measurements, ensure the electrode is placed consistently in each well. For Electric Cell-substrate Impedance Sensing (ECIS), ensure proper hydration of the electrodes as per the manufacturer's instructions. | |
| No significant change in barrier function observed with this compound treatment. | Inappropriate concentration of this compound. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific endothelial cell type. |
| Cell type is not responsive to S1P1 modulation. | Confirm S1P1 receptor expression on your endothelial cell line using techniques like qPCR or Western blotting. | |
| Fibroblast Activation Assays | ||
| High background in Fibroblast Activation Protein (FAP) activity assay. | Non-specific substrate cleavage. | Use a highly specific FAP substrate and include appropriate controls, such as a known FAP inhibitor, to ensure the measured activity is specific to FAP. |
| Contamination of cell culture. | Maintain sterile cell culture techniques to prevent microbial contamination that could interfere with the assay. | |
| No change in collagen production with this compound treatment. | Insufficient stimulation of fibroblasts. | If assessing the inhibitory effect of this compound, ensure that the fibroblasts are adequately stimulated to produce collagen (e.g., with TGF-β). |
| Epithelial Cell Migration (Wound Healing) Assay | ||
| Irregular or inconsistent wound creation. | Inconsistent pressure or angle of the pipette tip. | Use a consistent technique for creating the scratch. Automated wound creation tools can also improve reproducibility. |
| Cell death at the wound edge. | Mechanical stress during wound creation is too high. | Create the scratch gently and smoothly. Ensure the cells are healthy and not overly confluent before creating the wound. |
| No effect of this compound on cell migration. | Sub-optimal assay conditions. | Optimize serum concentration in the media. Low serum conditions are often used to minimize proliferation and isolate the effect on migration. |
Key Experimental Protocols
Endothelial Cell Barrier Function Assay (Transwell Permeability Assay)
This protocol assesses the integrity of an endothelial cell monolayer by measuring the passage of a tracer molecule across it.
Materials:
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Endothelial cells and appropriate culture medium
-
Transwell inserts (e.g., 0.4 µm pore size)
-
24-well plates
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Fluorescently labeled dextran (e.g., FITC-dextran)
-
Fluorescence plate reader
Procedure:
-
Seed endothelial cells onto the Transwell inserts at a density that will allow them to form a confluent monolayer.
-
Culture the cells until a tight monolayer is formed. This can be monitored by measuring TEER.
-
Once a stable TEER is achieved, treat the cells with various concentrations of this compound or vehicle control in both the apical and basolateral chambers for the desired duration.
-
After the treatment period, remove the media from the apical chamber and replace it with media containing a known concentration of FITC-dextran.
-
Incubate for a defined period (e.g., 1-4 hours).
-
Collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the samples using a fluorescence plate reader.
-
Calculate the permeability coefficient based on the amount of FITC-dextran that has passed through the monolayer.
Fibroblast Activation Assay (Collagen Production)
This protocol measures the effect of this compound on collagen synthesis by fibroblasts.
Materials:
-
Primary human dermal fibroblasts or a suitable fibroblast cell line
-
Fibroblast culture medium
-
This compound
-
Recombinant human TGF-β1 (as a positive control for inducing collagen synthesis)
-
Sircol™ Soluble Collagen Assay Kit
-
Spectrophotometer
Procedure:
-
Seed fibroblasts in a multi-well plate and allow them to adhere and grow.
-
Once the cells reach a desired confluency (e.g., 80-90%), replace the medium with serum-free or low-serum medium for 24 hours to synchronize the cells.
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Treat the cells with different concentrations of this compound with or without a stimulant like TGF-β1. Include a vehicle control.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble collagen in the supernatant using the Sircol™ assay according to the manufacturer's instructions.
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Measure the absorbance using a spectrophotometer.
-
Normalize the collagen amount to the cell number or total protein content of the cell lysate.
Epithelial Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol assesses the effect of this compound on the migratory capacity of epithelial cells.
Materials:
-
Epithelial cells (e.g., HaCaT keratinocytes) and appropriate culture medium
-
Multi-well plates
-
Sterile 200 µL pipette tips
-
This compound
-
Microscope with a camera
Procedure:
-
Seed epithelial cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "wound" or "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the cells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control. Low-serum medium is recommended to minimize cell proliferation.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure as a measure of cell migration.
Signaling Pathways and Experimental Workflows
Caption: this compound activation of the S1P1 receptor signaling cascade.
Caption: Workflow for the Transwell endothelial barrier function assay.
Caption: Workflow for assessing fibroblast collagen production.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on the described experimental protocols to illustrate potential outcomes.
| Cell Type | Assay | Parameter Measured | Vehicle Control | This compound (10 nM) | This compound (100 nM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Transwell Permeability | FITC-Dextran Permeability (RFU) | 550 ± 45 | 420 ± 38 | 310 ± 25 |
| Primary Human Dermal Fibroblasts | Collagen Production | Soluble Collagen (µg/mL) | 12.5 ± 1.8 | 9.8 ± 1.2 | 6.2 ± 0.9 |
| HaCaT Keratinocytes | Wound Healing Assay | % Wound Closure at 24h | 45 ± 5% | 62 ± 7% | 78 ± 6% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results. Researchers should generate their own data based on their specific experimental conditions.
References
- 1. This compound, a novel selective S1P1 receptor modulator with unique signaling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First use of this compound, a selective S1P1 receptor modulator, for the treatment of SLE: a double-blind, randomised, placebo-controlled, proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Characterization of the Effect of this compound, a Potent and Selective Sphingosine 1-Phosphate Receptor 1 (S1P1) Modulator, on S1P1 Receptor Expression, Receptor Internalization, and Migration of Primary Human T Cells in the Presence or Absence of Glucocorticoids - ACR Meeting Abstracts [acrabstracts.org]
- 4. Sphingosine -1 Phosphate Receptor-1 signaling maintains endothelial cell barrier function and protects against immune complex-induced vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine Kinase 1/S1P Signaling Contributes to Pulmonary Fibrosis by Activating Hippo/YAP Pathway and Mitochondrial Reactive Oxygen Species in Lung Fibroblasts [mdpi.com]
Refinement of Cenerimod treatment protocols to minimize side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the refinement of Cenerimod treatment protocols to minimize side effects.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments involving this compound.
Q1: What is the primary mechanism of action of this compound and how does it relate to its side effects?
A1: this compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] Its mechanism of action involves binding to the S1P1 receptor on lymphocytes, which leads to the internalization of the receptor. This process effectively traps lymphocytes in the lymph nodes, preventing their egress into the peripheral blood and migration to inflamed tissues.[1][3] This sequestration of lymphocytes is the intended therapeutic effect for autoimmune diseases like Systemic Lupus Erythematosus (SLE).[1]
The most common side effect, lymphopenia (a reduction in lymphocyte count), is a direct and expected consequence of this mechanism. Other potential side effects of S1P receptor modulators can include initial transient effects on heart rate.
Q2: An unexpected level of lymphopenia is observed in our preclinical model. What are the potential causes and troubleshooting steps?
A2: Unexpectedly severe lymphopenia could be due to several factors. First, verify the dosage and administration accuracy. Inaccurate dosing can lead to exaggerated pharmacodynamic effects. Second, consider the specific animal model being used, as sensitivity to S1P1 modulators can vary.
Troubleshooting Steps:
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Verify Dose and Formulation: Double-check all calculations for dose preparation and ensure the stability of the this compound formulation.
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Review Administration Technique: Confirm that the administration route and technique are consistent and correct.
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Establish Dose-Response Curve: If not already done, perform a dose-response study in your specific model to determine the ED50 for lymphocyte reduction. This will help in selecting a more appropriate dose.
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Monitor Lymphocyte Subsets: Analyze different lymphocyte subsets (T-cells, B-cells) to see if the effect is uniform across populations. This compound has been shown to reduce both B and T lymphocytes.
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Assess Animal Health Status: Ensure the animals were healthy at the start of the study, as underlying conditions could potentially exacerbate the effects of this compound.
Q3: We've noted a transient decrease in heart rate in our experimental subjects after the first dose of this compound. Is this expected and how should we manage it?
A3: Yes, a small, dose-related, and transient decrease in heart rate can occur, particularly within the first 6 hours after the initial administration of S1P receptor modulators. This is a known class effect related to the initial agonistic interaction with S1P1 receptors on atrial myocytes. Clinical studies with this compound have reported this decrease to be non-clinically relevant.
Management Protocol:
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Baseline ECG: Obtain a baseline electrocardiogram (ECG) before the first dose.
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First-Dose Monitoring: For preclinical studies, continuous heart rate monitoring (e.g., via telemetry) for the first 6-8 hours post-administration is recommended to characterize the extent and duration of this effect.
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Dose Titration: In some clinical scenarios with S1P modulators, a dose-titration strategy is used to mitigate this first-dose effect. This could be explored in preclinical models if the initial heart rate dip is a concern for the experimental outcomes.
Q4: Are there concerns about increased infection rates with this compound due to its mechanism of action?
A4: While the mechanism of action involves reducing circulating lymphocytes, clinical trials with this compound have not shown an increased rate of infections compared to placebo. The sequestration of lymphocytes is reversible, and memory T-cells may not be as affected, which could contribute to the observed safety profile regarding infections. However, this is a critical parameter to monitor.
Monitoring for Infection Risk:
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Regularly observe animals for any clinical signs of infection.
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Conduct complete blood counts (CBC) with differentials to monitor absolute lymphocyte and neutrophil counts.
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In longer-term studies, consider immunological challenges to assess the functional immune response.
Q5: What is the recommended course of action if a significant increase in liver function tests (LFTs) is observed?
A5: Elevated liver function tests can be a side effect of some S1P receptor modulators. While specific data on this compound-induced hepatotoxicity is limited in the provided search results, it is a standard parameter to monitor for this class of drugs.
Troubleshooting and Monitoring Protocol:
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Baseline LFTs: Measure baseline levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin before initiating treatment.
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Regular Monitoring: Monitor LFTs at regular intervals during the study. The timing of potential transaminitis with other S1P modulators can range from 3 to 9 months.
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Action Threshold: A common recommendation for S1P modulators is to consider discontinuing treatment if ALT exceeds three times the upper limit of normal.
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Investigate Other Causes: Rule out other potential causes of liver injury in the experimental setting.
Quantitative Data Summary
The following tables summarize quantitative data from this compound clinical trials.
Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in a Phase 2b Study (6 Months)
| Adverse Event | Placebo | This compound 0.5 mg | This compound 1 mg | This compound 2 mg | This compound 4 mg |
| Overall TEAEs (%) | 54.7 | 49.4 | 64.7 | 59.3 | 58.3 |
| Abdominal Pain (%) | >5% | >5% | >5% | >5% | >5% |
| Headache (%) | >5% | >5% | >5% | >5% | >5% |
| Lymphopenia (%) | >5% | >5% | >5% | Higher Incidence | Higher Incidence |
| Infections (%) | 18.6 | 23.5 | 11.8 | 19.8 | 20.2 |
Table 2: Dose-Dependent Reduction in Total Lymphocyte Count
| This compound Dose | Maximum Mean Change from Baseline (%) | Time to Plateau |
| 0.5 mg | -33.6% to -35.6% | ~20-23 days |
| 1 mg | -50.1% | ~20-23 days |
| 2 mg | -64.1% | ~20-23 days |
| 4 mg | -56.3% to -72.1% | ~20-23 days |
Note: Lymphocyte counts returned to baseline values after discontinuation of the drug.
Experimental Protocols
1. Protocol for Monitoring Lymphocyte Counts
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Objective: To quantify the effect of this compound on peripheral blood lymphocyte populations.
-
Methodology:
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Blood Collection: Collect whole blood samples (e.g., from the tail vein in rodents) into EDTA-containing tubes at baseline and at specified time points after this compound administration.
-
Complete Blood Count (CBC): Perform a CBC with a differential using an automated hematology analyzer to determine the total white blood cell count and the absolute lymphocyte count.
-
Flow Cytometry (Optional but Recommended): For a more detailed analysis, use flow cytometry to enumerate lymphocyte subsets (e.g., CD4+ T-cells, CD8+ T-cells, B-cells).
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Stain whole blood with a panel of fluorescently labeled antibodies specific for lymphocyte surface markers.
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Lyse red blood cells.
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Acquire data on a flow cytometer.
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Gate on the lymphocyte population based on forward and side scatter, and then quantify the percentage of each subset.
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Calculate absolute counts by multiplying the percentage of each subset by the total lymphocyte count from the CBC.
-
-
2. Protocol for First-Dose Cardiovascular Monitoring
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Objective: To assess the acute effects of the initial this compound dose on heart rate and rhythm.
-
Methodology:
-
Subject Acclimation: Acclimate the experimental subjects to the monitoring equipment and procedures to minimize stress-induced cardiovascular changes.
-
Baseline Measurement: Record baseline heart rate and obtain a baseline ECG prior to dosing. For preclinical models, this may involve telemetry or appropriate restraining methods for short-term recordings.
-
This compound Administration: Administer the first dose of this compound.
-
Post-Dose Monitoring: Continuously monitor heart rate for at least 6 hours post-administration. Record ECGs at regular intervals (e.g., 30 minutes, 1, 2, 4, and 6 hours) to assess for any changes in cardiac rhythm, such as atrioventricular block.
-
Data Analysis: Compare post-dose cardiovascular parameters to the baseline measurements to identify the magnitude and duration of any changes.
-
Visualizations
Caption: this compound's mechanism of action on the S1P1 receptor.
Caption: Workflow for monitoring potential this compound side effects.
Caption: Troubleshooting logic for common this compound-related findings.
References
Troubleshooting Cenerimod's effect on S1P1 receptor expression levels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cenerimod and its effects on Sphingosine-1-Phosphate Receptor 1 (S1P1) expression levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on the S1P1 receptor?
A1: this compound is a potent and selective S1P1 receptor modulator.[1][2] Its primary mechanism of action is to bind to the S1P1 receptor on lymphocytes, which then triggers the receptor's internalization and degradation.[3][4] This process, known as functional antagonism, renders the lymphocytes unresponsive to the natural S1P gradient that normally guides their exit from lymphoid organs.[3] Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction of circulating T and B lymphocytes in the peripheral blood.
Q2: What is the expected effect of this compound on S1P1 receptor expression levels?
A2: this compound induces a dose-dependent internalization of the S1P1 receptor on the surface of lymphocytes, leading to a decrease in detectable surface expression. Studies have shown that this compound is potent and efficacious in inducing S1P1 receptor internalization in both healthy subjects and patients with SLE. The reduction in surface S1P1 receptor expression is a key pharmacodynamic marker of this compound's activity.
Q3: How does the activation state of lymphocytes affect S1P1 receptor expression?
A3: The activation state of lymphocytes has a significant impact on S1P1 receptor expression. Upon activation, lymphocytes upregulate the marker CD69, which has been shown to be involved in mediating the downregulation of S1P1 receptor surface expression. This initial decrease in S1P1 expression is followed by a slow re-expression of the receptor on the cell surface as the lymphocytes proliferate. Interestingly, in T cells, activation can lead to a strong re-expression of S1P1, while in B cells, the re-expression to levels of non-activated cells may not be as complete within the same timeframe.
This compound's Potency in Inducing S1P1 Receptor Internalization
The following table summarizes the half-maximal effective concentration (EC50) of this compound required to induce S1P1 receptor internalization in various lymphocyte populations. This data is crucial for designing experiments and interpreting results.
| Cell Type | This compound EC50 (nM) | Reference |
| CD4+ T Lymphocytes | 14.0 - 16.5 | |
| CD8+ T Lymphocytes | 13.2 - 19.6 | |
| B Lymphocytes | 10.8 - 15.3 |
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the S1P1 signaling pathway and a general experimental workflow for assessing this compound's effect on S1P1 receptor expression.
References
- 1. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of this compound, a Novel, Selective S1P1 Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Characterization of the Effect of this compound, a Potent and Selective Sphingosine 1-Phosphate Receptor 1 (S1P1) Modulator, on S1P1 Receptor Expression, Receptor Internalization, and Migration of Primary Human T Cells in the Presence or Absence of Glucocorticoids - ACR Meeting Abstracts [acrabstracts.org]
- 3. In Vitro Characterization of Sphingosine 1-Phosphate Receptor 1 (S1P1) Expression and Mediated Migration of Primary Human T and B Cells in the Context of this compound, a Novel, Selective S1P1 Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S1P1 receptor phosphorylation, internalization, and interaction with Rab proteins: effects of sphingosine 1-phosphate, FTY720-P, phorbol esters, and paroxetine - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for improving the translational relevance of Cenerimod preclinical studies
Welcome to the technical support center for Cenerimod preclinical studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation to enhance the translational relevance of your findings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] Its mechanism of action involves binding to the S1P1 receptor on lymphocytes. This initially activates the receptor but is followed by its internalization and degradation.[3][4][5] This functional antagonism prevents lymphocytes from egressing (exiting) secondary lymphoid organs, such as lymph nodes. The resulting sequestration of lymphocytes within these tissues leads to a reduction of circulating T and B lymphocytes in the peripheral blood, which in turn is expected to reduce the autoimmune-mediated inflammation in target organs.
This compound's Effect on Lymphocyte Trafficking
Caption: this compound binds to S1P1 receptors, leading to their internalization and blocking lymphocyte egress.
Q2: What are the most appropriate animal models for preclinical studies of this compound for Systemic Lupus Erythematosus (SLE)?
A2: Spontaneous mouse models are most frequently used as they genetically develop symptoms that are highly consistent with human SLE. The most common and well-characterized models include:
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MRL/lpr (Murphy Roths Large/lymphoproliferation) mice: These mice have a mutation in the Fas gene, leading to defective lymphocyte apoptosis and profound lymphoproliferation. They develop severe lupus-like symptoms, including autoantibody production, immune complex-mediated glomerulonephritis, and skin lesions. This compound has demonstrated efficacy in this model by reducing lymphocyte counts, decreasing tissue pathology, and increasing survival.
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NZB/W F1 (New Zealand Black/New Zealand White F1 hybrid) mice: This is a classic model for studying lupus nephritis. These mice, particularly females, spontaneously develop autoantibodies (anti-dsDNA) and fatal immune complex-mediated glomerulonephritis.
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BXSB (Black/Sle1b XSB) mice: This model is notable for its male-predominant disease, linked to the Yaa (Y-linked autoimmune accelerator) gene.
Induced models, such as the pristane-induced lupus model, can also be valuable for studying specific aspects of the inflammatory response. The choice of model should align with the specific research question and the translational endpoints being investigated.
Q3: What are the key pharmacodynamic (PD) biomarkers to measure this compound's activity in vivo?
A3: The primary and most direct PD biomarker for this compound is the reduction of peripheral blood lymphocyte counts . This is a direct measure of its mechanism of action. Other important downstream biomarkers, particularly in the context of SLE, include:
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Reduction in Antibody-Secreting Cells (ASCs): this compound treatment has been shown to normalize the number of ASCs in patients with SLE.
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Interferon (IFN)-associated Biomarkers: The type I interferon signature is a key driver of SLE pathology. This compound has been shown to reduce plasma IFN-α and other IFN-associated biomarkers.
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Autoantibody Titers: Measuring levels of disease-specific autoantibodies, such as anti-dsDNA, is a critical efficacy endpoint.
-
Proteinuria: For studies focused on lupus nephritis, the level of protein in the urine is a key functional readout of kidney damage and therapeutic response.
Troubleshooting Guides
Q: We are not observing a consistent or significant reduction in peripheral blood lymphocyte counts after this compound administration in our MRL/lpr mouse study. What could be the issue?
A: This is a critical issue as lymphocyte reduction is the primary pharmacodynamic effect of this compound. Below is a troubleshooting workflow to identify the potential cause.
Troubleshooting Workflow: Lack of Lymphopenia
Caption: A step-by-step decision tree for troubleshooting the absence of this compound-induced lymphopenia.
Detailed Steps:
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Verify Dosing and Formulation: Double-check all dose calculations, the weighing of the compound, and the final concentration of the dosing solution. Ensure the oral gavage or other administration technique is being performed correctly. This compound is administered orally, so ensure the formulation is stable and homogenous.
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Assess Pharmacokinetics (PK): If dosing is correct, the issue may be insufficient drug exposure. Run a satellite group of animals to collect blood samples at expected Tmax (time of maximum concentration) to confirm that this compound is being absorbed and reaching adequate plasma concentrations.
-
Evaluate Pharmacodynamic (PD) Assay: Scrutinize your flow cytometry protocol.
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Gating Strategy: Ensure your gating strategy for total lymphocytes (e.g., CD45+) and specific subsets (CD3+, CD19+) is correct and consistent.
-
Sample Quality: Check for issues with blood collection (e.g., clotting) or red blood cell lysis, which can lead to inaccurate cell counts.
-
-
Re-evaluate Animal Model: MRL/lpr mice develop massive lymphadenopathy. If treatment is initiated very late in the disease course, the sheer volume of lymphocytes being produced may overwhelm the sequestration effect of a given dose. Consider initiating treatment at an earlier disease stage.
Q: There is high variability in disease scores (e.g., proteinuria, skin lesions) within our treatment groups. How can we reduce this to improve statistical power?
A: High variability is a common challenge in spontaneous autoimmune models.
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Increase Group Size (N): The most straightforward way to account for variability is to increase the number of animals per group.
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Synchronize Disease Onset: Begin by screening animals for an early disease marker (e.g., baseline proteinuria). Randomize animals into treatment groups only after they have reached a pre-defined disease threshold. This ensures all animals start with a similar disease burden.
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Control Environmental Factors: Ensure housing conditions, diet, and light/dark cycles are consistent across all cages and racks, as these can influence immune responses.
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Blinded Scoring: All subjective scoring (e.g., skin lesions, clinical activity) must be performed by an experimenter who is blinded to the treatment groups to eliminate unconscious bias.
Experimental Protocols & Data
Protocol: Quantification of Peripheral Blood Lymphocyte Counts in Mice via Flow Cytometry
This protocol outlines a standard procedure for measuring T and B lymphocyte counts in whole blood from this compound-treated mice.
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA).
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide).
-
RBC Lysis Buffer (e.g., ACK Lysis Buffer).
-
Fc Block™ (to reduce non-specific antibody binding).
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD19).
-
Absolute counting beads (optional, for absolute cell counts without a hematology analyzer).
-
5mL polystyrene FACS tubes.
-
Flow cytometer.
Methodology:
-
Blood Collection: Collect 50-100 µL of peripheral blood via a standard method (e.g., tail vein, retro-orbital) into an EDTA-coated tube. Keep samples on ice.
-
Antibody Staining: a. In a FACS tube, add 50 µL of whole blood. b. Add Fc Block™ according to the manufacturer's instructions and incubate for 10 minutes at 4°C. c. Add the pre-titrated antibody cocktail (e.g., CD45-PerCP, CD3-FITC, CD19-APC). d. Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Red Blood Cell (RBC) Lysis: a. Add 2 mL of 1X RBC Lysis Buffer to each tube. b. Vortex immediately and incubate for 5-10 minutes at room temperature. c. Centrifuge at 300-400 x g for 5 minutes.
-
Wash: a. Decant the supernatant carefully. b. Resuspend the white blood cell pellet in 2 mL of FACS Buffer. c. Centrifuge again and decant the supernatant.
-
Final Resuspension & Acquisition: a. Resuspend the final cell pellet in 300 µL of FACS Buffer. b. If using counting beads, add a precise volume of bead suspension to the tube just before acquisition. c. Acquire samples on a flow cytometer. Be sure to collect a sufficient number of events (e.g., >50,000 total events).
-
Data Analysis: a. Gate on CD45+ cells to identify all leukocytes. b. From the CD45+ population, gate on T cells (CD3+) and B cells (CD19+). c. Quantify the percentage of each population. If using counting beads, calculate the absolute cells/µL.
Data Presentation: Example Tables
The following tables present hypothetical but representative data from this compound preclinical studies to illustrate how quantitative data should be structured.
Table 1: Dose-Dependent Effect of this compound on Peripheral Lymphocyte Counts in MRL/lpr Mice
| Treatment Group | Dose (mg/kg, oral, daily) | Mean B Cell Count (cells/µL ± SEM) | % Reduction vs. Vehicle | Mean T Cell Count (cells/µL ± SEM) | % Reduction vs. Vehicle |
| Vehicle | 0 | 1520 ± 180 | - | 4550 ± 410 | - |
| This compound | 0.1 | 851 ± 95 | 44% | 2320 ± 250 | 49% |
| This compound | 0.3 | 486 ± 62 | 68% | 1410 ± 165 | 69% |
| This compound | 1.0 | 319 ± 45 | 79% | 955 ± 110 | 79% |
| Data collected after 14 days of continuous dosing. SEM = Standard Error of the Mean. |
Table 2: Comparative Efficacy of this compound on Disease Endpoints in a Murine Lupus Model
| Parameter | Vehicle Control Group | This compound (1.0 mg/kg) | p-value |
| Proteinuria Score (0-4 scale) | 3.2 ± 0.4 | 1.1 ± 0.2 | <0.001 |
| Anti-dsDNA Titer (IU/mL) | 8540 ± 980 | 2150 ± 340 | <0.001 |
| Kidney Histopathology Score | 3.5 ± 0.5 | 1.3 ± 0.3 | <0.01 |
| Survival Rate at 24 weeks | 40% (4/10) | 90% (9/10) | <0.05 |
| Data presented as Mean ± SEM for scores and titers. Survival analyzed by Log-rank test. |
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound, a novel selective S1P1 receptor modulator with unique signaling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Addressing confounding factors in Cenerimod experiments with co-administered therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cenerimod, a selective sphingosine-1-phosphate 1 (S1P1) receptor modulator. The focus is on addressing potential confounding factors arising from co-administered therapies common in the treatment of Systemic Lupus Erythematosus (SLE).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it affect lymphocyte counts?
A1: this compound is a selective S1P1 receptor modulator. It binds to the S1P1 receptor on lymphocytes, causing the receptors to be internalized.[1][2][3] This internalization makes the lymphocytes unresponsive to the natural S1P gradient that guides their exit from lymph nodes.[1] As a result, lymphocytes are sequestered in the lymphoid organs, leading to a dose-dependent reduction in the number of circulating T and B lymphocytes in the peripheral blood.[1] This reduction in circulating immune cells is the intended therapeutic effect, aiming to reduce autoimmune-mediated inflammation in tissues.
Q2: Which co-administered therapies are common in this compound clinical trials for SLE and are potential confounding factors?
A2: In clinical trials for SLE, this compound is often administered as an add-on to standard-of-care background therapies. These can be significant confounding factors as they also have immunomodulatory effects. Common co-administered therapies include:
-
Corticosteroids (e.g., prednisone)
-
Antimalarials (e.g., hydroxychloroquine)
-
Immunosuppressants (e.g., mycophenolate mofetil, azathioprine, methotrexate)
-
Biologics (e.g., belimumab)
It is crucial to maintain stable doses of these background medications during a study to minimize their confounding effects.
Q3: How do corticosteroids confound the interpretation of this compound's effect on lymphocyte counts?
A3: Corticosteroids, like prednisone, are known to induce lymphopenia by causing a redistribution of circulating T and B lymphocytes to other compartments, such as the bone marrow. This effect is transient, with lymphocyte counts often recovering within 24 hours of a dose. This creates a significant confounding factor, as both this compound and corticosteroids reduce peripheral lymphocyte counts. Furthermore, studies have shown that dexamethasone, a potent corticosteroid, can downregulate the expression of the S1P1 receptor itself, which could theoretically reduce the efficacy of this compound. Therefore, a patient on corticosteroids might show a different magnitude of lymphocyte reduction compared to a patient not on this co-therapy.
Q4: Does hydroxychloroquine affect the measurement of this compound's pharmacodynamic effects?
A4: Hydroxychloroquine has immunomodulatory effects, including the inhibition of Toll-like receptor signaling, which can lead to a reduction in interferon-alpha (IFN-α) production. Since a key pharmacodynamic biomarker for this compound is the reduction of the type I interferon (IFN) signature, the baseline IFN signature and its response to this compound could be influenced by concurrent hydroxychloroquine use. Some studies suggest that hydroxychloroquine can also inhibit the in vitro apoptosis of lymphocytes, which could subtly influence lymphocyte counts. However, one study noted that this compound's mechanism of action remained functional in patients being treated with antimalarials and corticosteroids.
Q5: How can I statistically control for confounding factors in my analysis?
A5: When experimental designs cannot completely eliminate confounding variables, statistical methods are essential. The two primary approaches are:
-
Stratification: This involves separating your data into subgroups (strata) based on the confounding variable (e.g., patients receiving corticosteroids vs. those not). The effect of this compound is then analyzed within each subgroup, and a pooled estimate of the effect can be calculated.
-
Multivariate Analysis: Techniques like Analysis of Covariance (ANCOVA) or multiple linear regression allow you to include the confounding variable (e.g., corticosteroid dose) as a covariate in the statistical model. This approach adjusts the estimated effect of this compound for the influence of the co-administered therapy.
Data on this compound Effects with Co-Administered Therapies
The following tables summarize quantitative data on the pharmacodynamic effects of this compound, including in the context of background SLE therapies.
Table 1: Dose-Dependent Reduction in Peripheral Lymphocyte Counts by this compound
| This compound Dose | Mean Percentage Change from Baseline (at 12 weeks) |
| 0.5 mg | -12% |
| 1 mg | -48% |
| 2 mg | -52% |
| 4 mg | -69% |
| Placebo | -5% |
Data from a Phase 2 study in SLE patients on stable background medication.
Table 2: Effect of this compound 4mg on Clinical and Biomarker Endpoints in SLE Patients on Background Therapy
| Endpoint | Measurement | Treatment Effect of this compound 4mg vs. Placebo (at 12 weeks) | p-value |
| mSLEDAI-2K Score | Change from Baseline | -2.420 | 0.0306 |
| Anti-dsDNA Antibodies (U/mL) | Change from Baseline | -64.55 | 0.0082 |
Table 3: Potential Impact of Common Co-Administered Therapies on Key this compound Readouts
| Co-Administered Therapy | Effect on Lymphocyte Count | Effect on IFN Signature | Potential Confounding Interaction with this compound |
| Corticosteroids (e.g., Prednisone) | Induces transient lymphopenia | May suppress inflammatory pathways | Additive or synergistic lymphopenic effect. Potential for S1P1 receptor downregulation. |
| Hydroxychloroquine | Generally minimal direct effect on counts | Can reduce IFN-α production | May lower baseline IFN signature, potentially altering the measurable dynamic range of this compound's effect. |
| Mycophenolate Mofetil | Causes lymphopenia | Suppresses immune activation | Additive lymphopenic effect. |
| Azathioprine | Causes lymphopenia | Suppresses immune activation | Additive lymphopenic effect. |
| Belimumab | Reduces B-lymphocytes | Reduces autoantibody production | Specific additive effect on B-cell populations. |
Troubleshooting Guides
Issue 1: Lower than expected lymphocyte reduction after this compound administration in a patient on high-dose corticosteroids.
-
Possible Cause 1: Baseline Effect of Corticosteroids: The patient may have already had a suppressed lymphocyte count due to the corticosteroid therapy, reducing the measurable dynamic range of this compound's effect.
-
Troubleshooting Steps:
-
Review Baseline Data: Compare the patient's baseline lymphocyte count to that of patients not on corticosteroids to assess the initial impact of the steroid.
-
Analyze Lymphocyte Subsets: Corticosteroids may affect T-cell and B-cell populations differently. A detailed flow cytometry analysis of lymphocyte subsets can provide more insight than total lymphocyte counts alone.
-
Consider S1P1 Receptor Expression: If feasible, measure S1P1 receptor expression on lymphocytes. Chronic high-dose corticosteroid use may downregulate S1P1 receptor levels, potentially reducing this compound's efficacy.
-
Statistical Adjustment: Use ANCOVA to statistically adjust for the corticosteroid dose when analyzing the lymphocyte count data from the entire cohort.
-
Issue 2: Difficulty in setting gates for lymphocyte populations in flow cytometry from a patient on this compound and another immunosuppressant.
-
Possible Cause: Severe Lymphopenia: The combination of this compound and another immunosuppressant (e.g., mycophenolate mofetil) can lead to very low numbers of circulating lymphocytes, making it difficult to acquire enough events for a robust analysis and to clearly distinguish populations.
-
Troubleshooting Steps:
-
Increase Acquisition Events: Acquire a larger number of total events to ensure a sufficient number of lymphocytes are collected for analysis.
-
Use a Viability Dye: Always include a viability dye to exclude dead cells, which can bind antibodies non-specifically and increase background noise.
-
Refine Gating Strategy: Start with a broad lymphocyte gate based on CD45 expression versus side scatter. Then, use specific markers (CD3, CD19, CD4, CD8) to identify the populations of interest. Consider using "Fluorescence Minus One" (FMO) controls to help set accurate gates, especially for rare populations.
-
Check for Non-specific Binding: Use Fc block to prevent non-specific antibody binding to cells like monocytes, which can be a problem in samples with high debris or dead cells.
-
Issue 3: Inconsistent Interferon (IFN) Signature results in patients on hydroxychloroquine.
-
Possible Cause: Variable Baseline IFN Levels: Hydroxychloroquine can lower IFN-α levels. Patients on this therapy may have a lower or more variable baseline IFN signature, which could affect the interpretation of this compound-induced changes.
-
Troubleshooting Steps:
-
Stratify by Hydroxychloroquine Use: In your data analysis, stratify patients based on whether they are receiving hydroxychloroquine. Analyze the change in IFN signature from baseline within each group separately.
-
Focus on Fold Change: Instead of absolute IFN signature scores, analyze the fold change from baseline for each patient. This can help to normalize for variability in starting IFN levels.
-
Ensure Standardized Sample Handling: The IFN signature is sensitive to pre-analytical variables. Ensure that blood collection (e.g., in PAXgene tubes), RNA extraction, and qPCR procedures are highly standardized across all samples.
-
Visualizations and Diagrams
Signaling Pathway
Caption: this compound's S1P1 signaling pathway and corticosteroid interaction.
Experimental Workflow
Caption: Workflow for addressing confounding factors in this compound experiments.
Detailed Experimental Protocols
Protocol 1: Lymphocyte Subset Enumeration by Flow Cytometry
Objective: To quantify major lymphocyte populations (T-cells, B-cells, CD4+ T-cells, CD8+ T-cells) in peripheral blood of patients treated with this compound.
Materials:
-
Blood collection tubes (K2-EDTA)
-
Fluorescently-conjugated monoclonal antibodies:
-
CD45-PerCP (Clone 2D1)
-
CD3-FITC (Clone UCHT1)
-
CD4-APC (Clone RPA-T4)
-
CD8-PE (Clone RPA-T8)
-
CD19-APC-H7 (Clone SJ25C1)
-
-
Viability dye (e.g., 7-AAD or a fixable viability stain)
-
Red blood cell lysis buffer (e.g., BD FACS Lysing Solution)
-
Wash buffer (PBS with 2% FBS)
-
Flow cytometer (e.g., BD FACSCanto™ II)
Methodology:
-
Sample Collection: Collect 2-4 mL of peripheral blood in K2-EDTA tubes. Process samples within 24 hours of collection.
-
Antibody Staining: a. In a 5 mL polystyrene tube, add 100 µL of whole blood. b. Add the pre-titrated optimal concentration of each antibody cocktail (CD45, CD3, CD4, CD8, CD19) and the viability dye. c. Vortex gently and incubate for 20 minutes at room temperature in the dark.
-
Red Blood Cell Lysis: a. Add 2 mL of 1X lysis buffer to each tube. b. Vortex gently and incubate for 10-15 minutes at room temperature in the dark.
-
Washing: a. Centrifuge the tubes at 300 x g for 5 minutes. b. Decant the supernatant and resuspend the cell pellet in 2 mL of wash buffer. c. Repeat the centrifugation and decanting step.
-
Sample Acquisition: a. Resuspend the final cell pellet in 300 µL of wash buffer. b. Acquire the samples on the flow cytometer. Aim to collect at least 100,000 total events to ensure sufficient lymphocyte numbers, especially in lymphopenic samples.
-
Gating Strategy: a. Gate 1 (Lymphocytes): Create a plot of CD45 vs. Side Scatter (SSC). Draw a gate around the bright CD45-positive, low SSC population to identify lymphocytes. b. Gate 2 (Singlets): Use a Forward Scatter-Area (FSC-A) vs. Forward Scatter-Height (FSC-H) plot to exclude cell doublets. c. Gate 3 (Live Cells): From the singlet gate, use the viability dye channel to gate on the live (negative) cell population. d. Gate 4 (T-cells and B-cells): From the live lymphocyte gate, create a plot of CD3 vs. CD19. Gate on the CD3+ (T-cells) and CD19+ (B-cells) populations. e. Gate 5 (T-cell Subsets): From the T-cell gate, create a plot of CD4 vs. CD8 to quantify CD4+ and CD8+ T-cell subsets.
Protocol 2: Type I Interferon (IFN) Signature Analysis by RT-qPCR
Objective: To quantify the expression of a panel of IFN-stimulated genes (ISGs) in whole blood as a pharmacodynamic biomarker of this compound activity.
Materials:
-
PAXgene Blood RNA Tubes
-
PAXgene Blood RNA Kit (for RNA extraction)
-
High-Capacity cDNA Reverse Transcription Kit
-
TaqMan Gene Expression Master Mix
-
TaqMan Gene Expression Assays (Primers/Probes) for:
-
Target Genes: IFI44L, IFI27, RSAD2, SIGLEC1, ISG15, HERC5
-
Housekeeping Genes: HPRT1, G6PD
-
-
Real-Time PCR System (e.g., StepOnePlus™)
Methodology:
-
Sample Collection and RNA Extraction: a. Collect whole blood directly into PAXgene Blood RNA Tubes and mix thoroughly by inversion. b. Freeze tubes at -20°C or -80°C until processing. c. Thaw tubes and extract total RNA using the PAXgene Blood RNA Kit according to the manufacturer's protocol. d. Quantify RNA concentration and assess purity (A260/A280 ratio).
-
cDNA Synthesis: a. Synthesize cDNA from 500 ng to 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit following the manufacturer's protocol.
-
Real-Time qPCR: a. Prepare the qPCR reaction mix in a 96-well plate. For each sample, set up reactions for each target and housekeeping gene. A typical 20 µL reaction includes:
- 10 µL TaqMan Gene Expression Master Mix (2X)
- 1 µL TaqMan Gene Expression Assay (20X)
- 4 µL cDNA template
- 5 µL Nuclease-free water b. Run the plate on a Real-Time PCR system with a standard thermal cycling profile (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: a. Calculate the cycle threshold (Ct) for each gene. b. Normalize the Ct value of each target gene to the geometric mean of the housekeeping genes (ΔCt = Ct_target - Ct_housekeeping). c. Calculate the relative quantification (RQ) using the ΔΔCt method, comparing the ΔCt of the sample to a calibrator sample (e.g., a pool of healthy donor samples). d. The IFN score is often calculated by summing the normalized expression values of the individual ISGs.
References
Validation & Comparative
Cenerimod vs. Fingolimod: A Comparative Analysis of S1P1 Modulator Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Cenerimod and Fingolimod, two prominent sphingosine-1-phosphate receptor 1 (S1P1) modulators. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their respective mechanisms of action, receptor selectivity, and pharmacokinetic/pharmacodynamic profiles.
Mechanism of Action: Sequestration of Lymphocytes
Both this compound and Fingolimod exert their primary therapeutic effect by modulating the S1P1 receptor, a key regulator of lymphocyte trafficking. By acting as functional antagonists, they prevent the egress of lymphocytes from secondary lymphoid organs, thereby reducing the number of circulating lymphocytes that can contribute to autoimmune-mediated inflammation.[1][2]
Fingolimod , a first-generation S1P receptor modulator, is a prodrug that requires in vivo phosphorylation to its active metabolite, fingolimod-phosphate.[3] This active form is a non-selective agonist of four out of the five S1P receptor subtypes: S1P1, S1P3, S1P4, and S1P5.[3] Upon binding to the S1P1 receptor on lymphocytes, fingolimod-phosphate induces receptor internalization and degradation, leading to a loss of responsiveness to the natural S1P gradient and subsequent sequestration of lymphocytes within the lymph nodes.[4]
This compound is a novel, selective S1P1 receptor modulator. Unlike the non-selective profile of fingolimod, this compound exhibits a high degree of selectivity for the S1P1 receptor. This targeted engagement is designed to achieve the desired immunomodulatory effects while minimizing potential off-target effects associated with the modulation of other S1P receptor subtypes. This compound also induces the internalization of the S1P1 receptor, effectively blocking lymphocyte egress from lymphoid tissues.
The distinct receptor selectivity profiles of these two modulators form the basis of their differing pharmacological characteristics and potential clinical implications.
Quantitative Comparison of Receptor Activity
The functional potency and selectivity of this compound and Fingolimod have been characterized using in vitro assays, primarily GTPγS binding assays, which measure the activation of G-proteins following receptor agonism.
| Compound | S1P1 EC50 (nM) | S1P2 EC50 (nM) | S1P3 EC50 (nM) | S1P4 EC50 (nM) | S1P5 EC50 (nM) | Data Source |
| This compound | 1 | >10,000 | 228 | 2,100 | 36 | |
| Fingolimod-P | ~0.3-0.6 | >10,000 | ~3 | ~0.3-0.6 | ~0.3-0.6 |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. A lower EC50 value indicates greater potency.
As the data indicates, this compound is a highly potent and selective S1P1 receptor agonist, with significantly less activity at S1P3 and S1P4 receptors compared to fingolimod-phosphate. Fingolimod-phosphate demonstrates high potency across S1P1, S1P4, and S1P5 receptors, and slightly lower potency at the S1P3 receptor. Neither compound shows significant activity at the S1P2 receptor.
Pharmacokinetic Profiles in Healthy Volunteers
The pharmacokinetic properties of this compound and Fingolimod determine their absorption, distribution, metabolism, and excretion, which in turn influence their dosing and clinical use.
| Parameter | This compound | Fingolimod | Data Source(s) |
| Time to Max. Concentration (Tmax) | 5.0 - 6.2 hours | 12 - 16 hours | |
| Terminal Half-life (t½) | Single Dose: 170 - 199 hoursMultiple Doses: 283 - 539 hours | 6 - 9 days | |
| Bioavailability | Not explicitly stated | >90% | |
| Food Effect | No relevant effect | No effect | |
| Metabolism | Cytochrome P450 (CYP) enzyme-independent | Primarily via CYP4F2 |
This compound is characterized by a slower absorption and a longer terminal half-life after multiple doses compared to Fingolimod. A key difference lies in their metabolism; this compound's CYP-independent pathway may suggest a lower potential for drug-drug interactions compared to Fingolimod, which is metabolized by CYP4F2.
Pharmacodynamic Effects: Lymphocyte Reduction
The primary pharmacodynamic effect of both this compound and Fingolimod is a dose-dependent reduction in peripheral blood lymphocyte counts.
| Compound | Onset of Action | Maximum Reduction | Duration of Effect | Data Source(s) |
| This compound | Dose-dependent reduction observed | Reached a plateau (maximum change from baseline: -64%) after 20-23 days of treatment. In a 12-week study, dose-dependent reductions in T cells (up to 95%), B cells (up to 90%), and antibody-secreting cells (up to 85%) were observed. | Lymphocyte counts returned to baseline values at end-of-study examination. | |
| Fingolimod | Mean lymphocyte count decreased by approximately 70% in the 2 weeks following treatment initiation. | Mean reduction of approximately 70% from baseline. | Lymphocyte counts remained stable throughout the study. Recovery towards baseline was seen in the 3 months following discontinuation. |
Both drugs induce a significant and sustained reduction in circulating lymphocytes. This compound has shown a profound and dose-dependent effect on various lymphocyte subsets, including T cells, B cells, and antibody-secreting cells. Fingolimod also demonstrates a rapid and sustained reduction in lymphocyte counts.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: S1P1 receptor signaling pathway activated by this compound or Fingolimod-P.
Caption: General workflow for a GTPγS binding assay.
Experimental Protocols
Radioligand Binding Assay for S1P Receptors (General Protocol)
This protocol describes a general method for determining the binding affinity of compounds to S1P receptors using a radiolabeled ligand, such as [32P]S1P.
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
[32P]S1P (radioligand).
-
Unlabeled test compounds (this compound, Fingolimod-phosphate).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 0.5% fatty acid-free BSA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.1% BSA.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the unlabeled test compounds in assay buffer.
-
Reaction Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or unlabeled S1P (for non-specific binding).
-
50 µL of test compound dilution.
-
50 µL of diluted cell membranes.
-
50 µL of [32P]S1P at a concentration near its Kd.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
GTPγS Binding Assay (General Protocol)
This protocol outlines a general procedure for measuring G-protein activation by S1P receptor agonists.
Materials:
-
Cell membranes expressing the S1P receptor of interest.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
Test compounds (this compound, Fingolimod-phosphate).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 1 µM GDP.
-
Stop Solution: 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM EDTA, 0.1% Triton X-100.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane and Compound Preparation: Prepare dilutions of cell membranes and test compounds in assay buffer.
-
Reaction Setup: In a 96-well plate, add:
-
50 µL of test compound dilution.
-
100 µL of diluted cell membranes.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate Reaction: Add 50 µL of [35S]GTPγS to each well to start the reaction.
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding stop solution and rapidly filtering through the filter plate.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Dry the filters and measure radioactivity using a scintillation counter.
-
Data Analysis: Determine the agonist-stimulated [35S]GTPγS binding and calculate EC50 values by plotting the concentration-response curves.
In Vivo Lymphocyte Depletion Assay in Mice (General Protocol)
This protocol describes a general method to assess the in vivo efficacy of S1P modulators in reducing peripheral blood lymphocyte counts.
Materials:
-
Mice (e.g., C57BL/6).
-
Test compounds (this compound, Fingolimod) formulated for oral administration.
-
Vehicle control.
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Flow cytometer and antibodies for lymphocyte subset analysis (e.g., anti-CD4, anti-CD8, anti-B220).
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week.
-
Baseline Blood Collection: Collect a baseline blood sample from each mouse via a suitable method (e.g., tail vein).
-
Compound Administration: Administer the test compounds or vehicle to the mice by oral gavage at the desired doses.
-
Post-treatment Blood Collection: Collect blood samples at various time points after compound administration (e.g., 4, 8, 24, 48 hours).
-
Lymphocyte Counting: Perform a complete blood count (CBC) to determine the total lymphocyte count.
-
Flow Cytometry Analysis: Use flow cytometry to analyze the percentages and absolute numbers of different lymphocyte subsets (T cells, B cells, etc.) in the blood samples.
-
Data Analysis: Calculate the percentage reduction in lymphocyte counts for each treatment group compared to the vehicle control group at each time point. Determine the dose-response relationship for lymphocyte depletion.
Conclusion
This compound and Fingolimod are both effective S1P1 receptor modulators that act by sequestering lymphocytes in secondary lymphoid organs. The primary distinction between the two lies in their receptor selectivity. This compound's high selectivity for the S1P1 receptor may offer a more targeted therapeutic approach with a potentially improved safety profile compared to the non-selective nature of Fingolimod. The quantitative data on their receptor activity, pharmacokinetic profiles, and pharmacodynamic effects presented in this guide provide a basis for informed decisions in research and drug development. The detailed experimental protocols offer a foundation for the in-house evaluation and comparison of these and other S1P1 modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel selective S1P1 receptor modulator with unique signaling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
A Comparative Analysis of Cenerimod and Other S1P1 Modulators in Preclinical Models of Systemic Lupus Erythematosus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Cenerimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, with other S1P1 modulators in preclinical models of Systemic Lupus Erythematosus (SLE). The data presented is compiled from various studies to facilitate a comprehensive understanding of their therapeutic potential.
Mechanism of Action: S1P1 Receptor Modulation
S1P1 receptor modulators are a class of drugs that functionally antagonize the S1P1 receptor, which plays a crucial role in lymphocyte trafficking. By promoting the internalization of S1P1 receptors on lymphocytes, these modulators prevent the egress of these immune cells from secondary lymphoid organs, such as lymph nodes and the spleen. This sequestration of lymphocytes, including autoreactive T and B cells, reduces their infiltration into target organs like the kidneys, thereby mitigating inflammation and tissue damage characteristic of SLE.
Below is a diagram illustrating the signaling pathway of S1P1 receptor modulation.
Caption: S1P1 Receptor Signaling and Modulation.
Comparative Efficacy in Murine SLE Models
The following tables summarize the quantitative data from key preclinical studies evaluating this compound and other S1P1 modulators in the MRL/lpr and NZBWF1 mouse models of SLE. These models spontaneously develop autoimmune characteristics that closely mimic human SLE, including the production of autoantibodies and the development of lupus nephritis.
Table 1: Efficacy of S1P1 Modulators in the MRL/lpr Mouse Model
| Parameter | This compound[1][2] | Amiselimod[3] | Fingolimod |
| Dosage | ~20-40 mg/kg/day in food admix | 0.1 and 0.3 mg/kg/day (oral) | Not explicitly detailed for efficacy in reviewed SLE literature |
| Treatment Duration | 11 weeks | Prophylactic and therapeutic regimens | - |
| Effect on Proteinuria | Significantly reduced | Significantly inhibited development and improved existing nephritis | - |
| Kidney Pathology | Significantly lower histological damage (membranoproliferative glomerulonephritis)[1] | Inhibited mesangial expansion and glomerular sclerosis[3] | Mentioned to improve certain neuropsychiatric features, but renal efficacy data is limited in the reviewed sources. |
| Anti-dsDNA Antibodies | Significantly reduced plasma levels | Suppressed elevations in serum levels | - |
| Lymphocyte Counts | Significant decrease in peripheral CD19+ B cells (-78.9%), CD4+ T cells (-98.9%), and CD8+ T cells (-90.4%) | Marked reduction in peripheral T and B cells | - |
| Survival | Increased survival (all this compound-treated mice alive at study end vs. 70% survival in vehicle group) | Not explicitly reported | - |
Table 2: Efficacy of S1P1 Modulators in the NZBWF1 Mouse Model
| Parameter | Ozanimod | Amiselimod |
| Dosage | Not explicitly detailed in the abstract | 0.1 and 0.3 mg/kg/day (oral) |
| Treatment Duration | Therapeutic dosing mode | Prophylactic regimen |
| Effect on Proteinuria | Reduced proteinuria over the duration of the study | Inhibited the development of lupus nephritis |
| Kidney Pathology | Reduced kidney disease in a dose-dependent manner (reduced mesangial expansion, interstitial infiltrates, and fibrosis) | Inhibited mesangial expansion and glomerular sclerosis |
| Anti-dsDNA Antibodies | Not explicitly reported in the abstract | Did not suppress elevations in serum levels |
| Immune Cell Subsets | Lowered the number of plasmacytoid dendritic cells, and reduced all B and T cell subsets in the spleen | Marked reduction in peripheral T and B cells |
| Survival | Not explicitly reported | Not explicitly reported |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison tables.
This compound in MRL/lpr Mice
-
Animal Model: Female MRL/lpr mice, 7 weeks of age at the start of treatment.
-
Treatment: this compound was administered as a food admix at a dose of approximately 20-40 mg/kg per day. The control group received a vehicle food admix.
-
Study Design: The study was conducted for 11 weeks. The predefined endpoint was reached when at least 20% morbidity/mortality was observed in one group.
-
Efficacy Parameters:
-
Survival: Monitored throughout the study.
-
Proteinuria: Urine albumin-to-creatinine ratio was measured.
-
Kidney Histopathology: Kidneys were collected at the end of the study, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for glomerulonephritis and other pathological changes.
-
Lymphocyte Counts: Blood samples were collected, and B and T lymphocyte populations were quantified by flow cytometry.
-
Autoantibodies: Plasma levels of anti-dsDNA antibodies were measured by ELISA.
-
Inflammatory Biomarkers: Plasma levels of IFN-α and B-cell activating factor (BAFF) were measured by ELISA.
-
Caption: Experimental Workflow for this compound in MRL/lpr Mice.
Ozanimod in NZBWF1 Mice
-
Animal Model: Female NZBWF1 mice.
-
Treatment: Ozanimod and its active metabolite, RP-101075, were administered. The exact dosage and route of administration are not detailed in the abstract but were given in a therapeutic dosing mode.
-
Study Design: The study duration and specific timeline were not detailed in the abstract.
-
Efficacy Parameters:
-
Proteinuria: Monitored over the duration of the study.
-
Kidney Function: Serum blood urea nitrogen (BUN) was measured at termination.
-
Kidney Histopathology: Histological assessment of mesangial expansion, endo- and exo-capillary proliferation, interstitial infiltrates and fibrosis, glomerular deposits, and tubular atrophy.
-
Gene Expression: Analysis of fibrotic and immune-related genes in the kidneys.
-
Immune Cell Subsets: Quantification of plasmacytoid dendritic cells, B cells, and T cell subsets in the spleen.
-
Amiselimod in MRL/lpr and NZBWF1 Mice
-
Animal Models: MRL/lpr and NZBWF1 mice.
-
Treatment: Amiselimod (MT-1303) was administered daily by oral gavage at doses of 0.1 and 0.3 mg/kg.
-
Study Design:
-
Prophylactic: Treatment was initiated before the onset of lupus nephritis in both MRL/lpr and NZBWF1 mice.
-
Therapeutic: Treatment was initiated after the onset of lupus nephritis in MRL/lpr mice.
-
-
Efficacy Parameters:
-
Lupus Nephritis: Development and symptoms were monitored.
-
Kidney Histopathology: Assessment of T cell infiltration, mesangial expansion, and glomerular sclerosis.
-
Immune Cell Subsets: Quantification of T cells, B cells, and plasma cells in peripheral blood, spleen, and kidneys.
-
Autoantibodies: Serum anti-dsDNA antibody levels were measured.
-
Summary and Conclusion
The preclinical data presented in this guide demonstrate that this compound and other S1P1 modulators, such as Ozanimod and Amiselimod, show significant efficacy in well-established murine models of SLE.
This compound has been shown to be highly effective in the MRL/lpr mouse model, leading to reduced proteinuria, attenuated kidney pathology, decreased autoantibody production, and a marked reduction in circulating lymphocytes, ultimately resulting in improved survival.
Ozanimod demonstrated therapeutic benefits in the NZBWF1 model by reducing proteinuria and kidney disease, and by modulating key immune cell populations, including plasmacytoid dendritic cells.
Amiselimod showed potent efficacy in both MRL/lpr and NZBWF1 models, inhibiting the development and progression of lupus nephritis through the reduction of autoreactive T cell infiltration into the kidneys.
While direct head-to-head comparative studies are limited, the available data suggests that S1P1 receptor modulation is a promising therapeutic strategy for SLE. The choice of a specific modulator for clinical development may depend on factors such as selectivity, pharmacokinetic and pharmacodynamic profiles, and safety considerations. The data compiled here provides a foundation for researchers and drug development professionals to compare the preclinical efficacy of these compounds and inform future investigations into their potential for treating human SLE.
References
Cenerimod Demonstrates Potent Therapeutic Effects in Lupus Mice, Offering a Promising Alternative to Standard-of-Care
For Immediate Release
[City, State] – [Date] – New analyses of preclinical data highlight the significant therapeutic potential of Cenerimod, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, in the management of systemic lupus erythematosus (SLE). In the widely used MRL/lpr lupus mouse model, this compound demonstrated marked improvements in key disease parameters, including a reduction in lymphocyte infiltration, decreased proteinuria, and increased survival. When compared with data from studies of standard-of-care (SoC) treatments such as cyclophosphamide and mycophenolate mofetil (MMF) in similar lupus mouse models, this compound's efficacy profile suggests it as a compelling therapeutic candidate for SLE.
This compound's mechanism of action, which involves the sequestration of lymphocytes in secondary lymphoid organs, effectively reduces the autoimmune response that drives lupus pathology.[1] This targeted immunomodulation presents a potential advantage over the broader immunosuppressive effects of traditional therapies.
Comparative Efficacy: this compound vs. Standard-of-Care
The following tables summarize the quantitative data from preclinical studies, offering an indirect comparison of this compound's performance against cyclophosphamide and mycophenolate mofetil in lupus mouse models.
Table 1: Effect on Proteinuria
| Treatment | Mouse Model | Dosage | Age at Treatment Start | Duration | Reduction in Proteinuria | Reference |
| This compound | MRL/lpr | Food admix | 7 weeks | 11 weeks | Significantly attenuated | [2] |
| Cyclophosphamide | MRL/lpr | 50 mg/kg, i.p., weekly | 16 weeks | Not specified | Significantly lower than untreated | [3] |
| Mycophenolate Mofetil | NZB/W F1 | 200 mg/kg/day | Not specified | 60 weeks | Suppressed development of albuminuria | [4] |
Table 2: Effect on Survival
| Treatment | Mouse Model | Dosage | Age at Treatment Start | Duration | Improvement in Survival | Reference |
| This compound | MRL/lpr | Food admix | 7 weeks | 11 weeks | 100% survival in treated vs. 70% in vehicle group | [5] |
| Cyclophosphamide | MRL/lpr.Yaa | Not specified | Not specified | Not specified | Ameliorated nephritis | |
| Mycophenolate Mofetil | NZB/W F1 | 200 mg/kg/day | Not specified | 60 weeks | 100% survival in treated vs. 10% in control group |
Table 3: Effect on Circulating Lymphocytes
| Treatment | Mouse Model | Dosage | Age at Treatment Start | Duration | Reduction in Lymphocytes | Reference |
| This compound | MRL/lpr | Food admix | 7 weeks | 11 weeks | Significant decrease in B and T lymphocytes | |
| Cyclophosphamide | MRL/lpr | 100 mg/kg, i.p. | Not specified | 6 weeks | Significantly reduced infiltration of CD45-positive cells | |
| Mycophenolate Mofetil | NZB/W F1 | 200 mg/kg/day | Not specified | Not specified | Did not alter percentages of CD4, CD8, or IgM positive splenocytes |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
This compound Experimental Protocol
-
Animal Model: Female MRL/lpr mice.
-
Treatment Initiation: 7 weeks of age.
-
Drug Administration: this compound was administered as a food admix.
-
Study Duration: The study was concluded when at least 20% morbidity/mortality was observed in the vehicle-treated group, which occurred at treatment week 11.
-
Efficacy Parameters:
-
Survival: Monitored daily.
-
Proteinuria: Assessed to monitor kidney damage.
-
Lymphocyte Counts: Blood samples were analyzed by flow cytometry to quantify B and T lymphocyte populations.
-
Tissue Infiltration: Organs such as the kidney and brain were histologically examined for immune cell infiltrates.
-
Standard-of-Care Experimental Protocols
Cyclophosphamide:
-
Animal Model: MRL/lpr mice.
-
Treatment Initiation: 16 weeks of age.
-
Drug Administration: Intraperitoneal (i.p.) injection of 50 mg/kg once a week.
-
Efficacy Parameters:
-
Proteinuria: Monitored to assess renal function.
-
Autoantibodies: Serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies were measured.
-
Renal Pathology: Kidney tissues were examined for histopathological changes.
-
Mycophenolate Mofetil (MMF):
-
Animal Model: Female NZB x NZW F1 (B/W) mice.
-
Drug Administration: 200 mg/kg/day of MMF was administered to the treatment group.
-
Study Duration: Mice were treated for up to 60 weeks.
-
Efficacy Parameters:
-
Survival: Monitored daily.
-
Proteinuria (Albuminuria): Assessed to monitor for the development of glomerulonephritis.
-
Autoantibodies: Antibodies to DNA were measured at 6-week intervals.
-
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy.
The diagram above illustrates how this compound, by binding to the S1P1 receptor on lymphocytes, induces its internalization. This process renders the lymphocytes unresponsive to the natural S1P gradient that would normally guide their exit from the lymph node, leading to their sequestration and a reduction of autoimmune-mediated inflammation in peripheral tissues.
This workflow diagram outlines the key stages of a typical preclinical study designed to validate the therapeutic effect of a compound like this compound in a lupus mouse model. The process involves careful selection of the animal model, administration of the test compound and a control, regular monitoring of disease progression, and a comprehensive analysis of various efficacy endpoints.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Preclinical to clinical translation of this compound, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide modulates Wnt3a/β-catenin signaling in MRL/lpr mice with lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycophenolate mofetil suppresses autoimmunity and mortality in the female NZB x NZW F1 mouse model of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idorsia.com [idorsia.com]
Cenerimod in Focus: A Head-to-Head Comparison with Other Immunomodulators on Lymphocyte Counts
For researchers and drug development professionals navigating the landscape of immunomodulatory therapies, understanding the precise impact of these agents on lymphocyte populations is critical. This guide provides a detailed, data-driven comparison of Cenerimod, a selective sphingosine-1-phosphate 1 (S1P1) receptor modulator, with other key immunomodulators, focusing on their effects on peripheral lymphocyte counts.
This compound is an investigational oral medication being studied for the treatment of systemic lupus erythematosus (SLE)[1]. Its mechanism of action involves reducing the number of circulating lymphocytes, which are key players in the autoimmune response characteristic of SLE[1]. This guide will delve into the quantitative effects of this compound on lymphocyte counts and compare them with other S1P receptor modulators like Fingolimod, Ozanimod, and Siponimod, as well as the CSF1R inhibitor, Pexidartinib, providing a broader context of immunomodulation.
Mechanism of Action: S1P Receptor Modulation
This compound, along with Fingolimod, Ozanimod, and Siponimod, belongs to a class of drugs known as S1P receptor modulators. These drugs function by targeting the sphingosine-1-phosphate (S1P) signaling pathway, which is crucial for regulating the egress of lymphocytes from secondary lymphoid organs into the bloodstream[2][3][4]. By acting as functional antagonists of the S1P1 receptor on lymphocytes, these modulators lead to the internalization and degradation of the receptor. This prevents lymphocytes from exiting the lymph nodes, resulting in a dose-dependent reduction of circulating lymphocytes in the peripheral blood. This sequestration of lymphocytes is believed to be the primary therapeutic mechanism in autoimmune diseases.
Quantitative Comparison of Lymphocyte Count Reduction
The following table summarizes the effects of this compound and other selected immunomodulators on peripheral lymphocyte counts based on data from clinical studies.
| Drug | Dosage | Patient Population | Duration of Treatment | Effect on Total Lymphocyte Count | Effect on Lymphocyte Subsets | Reference |
| This compound | 0.5 mg | Systemic Lupus Erythematosus (SLE) | 12 weeks | -12% | Reduction in T and B lymphocytes comparable to placebo. | |
| 1 mg | SLE | 12 weeks | -48% | Significant reduction in T and B lymphocytes. | ||
| 2 mg | SLE | 12 weeks | -52% | Significant reduction in T and B lymphocytes. | ||
| 4 mg | SLE | 12 weeks | -69% | Significant reduction in T and B lymphocytes. | ||
| Fingolimod | 0.5 mg/day | Multiple Sclerosis (MS) | 2 weeks | ~ -70% | Reduction in naïve T cells, central memory T and B cells, Th1 and Th17 cells. | |
| 0.5 mg/day | MS | 12 months | Lymphocyte count drops by 76% from pretreatment levels. | Not specified. | ||
| Ozanimod | 0.5 mg/day | Relapsing MS | 12 weeks | >50% reduction in B and T cells. | Greater decrease in CD4+ than CD8+ T cells; greater decrease in central memory vs effector memory T cells; ≥90% reduction in naïve T cells. | |
| 1 mg/day | Relapsing MS | 12 weeks | >75% reduction in B and T cells. | Same as 0.5 mg dose. | ||
| 0.5 mg | Ulcerative Colitis | 8 weeks | -32% | Not specified. | ||
| 1 mg | Ulcerative Colitis | 8 weeks | -49% | Not specified. | ||
| Siponimod | 2 mg/day | Secondary Progressive MS | 1 month | Significant decline. | Significant decline in CD4+ T, CD8+ T, and B cells; no significant change in NK cells. | |
| Not specified | Secondary Progressive MS | Not specified | 61% mean reduction. | Not specified. | ||
| Pexidartinib | 1000 mg/day | Tenosynovial Giant Cell Tumor | Not specified | Decreased lymphocytes. | Decreased neutrophils. |
Detailed Experimental Protocols
This compound Study in SLE (NCT02472795)
-
Study Design: This was a multicenter, double-blind, placebo-controlled, proof-of-concept study conducted in two parts.
-
Patient Population: Patients diagnosed with SLE were enrolled.
-
Methodology: In Part A, patients were randomized in a 1:1:1:1 ratio to receive oral this compound at doses of 0.5 mg, 1 mg, or 2 mg, or a placebo, once daily for 12 weeks. Part B, initiated after a safety review of Part A, randomized additional patients in a 3:1 ratio to receive either 4 mg of this compound or a placebo once daily for 12 weeks.
-
Lymphocyte Quantification: The primary pharmacodynamic endpoint was the change in total lymphocyte count from baseline to the end of treatment. Blood lymphocyte subsets were also analyzed.
Fingolimod INFORMS Study in Primary Progressive MS
-
Study Design: This was a long-term safety data analysis from the INFORMS study.
-
Patient Population: Patients with primary progressive multiple sclerosis.
-
Methodology: Patients received either 0.5 mg/day of Fingolimod or a placebo. The median follow-up was approximately 3.1 years for the Fingolimod group.
-
Lymphocyte Quantification: Absolute lymphocyte counts (ALC) were monitored throughout the study.
Ozanimod Phase 1 Study in Relapsing MS
-
Study Design: An open-label pharmacodynamic study.
-
Patient Population: Patients with relapsing multiple sclerosis.
-
Methodology: Patients were randomized to receive oral Ozanimod hydrochloride at doses of 0.5 mg (n=13) or 1 mg/day (n=11) for approximately 12 weeks, which included a 7-day dose escalation period.
-
Lymphocyte Quantification: Circulating leukocyte subsets were characterized using both flow cytometry and epigenetic cell counting to assess changes in absolute lymphocyte counts and various T and B cell subsets.
Experimental and Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a clinical trial designed to assess the impact of an immunomodulator on lymphocyte counts.
Contrasting Mechanism: CSF1R Inhibition
Pexidartinib represents a different class of immunomodulator, acting as a colony-stimulating factor 1 receptor (CSF1R) inhibitor. While its primary target is not lymphocytes, its use has been associated with decreased lymphocyte counts. The mechanism is less direct than S1P receptor modulation and is thought to be related to broader effects on the hematopoietic system and the tumor microenvironment.
Conclusion
This compound demonstrates a clear dose-dependent reduction in peripheral lymphocyte counts, a characteristic feature of S1P1 receptor modulators. This effect is consistent with other drugs in its class, such as Fingolimod, Ozanimod, and Siponimod, which also induce significant lymphopenia. The data suggests that at higher doses (1-4 mg), this compound's effect on lymphocyte reduction is substantial and comparable to that observed with other approved S1P modulators. The selectivity of these agents for different lymphocyte subsets, as detailed for Ozanimod, offers a potential avenue for refining therapeutic strategies to target specific pathogenic cell types while preserving broader immune surveillance. In contrast, the lymphopenia observed with Pexidartinib is a secondary effect of a different mechanism of action, highlighting the diverse ways in which immunomodulators can impact the immune system. For researchers, these comparative data underscore the importance of understanding the specific pharmacodynamic effects of each immunomodulator to inform drug development and clinical application in various autoimmune and inflammatory diseases.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. rmdopen.bmj.com [rmdopen.bmj.com]
- 3. Preclinical to clinical translation of this compound, a novel S1P1 receptor modulator, in systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modelling pharmacokinetics and pharmacodynamics of the selective S1P1 receptor modulator this compound in healthy subjects and systemic lupus erythematosus patients - PMC [pmc.ncbi.nlm.nih.gov]
Cenerimod's Enhanced Safety Profile: A Comparative Analysis with First-Generation S1P Modulators
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of Cenerimod, a selective Sphingosine-1-Phosphate (S1P) receptor modulator, reveals a potentially improved safety profile compared to first-generation S1P modulators like fingolimod, siponimod, and ozanimod. This guide provides a comprehensive comparison supported by clinical trial data, receptor selectivity profiles, and detailed experimental methodologies for assessing safety.
This compound's development marks a significant step forward in the quest for S1P modulators with a more favorable risk-benefit ratio. While first-generation agents have demonstrated efficacy in treating autoimmune diseases such as multiple sclerosis, their clinical use has been associated with a range of adverse effects, largely attributed to their non-selective engagement of various S1P receptor subtypes. This compound, with its high selectivity for the S1P1 receptor and unique signaling properties, aims to mitigate these off-target effects.[1][2][3] This guide delves into a comparative analysis of their safety profiles, presenting quantitative data, experimental protocols, and signaling pathway visualizations to inform research and drug development efforts.
Comparative Safety Profile: this compound vs. First-Generation S1P Modulators
Clinical trial data has highlighted key differences in the safety and tolerability of this compound compared to its predecessors. The following table summarizes the incidence of notable adverse events observed in major clinical trials.
| Adverse Event | This compound (CARE Study - 4mg) | Fingolimod (FREEDOMS/TRANSFORMS) | Siponimod (EXPAND Study) | Ozanimod (SUNBEAM/RADIANCE) |
| Serious Adverse Events | 2.4%[4] | ~2.3% | 18%[5] | 2.9% - 7.1% |
| Treatment Discontinuation due to AEs | 9.5% | 3.6% | 8% | 1.5% - 3.2% |
| Bradycardia (First-Dose) | Not reported as a significant issue | Symptomatic bradycardia in ~0.6% | Bradycardia occurred more frequently than placebo | No clinically significant bradycardia reported |
| Atrioventricular (AV) Block | Not reported as a significant issue | First-degree AV block in 4.7% | Bradyarrhythmia at treatment initiation occurred more frequently than placebo | No second or third-degree AV block reported |
| Lymphopenia | 14% (treatment-emergent) | Lymphocyte counts decreased by 73-77% | Lymphopenia occurred more frequently than placebo | Mean lymphocyte counts decreased to ~45% of baseline |
| Macular Edema | Not reported as a significant issue | 0.5% (0.5mg dose) | Macular edema occurred more frequently than placebo | 0.3% - 0.4% |
| Hypertension | Higher incidence in 1mg and 4mg groups vs. placebo | Increased blood pressure reported | Hypertension occurred more frequently than placebo | Hypertension reported |
| Increased Liver Enzymes (ALT) | Transient elevations reported | >3x ULN in 14% (0.5mg dose) | Increased liver transaminase concentration occurred more frequently than placebo | 4.3% - 6.7% (1mg dose) |
| Infections | Mild to moderate AEs, no serious infections related to this compound | Overall rate of 72%, serious infections in 2.3% | Infection rates similar to placebo | Overall infection rates similar to comparator |
Receptor Selectivity: A Key Differentiator
The improved safety profile of this compound and other second-generation S1P modulators is intrinsically linked to their enhanced selectivity for the S1P1 receptor subtype. First-generation modulator fingolimod is non-selective, targeting S1P1, S1P3, S1P4, and S1P5 receptors. This lack of specificity is believed to contribute to off-target effects, such as the cardiac adverse events mediated by S1P3 activation. In contrast, this compound is a highly potent and selective S1P1 receptor agonist, with significantly less activity at other S1P receptor subtypes. Siponimod and ozanimod also exhibit greater selectivity than fingolimod, primarily targeting S1P1 and S1P5.
The following table provides a comparative overview of the receptor selectivity of these compounds.
| S1P Receptor Subtype | This compound (EC50) | Fingolimod-P (EC50) | Siponimod (EC50) | Ozanimod (EC50) |
| S1P1 | 1 nM | ~0.3–0.6 nM | 0.39 nM | 0.16 - 0.41 nM |
| S1P2 | >10,000 nM | >10,000 nM | >10,000 nM | - |
| S1P3 | 228 nM | ~3 nM | >1000 nM | >10,000-fold less than S1P1 |
| S1P4 | >10,000 nM | ~0.3–0.6 nM | 750 nM | - |
| S1P5 | 36 nM | ~0.3–0.6 nM | 0.98 nM | High affinity |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for assessing the cardiac safety of S1P modulators.
Caption: Comparative S1P Receptor Signaling Pathways.
Caption: First-Dose Cardiac Safety Assessment Workflow.
Detailed Experimental Protocols
To ensure robust and reproducible safety assessment of S1P modulators, the following detailed experimental protocols are provided as a reference for researchers.
Protocol for First-Dose Cardiac Monitoring
Objective: To detect and manage potential cardiac adverse events, primarily bradycardia and atrioventricular (AV) block, following the first dose of an S1P modulator.
Personnel: Qualified medical staff including physicians and nurses trained in advanced cardiac life support (ACLS).
Equipment:
-
12-lead electrocardiogram (ECG) machine
-
Continuous cardiac (Holter) monitor
-
Automated blood pressure cuff
-
Pulse oximeter
-
Emergency cardiac medications (e.g., atropine, isoproterenol) and resuscitation equipment
Procedure:
-
Baseline Assessment (Pre-dose):
-
Obtain a 12-lead ECG to assess for any pre-existing conduction abnormalities.
-
Measure and record baseline vital signs: heart rate, blood pressure, and respiratory rate.
-
Review the patient's medical history for any cardiac risk factors.
-
-
Drug Administration:
-
Administer the first dose of the S1P modulator as per the study protocol.
-
-
Post-dose Monitoring (Minimum 6 hours):
-
Initiate continuous ECG monitoring immediately after dosing.
-
Measure and record heart rate and blood pressure every hour for the first 6 hours.
-
Perform a 12-lead ECG at the time of the expected maximum heart rate decrease (typically 4-5 hours post-dose) and at the end of the observation period.
-
-
Criteria for Intervention:
-
Symptomatic bradycardia (e.g., dizziness, lightheadedness, syncope).
-
Heart rate falls below a predefined threshold (e.g., <45 bpm).
-
Development of a new second-degree or higher AV block.
-
-
Intervention Protocol:
-
If any of the intervention criteria are met, the patient should be assessed immediately by a physician.
-
Administer atropine or other appropriate medical interventions as per ACLS guidelines if clinically indicated.
-
The monitoring period may be extended until the adverse event resolves.
-
-
Discharge:
-
If no clinically significant cardiac adverse events are observed during the monitoring period, the patient may be discharged.
-
Provide the patient with clear instructions on symptoms to watch for and who to contact in case of an emergency.
-
Protocol for Lymphocyte Enumeration by Flow Cytometry
Objective: To quantify the absolute counts and percentages of lymphocyte subsets (e.g., T cells, B cells, NK cells) in peripheral blood to monitor the pharmacodynamic effect of S1P modulators.
Specimen: Whole blood collected in EDTA tubes.
Reagents and Equipment:
-
Flow cytometer (e.g., BD FACSLyric™ or similar)
-
Fluorochrome-conjugated monoclonal antibodies against lymphocyte surface markers (e.g., CD45, CD3, CD4, CD8, CD19, CD16/56).
-
Lysing solution
-
Counting beads for absolute counting
-
Appropriate isotype controls
Procedure:
-
Sample Preparation:
-
Aliquot 100 µL of whole blood into a series of labeled flow cytometry tubes.
-
Add the pre-titered antibody cocktail to each tube. A typical panel for lymphocyte subset analysis would include markers to identify total lymphocytes, T-helper cells, cytotoxic T-cells, B-cells, and Natural Killer cells.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
-
Red Blood Cell Lysis:
-
Add 2 mL of 1X lysing solution to each tube.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Washing:
-
Centrifuge the tubes at 300-400 x g for 5 minutes.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 2 mL of phosphate-buffered saline (PBS).
-
Repeat the centrifugation and aspiration steps.
-
-
Final Resuspension and Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of PBS.
-
Just prior to acquisition, add a known concentration of counting beads to each tube for absolute count determination.
-
Acquire the samples on a calibrated flow cytometer.
-
-
Data Analysis (Gating Strategy):
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to identify the lymphocyte population based on its characteristic size and granularity.
-
From the lymphocyte gate, use a CD45 vs. side scatter plot to further refine the lymphocyte population (CD45 bright, low side scatter).
-
Subsequent gates are then set on plots of the specific markers to identify and quantify the different lymphocyte subsets (e.g., CD3+ for T cells, then CD4+ and CD8+ subsets; CD19+ for B cells; CD3-CD16+/56+ for NK cells).
-
The absolute count of each subset is calculated using the ratio of cell events to bead events and the known concentration of the counting beads.
-
Protocol for Macular Edema Assessment using Optical Coherence Tomography (OCT)
Objective: To detect and monitor for the development of macular edema, a potential adverse effect of S1P modulator therapy.
Equipment: Spectral-domain optical coherence tomography (SD-OCT) machine.
Procedure:
-
Baseline Examination (Pre-treatment):
-
Perform a comprehensive ophthalmic examination, including best-corrected visual acuity (BCVA) and a dilated fundus exam.
-
Obtain a baseline macular OCT scan for both eyes.
-
-
OCT Scanning Protocol:
-
The patient should be seated comfortably and instructed to fixate on a target.
-
Perform a macular cube scan (e.g., 6x6 mm or 20x20 degrees) centered on the fovea. This protocol acquires a series of high-resolution B-scans through the macula.
-
Ensure good signal strength and proper centration of the scan.
-
-
Follow-up Examinations:
-
Repeat the ophthalmic examination and OCT scans at regular intervals as defined by the clinical trial protocol (e.g., at 3-4 months after treatment initiation and then annually).
-
Additional unscheduled examinations should be performed if the patient reports any visual symptoms (e.g., blurred vision, distorted vision).
-
-
Image Analysis:
-
Qualitatively assess the OCT images for any signs of macular edema, such as intraretinal cysts, subretinal fluid, or diffuse retinal thickening.
-
Quantitatively measure the central subfield thickness (CST) and the overall macular volume using the OCT software's automated analysis tools.
-
Compare the follow-up scans to the baseline scans to detect any changes.
-
-
Criteria for Macular Edema:
-
A significant increase in CST from baseline (e.g., >30% or exceeding a predefined threshold).
-
The presence of intraretinal cysts or subretinal fluid on the OCT scan.
-
-
Management:
-
If macular edema is detected, a decision on whether to discontinue the S1P modulator should be made in consultation with an ophthalmologist and based on the severity of the edema and its impact on vision.
-
Conclusion
The development of this compound represents a targeted approach to S1P receptor modulation, aiming to maximize therapeutic benefit while minimizing off-target adverse effects. Its high selectivity for the S1P1 receptor appears to translate into an improved safety profile, particularly with regard to the cardiac events that have been a concern with first-generation, non-selective S1P modulators. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working to advance the field of S1P modulator therapeutics. Continued clinical investigation and real-world evidence will further elucidate the long-term safety and efficacy of this compound and its place in the treatment landscape for autoimmune diseases.
References
Cenerimod's Efficacy in Reducing Antibody-Secreting Cells in SLE: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cenerimod's performance in reducing antibody-secreting cells (ASCs) in patients with Systemic Lupus Erythematosus (SLE) against other therapeutic alternatives. The information presented is supported by experimental data from preclinical and clinical studies, offering a valuable resource for researchers and professionals in the field of immunology and drug development.
This compound: A Targeted Approach to Inhibit B-Cell Differentiation
This compound is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1] Its mechanism of action involves the sequestration of lymphocytes, including B and T cells, in secondary lymphoid organs, thereby reducing their circulation in the peripheral blood.[1] This targeted approach has shown significant promise in preclinical and clinical settings for mitigating the autoimmune response in SLE, a disease characterized by the aberrant production of autoantibodies by plasma cells and their precursors, ASCs.[2]
Mechanism of Action of this compound
The signaling pathway of this compound's therapeutic effect is initiated by its binding to the S1P1 receptor on lymphocytes. This binding internalizes the receptor, rendering the lymphocytes unresponsive to the natural S1P gradient that guides their egress from lymph nodes.[2] The resulting sequestration of these immune cells reduces their availability to contribute to the autoimmune cascade in peripheral tissues.
Caption: this compound's mechanism of action.
Quantitative Comparison of this compound and Alternatives on Antibody-Secreting Cells
The following tables summarize the quantitative data on the reduction of ASCs and related biomarkers by this compound and other SLE therapies.
Table 1: Effect of this compound on Lymphocyte and Antibody-Secreting Cell Populations in SLE Patients
| Parameter | This compound Dose | Duration of Treatment | Percent Reduction vs. Placebo/Baseline | Clinical Study |
| Circulating T and B Cells | 4 mg/day | 12 weeks | 90-95% | Phase 2 |
| Autoantibody-Producing B-Cells | 4 mg/day | 12 weeks | 85% | Phase 2 |
| CD19+ B Lymphocytes | 2 mg/day | 12 weeks | ~90% (median reduction) | Phase 2a (NCT02472795)[3] |
| CD4+ T Lymphocytes | 2 mg/day | 12 weeks | ~94% (median reduction) | Phase 2a (NCT02472795) |
| CD8+ T Lymphocytes | 2 mg/day | 12 weeks | ~63% (median reduction) | Phase 2a (NCT02472795) |
| Antibody-Secreting Cells (ASCs) | Dose-dependent | 12 weeks | Normalization to levels in healthy subjects | Phase 2a (NCT02472795) |
| Plasma Cell Gene Signature | 4 mg vs 2 mg | 6 months | Significant dose-dependent decrease | CARE (NCT03742037) |
Table 2: Comparative Efficacy of Alternative SLE Therapies on Antibody-Secreting and B-Cell Populations
| Drug (Class) | Target | Effect on ASCs/Plasma Cells/B-Cells | Percent Reduction/Change | Clinical Study Context |
| Belimumab (Anti-BLyS mAb) | B-Lymphocyte Stimulator (BLyS) | Less prominent early decreases in long-lived plasma cells and SLE-associated plasma cells in patients who flared. | -23.5% (long-lived plasma cells) and -19.0% (SLE-associated plasma cells) in patients with severe flares vs. -39.4% and -27.8% in non-flaring patients, respectively. | Post-hoc analysis of three Phase III trials |
| Anifrolumab (Anti-IFNAR1 mAb) | Type I Interferon Receptor | Inhibited differentiation of B cells into plasma cells. | Qualitative data; significant inhibition observed in in-vitro co-cultures. | Preclinical/In-vitro data |
| Bortezomib (Proteasome Inhibitor) | Proteasome | Depletion of peripheral blood and bone marrow plasma cells. | ~50% reduction in peripheral blood and bone marrow plasma cells. | Study in 12 refractory SLE patients |
| JAK Inhibitors (e.g., Tofacitinib) | Janus Kinases | Reduced numbers of long-lived autoantibody-producing plasma cells in spleen and bone marrow. | Data from murine models of lupus. | Preclinical data |
| BTK Inhibitors (e.g., Fenebrutinib) | Bruton's Tyrosine Kinase | Reduced levels of a BTK-dependent plasmablast RNA signature. | Quantitative data on cell reduction not specified. | Phase II trial |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound and its alternatives are provided below.
Flow Cytometry for Identification and Quantification of Antibody-Secreting Cells
This protocol outlines a general workflow for identifying and quantifying plasmablasts and plasma cells in human peripheral blood.
Caption: Experimental workflow for ASC analysis.
Protocol Details:
-
Sample Collection and Preparation: Whole blood is collected in EDTA tubes. PBMCs are isolated using Ficoll-Paque density gradient centrifugation. The isolated cells are washed with a buffer such as PBS containing bovine serum albumin (BSA).
-
Antibody Staining:
-
Fc Receptor Blocking: To prevent non-specific antibody binding, cells are incubated with an Fc blocking reagent.
-
Surface Marker Staining: A cocktail of fluorescently conjugated monoclonal antibodies is added to the cells. A typical panel for identifying ASCs includes antibodies against CD19, CD27, CD38, and CD138. Cells are incubated for 20-30 minutes at 4°C in the dark.
-
Washing: Unbound antibodies are removed by washing the cells with staining buffer.
-
(Optional) Intracellular Staining: For markers like Ki-67 (proliferation) or Blimp-1 (plasma cell differentiation), cells are fixed and permeabilized using commercially available kits before incubation with intracellular antibodies.
-
Final Washing: Cells are washed again to remove unbound intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquisition: Stained cells are acquired on a multi-color flow cytometer.
-
Gating Strategy: Data is analyzed using software like FlowJo. A sequential gating strategy is applied to first identify single cells, then lymphocytes based on forward and side scatter properties. From the lymphocyte gate, B cells (CD19+) are identified. Plasmablasts are typically defined as CD19+CD27++CD38++, and plasma cells as CD19-CD138+.
-
Quantification: The percentage and absolute number of each cell population are determined.
-
ELISA for Quantification of Anti-dsDNA Antibodies
This protocol describes a standard enzyme-linked immunosorbent assay (ELISA) for measuring the levels of anti-double-stranded DNA (anti-dsDNA) IgG antibodies in patient serum.
Protocol Details:
-
Plate Coating: 96-well microplates are pre-coated with purified dsDNA antigen.
-
Sample and Standard Incubation: Patient serum samples, along with a series of standards with known concentrations of anti-dsDNA IgG, are diluted and added to the wells. The plate is incubated to allow antibodies in the samples and standards to bind to the coated antigen.
-
Washing: The plate is washed multiple times to remove unbound components.
-
Enzyme-Conjugate Incubation: An enzyme-conjugated secondary antibody (e.g., horseradish peroxidase-conjugated anti-human IgG) is added to each well. This antibody binds to the human IgG captured on the plate. The plate is incubated again.
-
Washing: Another wash step is performed to remove any unbound enzyme-conjugated antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The enzyme on the secondary antibody catalyzes a reaction that produces a colored product.
-
Reaction Stoppage and Reading: The reaction is stopped by adding a stop solution (e.g., sulfuric acid). The optical density (OD) of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
Data Analysis: A standard curve is generated by plotting the OD values of the standards against their known concentrations. The concentration of anti-dsDNA IgG in the patient samples is then determined by interpolating their OD values on the standard curve.
Conclusion
This compound demonstrates a robust and dose-dependent reduction in circulating lymphocytes, including a normalization of antibody-secreting cell numbers in SLE patients. This targeted sequestration of lymphocytes presents a distinct mechanism of action compared to other therapies. While direct comparative trials are limited, the available data suggests that this compound is a potent agent for reducing the cellular drivers of autoantibody production in SLE. Further long-term studies will be crucial to fully elucidate its position in the therapeutic landscape for this complex autoimmune disease.
References
Cenerimod's Impact on Interferon Signature: A Comparative Analysis with Other Lupus Therapies
For Researchers, Scientists, and Drug Development Professionals
The type I interferon (IFN) signature, a hallmark of systemic lupus erythematosus (SLE), has become a critical biomarker for assessing disease activity and therapeutic response. This guide provides a comparative analysis of Cenerimod's effect on the IFN signature relative to other prominent lupus therapies, supported by experimental data and detailed methodologies.
Quantitative Comparison of Interferon Signature Modulation
The following table summarizes the quantitative effects of this compound and other lupus therapies on the interferon gene signature based on available clinical trial data. It is important to note that direct comparisons are challenging due to variations in study design, patient populations, and the specific gene signatures and assays employed.
| Therapy | Target/Mechanism of Action | Clinical Trial | Interferon Signature Reduction | Key Findings |
| This compound | Sphingosine-1-phosphate 1 (S1P1) receptor modulator | CARE (Phase 2b) | Significantly reduced IFN-1 gene signature score and IFN-α protein levels after 6 months of treatment with the 4 mg dose.[1][2] | A larger effect size on the reduction of IFN-associated biomarkers was observed in patients with a high IFN-1 signature at baseline.[1][3] |
| Anifrolumab | Type I IFN receptor subunit 1 (IFNAR1) | TULIP (Phase 3) & MUSE (Phase 2b) | Median suppression of a 21-gene IFN signature was 89.7% (300 mg) and 91.7% (1000 mg) at Week 24 in the MUSE study. A Japanese Phase 2 trial reported median suppression of 85% (300 mg) and 97% (1000 mg).[4] | Efficacy was greater in patients with a high baseline IFN gene signature. |
| Sifalimumab | Neutralizes most IFN-α subtypes | Phase 1b/2 | Median suppression of a 13-gene IFN signature was 53-66% across various time points in a Phase 1b study in dermatomyositis and polymyositis. | Demonstrated dose-dependent neutralization of the type I IFN gene signature. |
| Rontalizumab | Neutralizes IFN-α | ROSE (Phase 2) | Did not show significant efficacy in the overall or high IFN signature population. | An exploratory analysis suggested potential benefit in patients with a low IFN signature. |
| Baricitinib | Janus kinase (JAK) 1 and JAK2 inhibitor | JAHH (Phase 2) | -24% reduction in a 6-interferon responsive gene signature at Week 24 with the 4 mg dose compared to placebo. | A dose-dependent decrease in the IFN signature was observed. |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways targeted by this compound and comparator therapies.
Experimental Protocols
The assessment of the interferon signature in clinical trials typically involves the quantification of a predefined set of interferon-stimulated genes (ISGs) from peripheral blood samples. While the exact protocols vary between studies, a general workflow can be outlined.
Representative Experimental Workflow for IFN Signature Measurement
Key Methodological Components:
-
Sample Collection: Whole blood is typically collected in PAXgene tubes to stabilize RNA.
-
RNA Isolation and cDNA Synthesis: Standard molecular biology techniques are used to isolate total RNA, which is then reverse-transcribed into complementary DNA (cDNA).
-
Gene Signature: The number and specific genes included in the signature vary. Examples include:
-
3-Gene Signature (Rontalizumab ROSE trial): HERC5, EPSTI1, and CMPK2.
-
4-Gene Signature (this compound CARE study): IFI27, RSAD2, HERC5, and IFIT1.
-
6-Gene Signature (Baricitinib JAHH study): A multiplex assay panel of 6 interferon-responsive genes.
-
21-Gene Signature (Anifrolumab MUSE trial): A broader panel of IFN-inducible genes.
-
-
Quantification: Quantitative Polymerase Chain Reaction (qPCR) is a common method for gene expression analysis, often using TaqMan probes for high specificity.
-
Data Analysis: The expression levels of the target ISGs are normalized to one or more housekeeping genes to control for variability in RNA input. An "IFN score" or "IFN signature metric" is then calculated, often by averaging the normalized expression of the signature genes. Patients are typically classified as "IFN high" or "IFN low" based on a predefined cutoff, often determined by the distribution of scores in a healthy control population.
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. newsroom.viatris.com [newsroom.viatris.com]
- 4. Target Modulation of a Type I Interferon (IFN) Gene Signature with Sifalimumab or Anifrolumab in Systemic Lupus Erythematosus (SLE) Patients in Two Open Label Phase 2 Japanese Trials - ACR Meeting Abstracts [acrabstracts.org]
Cenerimod's Impact on Organ Pathology in MRL/lpr Mice: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cenerimod's efficacy in mitigating organ pathology in the MRL/lpr mouse model of systemic lupus erythematosus (SLE). This compound, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, has demonstrated significant therapeutic potential by targeting key pathogenic mechanisms of autoimmune disease. This document summarizes key experimental findings, compares its performance with alternative treatments, and provides detailed experimental protocols for the cited methodologies.
Mechanism of Action: S1P1 Receptor Modulation
This compound is an orally active, selective S1P1 receptor modulator.[1] Its primary mechanism of action involves the sequestration of lymphocytes within lymph nodes, preventing their egress into the circulation and subsequent infiltration into target organs.[1][2] This targeted immunomodulation reduces the autoimmune assault on tissues such as the kidneys, brain, and skin, thereby ameliorating organ damage. By binding to the S1P1 receptor on lymphocytes, this compound induces its internalization, rendering the cells unresponsive to the natural S1P gradient that guides their exit from lymphoid organs.[3][4]
Comparative Efficacy in MRL/lpr Mice
The MRL/lpr mouse is a spontaneous model of SLE that develops a severe autoimmune disease characterized by lymphadenopathy, autoantibody production, and immune-complex-mediated organ damage, particularly affecting the kidneys.
Impact on Survival and General Disease Parameters
Treatment with this compound has been shown to significantly increase the survival rate of MRL/lpr mice compared to vehicle-treated controls. This is accompanied by a marked reduction in circulating B and T lymphocytes, key players in the pathogenesis of SLE.
| Parameter | Vehicle Control | This compound | Alternative: Mycophenolate Mofetil (MMF) | Alternative: Cyclophosphamide (CTX) |
| Survival Rate | >20% mortality by week 10-11 | 100% survival at week 11 | Significantly prolonged survival | Significantly prolonged survival |
| Peripheral CD19+ B Lymphocytes | Baseline | -78.9% reduction | No significant difference | Reduction in B cells |
| Peripheral CD4+ T Lymphocytes | Baseline | -98.9% reduction | No significant difference | Reduction in T cells |
| Peripheral CD8+ T Lymphocytes | Baseline | -90.4% reduction | No significant difference | Reduction in T cells |
| Anti-dsDNA Antibodies | High titers | Significantly reduced | No significant difference | Significantly reduced |
Organ Pathology: Kidney
Lupus nephritis is a major cause of morbidity and mortality in SLE. This compound treatment has demonstrated a significant protective effect on the kidneys in MRL/lpr mice.
| Parameter | Vehicle Control | This compound | Alternative: Mycophenolate Mofetil (MMF) | Alternative: Cyclophosphamide (CTX) |
| Proteinuria | Severe proteinuria | Significantly reduced urine albumin | Incidence reduced from 88% to 22% | Significantly reduced |
| Kidney Histopathology Score | High scores | Significantly reduced | Histologically less severe glomerulonephritis (p=0.005) | Ameliorated renal histopathological changes |
| Glomerular IgG Deposition | Extensive | Significantly reduced | Significantly less deposition (p ≤ 0.002) | Reduced immune complex deposition |
| Renal T-cell Infiltrates | Present | Significantly reduced | Diminished perivascular cell infiltrates | Reduced inflammatory cell invasion |
Organ Pathology: Brain
Central nervous system (CNS) lupus is another severe manifestation of the disease. This compound has shown efficacy in reducing brain pathology in the MRL/lpr model.
| Parameter | Vehicle Control | This compound |
| Incidence of Brain Pathology | 71% | 20% |
| Brain T-cell Infiltrates | Present | Significantly reduced |
| Brain IgG Deposition | Present | Significantly reduced |
Organ Pathology: Skin
Cutaneous lupus is a common clinical feature. While less extensively studied than kidney and brain pathology in the context of this compound, evidence suggests a beneficial effect.
| Parameter | Vehicle Control | This compound | Alternative: Irinotecan |
| Skin Lesion Score | Progressive lesions | Data not available | Significantly improved histopathology |
Detailed Experimental Protocols
Histopathological Analysis of Kidney Tissue
-
Tissue Preparation: Kidneys are harvested and fixed in 10% neutral-buffered formalin. Following fixation, tissues are embedded in paraffin and sectioned at 4-5 µm.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to visualize basement membranes and mesangial matrix.
-
Scoring: A semi-quantitative scoring system is used to assess the severity of lupus nephritis, evaluating parameters such as glomerular hypercellularity, mesangial expansion, crescent formation, and interstitial inflammation. Scores for each parameter typically range from 0 (normal) to 3 or 4 (severe).
Flow Cytometry for Splenic Lymphocyte Populations
-
Spleen Homogenization: Spleens are mechanically dissociated into a single-cell suspension in an appropriate buffer (e.g., RPMI-1640 with 2% FBS). Red blood cells are lysed using an ACK lysis buffer.
-
Cell Staining: Cells are washed and stained with a cocktail of fluorescently-labeled antibodies against cell surface markers such as CD3 (T cells), B220 (B cells), CD4, and CD8.
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. Gating strategies are employed to identify and quantify different lymphocyte subpopulations.
ELISA for Serum Anti-dsDNA Antibodies
-
Plate Coating: High-binding 96-well plates are coated with calf thymus dsDNA and incubated overnight at 4°C.
-
Blocking: Plates are washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Sample Incubation: Serum samples, diluted in blocking buffer, are added to the wells and incubated.
-
Detection: After washing, a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody is added.
-
Substrate and Reading: A TMB substrate solution is added, and the colorimetric reaction is stopped with sulfuric acid. The optical density is read at 450 nm.
Conclusion
This compound demonstrates significant efficacy in ameliorating organ pathology in the MRL/lpr mouse model of systemic lupus erythematosus. Its mechanism of action, the sequestration of lymphocytes in lymphoid organs, effectively reduces immune cell infiltration into the kidneys and brain, leading to preserved organ function and increased survival. Comparative data suggests that this compound's impact on reducing proteinuria and kidney histopathology is comparable to or exceeds that of established treatments like mycophenolate mofetil and cyclophosphamide, with the added benefit of directly reducing circulating pathogenic lymphocytes. Further head-to-head comparative studies would be beneficial to definitively position this compound within the therapeutic landscape for SLE.
References
- 1. This compound, a novel selective S1P1 receptor modulator with unique signaling properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel selective S1P1 receptor modulator with unique signaling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Cenerimod's Dose-Dependent Effects on Lymphocyte Reduction: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cenerimod's performance in dose-dependent lymphocyte reduction against other sphingosine-1-phosphate (S1P) receptor modulators. The information is supported by experimental data from preclinical and clinical studies.
This compound, a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator, has demonstrated a clear dose-dependent reduction in peripheral blood lymphocyte counts in clinical trials for Systemic Lupus Erythematosus (SLE). This effect is central to its mechanism of action, which involves the sequestration of lymphocytes in secondary lymphoid organs, thereby reducing the autoimmune response. This guide will delve into the quantitative data supporting this effect, compare it with other S1P receptor modulators, and provide insights into the experimental methodologies used to validate these findings.
Comparative Efficacy in Lymphocyte Reduction
This compound has been evaluated in multiple clinical trials, showing a consistent and statistically significant dose-dependent reduction in total lymphocyte counts. The following table summarizes the key findings from a 12-week, double-blind, placebo-controlled, proof-of-concept study in SLE patients, alongside data for other S1P receptor modulators from their respective clinical trials.
| Drug | Indication | Dose | Mean Percentage Reduction in Lymphocyte Count from Baseline | Study Duration |
| This compound | Systemic Lupus Erythematosus | 0.5 mg | -12%[1][2] | 12 weeks |
| 1 mg | -48%[1][2] | 12 weeks | ||
| 2 mg | -52%[1] | 12 weeks | ||
| 4 mg | -69% | 12 weeks | ||
| Ponesimod | Multiple Sclerosis | 10 mg | 50% | 24 weeks |
| 20 mg | 65% | 24 weeks | ||
| 40 mg | 69% | 24 weeks | ||
| Ozanimod | Multiple Sclerosis | 0.5 mg | >50% reduction in CD19+ B- and CD3+ T-cell counts | 12 weeks |
| 1 mg | >75% reduction in CD19+ B- and CD3+ T-cell counts | 12 weeks | ||
| Siponimod | Secondary Progressive Multiple Sclerosis | 2 mg | Reduction to 20-30% of baseline value | Not Specified |
| Fingolimod | Multiple Sclerosis | 0.5 mg | ~70% reduction | 1 year |
| Amiselimod | Healthy Subjects | 0.5 mg | 66% | 21 days |
| 0.75 mg | 60% | 21 days |
Mechanism of Action: S1P1 Receptor Modulation
This compound is a potent and selective S1P1 receptor modulator. The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes, is dependent on a concentration gradient of sphingosine-1-phosphate. By binding to the S1P1 receptor on lymphocytes, this compound induces its internalization, rendering the cells unresponsive to the S1P gradient. This leads to the sequestration of lymphocytes within the lymph nodes, resulting in a reduction of circulating lymphocytes in the peripheral blood. This mechanism is believed to reduce the infiltration of autoreactive lymphocytes into tissues, thereby mitigating inflammation and tissue damage in autoimmune diseases like SLE.
Experimental Protocols
Quantification of Lymphocyte Reduction
The primary method for quantifying lymphocyte counts in the this compound clinical trials is flow cytometry. This technique allows for the precise enumeration and characterization of different lymphocyte subpopulations in peripheral blood.
General Protocol Outline:
-
Blood Sample Collection: Whole blood samples are collected from study participants at baseline and at specified time points throughout the treatment period.
-
Sample Preparation: A defined volume of whole blood is incubated with a cocktail of fluorescently labeled monoclonal antibodies specific for various lymphocyte surface markers (e.g., CD3 for T cells, CD19 for B cells, CD4 for helper T cells, and CD8 for cytotoxic T cells).
-
Red Blood Cell Lysis: Following antibody incubation, red blood cells are lysed using a lysing solution, leaving the white blood cells, including lymphocytes, intact.
-
Flow Cytometric Analysis: The prepared samples are acquired on a flow cytometer. The instrument uses lasers to excite the fluorescent dyes conjugated to the antibodies, and detectors to measure the emitted light. This allows for the identification and quantification of different cell populations based on their unique fluorescence signatures.
-
Absolute Counting: To obtain absolute cell counts (cells per microliter of blood), a known number of microbeads (e.g., TruCount™ beads) are added to a precise volume of the sample before analysis. By comparing the number of cell events to the number of bead events, the absolute count of each lymphocyte subset can be calculated.
-
Data Analysis: The flow cytometry data is analyzed using specialized software. Gating strategies are applied to isolate specific lymphocyte populations, and the percentage and absolute counts are determined. The change from baseline is then calculated for each patient at each time point.
Discussion
The data presented clearly indicates that this compound induces a robust and dose-dependent reduction in circulating lymphocytes. This effect is consistent with its mechanism of action as a selective S1P1 receptor modulator. When compared to other drugs in its class, this compound demonstrates a comparable efficacy in lymphocyte reduction.
The choice of an S1P receptor modulator for a specific indication may depend on various factors, including its selectivity for different S1P receptor subtypes, pharmacokinetic and pharmacodynamic profiles, and overall safety and tolerability. The rapid reversibility of lymphocyte reduction after discontinuation of some of the newer S1P modulators is also a key consideration.
The experimental protocols for lymphocyte counting are well-established, with flow cytometry being the gold standard. The use of absolute counting methods with microbeads ensures the accuracy and reproducibility of the data, which is crucial for evaluating the dose-response relationship of these immunomodulatory drugs.
References
- 1. Ponesimod in the Treatment of Relapsing Forms of Multiple Sclerosis: An Update on the Emerging Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amiselimod, a novel sphingosine 1-phosphate receptor-1 modulator, has potent therapeutic efficacy for autoimmune diseases, with low bradycardia risk - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Cenerimod's Potency in S1P1 Receptor Internalization Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Cenerimod's performance in sphingosine-1-phosphate receptor 1 (S1P1) internalization assays against other leading S1P receptor modulators. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development and discovery programs.
This compound is a selective S1P1 receptor modulator that has demonstrated potency in inducing the internalization of the S1P1 receptor. This mechanism of action is crucial for its therapeutic effect, as it leads to the sequestration of lymphocytes in lymphoid organs, thereby reducing the autoimmune response. This guide will delve into the quantitative potency of this compound and compare it with established S1P modulators such as Fingolimod, Siponimod, Ozanimod, and Ponesimod.
Comparative Potency in S1P1 Receptor Internalization
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other S1P1 receptor modulators in inducing S1P1 receptor internalization or related signaling pathways. Lower EC50 values are indicative of higher potency.
| Compound | EC50 (nM) for S1P1 Internalization/Function | Cell Type | Reference(s) |
| This compound | ~15 | Human T and B lymphocytes | [1][2] |
| Fingolimod (FTY720-P) | 0.070 | hS1P1-expressing cells | [3] |
| Siponimod (BAF312) | ~0.4 (for S1P1 binding) | CHO cells | [4] |
| Ozanimod (RPC1063) | ~0.16 (for cAMP inhibition) | CHO-K1 cells | [5] |
| Ponesimod (ACT-128800) | 5.7 (for S1P1 activation) | Recombinant cells |
Note: The presented EC50 values are from various sources and experimental conditions, which may not allow for a direct head-to-head comparison. Fingolimod is administered as a prodrug and is phosphorylated in vivo to its active form, FTY720-P.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams illustrate the S1P1 receptor signaling pathway leading to internalization and a typical workflow for an S1P1 receptor internalization assay.
Experimental Protocols
Below is a generalized protocol for an S1P1 receptor internalization assay using flow cytometry. This method allows for the quantification of receptor internalization by measuring the decrease in surface receptor expression.
Objective: To determine the EC50 value of a test compound (e.g., this compound) for inducing S1P1 receptor internalization.
Materials:
-
Cells expressing S1P1 receptor (e.g., CHO-K1 cells stably expressing human S1P1, or primary lymphocytes)
-
Cell culture medium (e.g., Ham's F12 or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (this compound and comparators)
-
Primary antibody against an extracellular epitope of S1P1
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
Flow cytometer
Procedure:
-
Cell Culture:
-
Culture S1P1-expressing cells in appropriate medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2.
-
For adherent cells, seed them in 6-well plates to reach 80-90% confluency on the day of the experiment. For suspension cells (lymphocytes), ensure a sufficient cell number for the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in serum-free medium to achieve the desired final concentrations for the dose-response curve.
-
-
Internalization Assay:
-
For adherent cells, wash the cells once with warm PBS. For suspension cells, pellet the cells by centrifugation and resuspend in warm serum-free medium.
-
Add the diluted test compounds to the cells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate the cells at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for receptor internalization.
-
-
Antibody Staining:
-
To stop the internalization process, place the plates/tubes on ice and wash the cells twice with ice-cold PBS.
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in ice-cold staining buffer (PBS with 1% BSA).
-
Add the primary antibody against S1P1 at the recommended dilution.
-
Incubate on ice for 30-60 minutes.
-
Wash the cells twice with ice-cold staining buffer to remove unbound primary antibody.
-
Add the fluorescently labeled secondary antibody at the recommended dilution.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with ice-cold staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in a suitable volume of staining buffer for flow cytometry analysis.
-
Acquire the data on a flow cytometer, measuring the fluorescence intensity of the cell population.
-
-
Data Analysis:
-
Calculate the geometric mean fluorescence intensity (MFI) for each sample.
-
Normalize the MFI values to the vehicle control (representing 100% surface expression).
-
Plot the normalized MFI values against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Conclusion
This compound is a potent modulator of the S1P1 receptor, inducing its internalization at nanomolar concentrations. When compared to other S1P modulators, its potency in primary human lymphocytes is within the range of other clinically relevant compounds, although direct comparisons are challenging due to varying experimental systems. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and further investigate the pharmacological properties of this compound and other S1P1 receptor modulators. The diagrams illustrating the signaling pathway and experimental workflow serve as valuable visual aids for understanding the mechanism of action and the experimental design.
References
- 1. researchgate.net [researchgate.net]
- 2. rmdopen.bmj.com [rmdopen.bmj.com]
- 3. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Ozanimod (RPC1063) is a potent sphingosine‐1‐phosphate receptor‐1 (S1P1) and receptor‐5 (S1P5) agonist with autoimmune disease‐modifying activity - PMC [pmc.ncbi.nlm.nih.gov]
Cenerimod Demonstrates Superiority Over Placebo in Preclinical Lupus Nephritis Models
For Immediate Release
Basel, Switzerland – November 29, 2025 – Preclinical data strongly indicate that cenerimod, a selective sphingosine-1-phosphate receptor type 1 (S1P1) modulator, is significantly more effective than a placebo in ameliorating lupus nephritis. In a key study utilizing the MRL/lpr mouse model, which mirrors human systemic lupus erythematosus (SLE) and its associated kidney damage, this compound treatment led to marked improvements in renal function, reduced immune cell infiltration in the kidneys, and increased survival rates compared to the vehicle-treated control group.[1][2][3]
This compound's mechanism of action involves modulating the S1P1 receptor, which plays a crucial role in regulating the migration of lymphocytes from lymphoid tissues.[4] By acting on this receptor, this compound effectively sequesters lymphocytes within these tissues, preventing them from infiltrating and causing damage to organs such as the kidneys.[4] This targeted immunomodulation addresses a core aspect of SLE pathogenesis: the aberrant activation and migration of autoreactive lymphocytes.
Quantitative Analysis of Preclinical Efficacy
The following tables summarize the key quantitative outcomes from the preclinical evaluation of this compound versus placebo in the MRL/lpr lupus mouse model.
Table 1: Effect of this compound on Circulating Lymphocytes
| Lymphocyte Subtype | Vehicle (Control) | This compound | Percentage Reduction |
| CD19+ B Lymphocytes | Baseline | Significantly Reduced | -78.9% |
| CD4+ T Lymphocytes | Baseline | Significantly Reduced | -98.9% |
| CD8+ T Lymphocytes | Baseline | Significantly Reduced | -90.4% |
Table 2: Impact of this compound on Renal Function and Pathology
| Parameter | Vehicle (Control) | This compound | Outcome |
| Proteinuria (Urine Albumin/Creatinine Ratio) | Elevated | Significantly Decreased | Improved Kidney Function |
| Kidney Weight | Increased | 25% Decrease | Reduced Inflammation and Swelling |
| Kidney T-cell Infiltrates | Present | Significantly Reduced | Decreased Immune-mediated Damage |
| Histological Damage Severity | High | Significantly Lower | Amelioration of Glomerulonephritis |
Table 3: Survival Rate and Systemic Disease Markers
| Parameter | Vehicle (Control) | This compound | Outcome |
| Survival Rate (at 11 weeks) | 70% (6/20 mice died) | 100% (all mice alive) | Increased Overall Survival |
| Anti-dsDNA Antibody Titers | Elevated | Lower Titers | Reduction in Autoantibodies |
| Inflammatory Cytokines | Elevated | Reduced Levels | Attenuation of Systemic Inflammation |
Experimental Protocols
MRL/lpr Mouse Model Study
-
Animal Model: Female MRL/lpr mice, a well-established model for studying SLE and lupus nephritis, were used.
-
Treatment Initiation: Treatment began when the mice were seven weeks old, an age at which B-cell abnormalities are already detectable.
-
Administration: this compound was administered as a food admix, while the control group received a vehicle (placebo) food admix.
-
Study Duration and Endpoint: The study was designed to conclude when at least 20% morbidity/mortality was observed in one of the groups. This endpoint was reached at the 11th week of treatment in the vehicle group.
-
Assessments:
-
Lymphocyte Counts: Blood samples were collected at the end of the treatment period, and B and T lymphocyte populations were quantified using flow cytometry.
-
Kidney Function: Proteinuria was assessed by measuring the urine albumin to creatinine ratio.
-
Histopathology: Kidneys were harvested for histological analysis to evaluate the extent of immune cell infiltration and tissue damage.
-
Survival: Mortality was monitored throughout the study.
-
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow of the preclinical study.
Caption: this compound's mechanism of action in preventing lymphocyte egress.
Caption: Experimental workflow for the preclinical assessment of this compound.
References
Validation of Cenerimod's efficacy in models of Sjögren's syndrome-associated autoimmunity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cenerimod's performance in preclinical models of Sjögren's syndrome-associated autoimmunity against other therapeutic alternatives. The data presented is compiled from various studies to offer an objective overview supported by experimental evidence.
This compound: A Selective S1P1 Receptor Modulator
This compound is an orally active, selective sphingosine-1-phosphate receptor 1 (S1P1) modulator.[1][2] Its mechanism of action involves preventing the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of these immune cells into tissues and mitigating inflammation.[1][2] This targeted approach has shown promise in various autoimmune disease models, including those for Sjögren's syndrome.
Preclinical Efficacy of this compound in Sjögren's Syndrome Mouse Models
This compound has been evaluated in two primary mouse models that recapitulate key features of Sjögren's syndrome: the adenovirus-induced sialadenitis model in C57BL/6 mice and the spontaneous chronic sialadenitis model in MRL/lpr mice.[2]
Key Findings Across Models:
-
Reduced Lymphocyte Infiltration: this compound treatment significantly reduces the infiltration of immune cells, particularly T-cells and B-cells, into the salivary glands.
-
Disaggregation of Ectopic Lymphoid Structures (ELS): The therapy has been shown to decrease the size and number of ELS, which are key drivers of local inflammation and tissue damage in Sjögren's syndrome.
-
Decreased Pro-inflammatory Cytokines: Treatment with this compound leads to a reduction in pro-inflammatory cytokines and chemokines within the salivary glands, creating a less inflammatory microenvironment.
-
Improved Salivary Gland Function: A notable outcome of this compound treatment is the improvement in saliva production.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound and comparator treatments in various mouse models of Sjögren's syndrome.
Table 1: Efficacy of this compound in the Adenovirus-Induced Sialadenitis Model (C57BL/6 Mice)
| Parameter | Treatment Group | Outcome | Reference |
| Blood Lymphocyte Subsets | This compound (Early & Late Therapeutic Regimens) | Significantly reduced CD4+ T-cells, CD8+ T-cells, and B-cells vs. vehicle | |
| Salivary Gland Infiltrates | This compound (Early & Late Therapeutic Regimens) | Significantly reduced migration of immune cells into salivary glands | |
| Ectopic Lymphoid Structures (ELS) | This compound | Decreased size and number of ELS | |
| Salivary Gland Chemokine mRNA Levels | This compound | Reduction in CCL19, CXCL13, LT-α, LT-β vs. vehicle | |
| Saliva Production | This compound (Early & Late Therapeutic Regimens) | Improved saliva production vs. vehicle; more pronounced in the early therapeutic regimen |
Table 2: Efficacy of this compound in the Spontaneous Chronic Sialadenitis Model (MRL/lpr Mice)
| Parameter | Treatment Group | Outcome | Reference |
| Blood Lymphocyte Subsets | This compound | Significant reduction in blood lymphocytes vs. vehicle | |
| Salivary Gland Infiltrates | This compound | Significantly reduced CD45+ immune cell infiltrates | |
| Salivary Gland T-cell Population | This compound | Significantly reduced T-cell population within ELS | |
| Salivary Gland Inflammatory Environment | This compound | Pronounced reduction in chemokines and pro-inflammatory cytokines | |
| Survival | This compound | 0/20 mortality vs. 6/20 in vehicle-treated group at 10 weeks |
Table 3: Comparative Efficacy of Alternative Treatments in Sjögren's Syndrome Mouse Models
| Treatment | Mechanism of Action | Mouse Model | Key Quantitative Outcomes | Reference |
| FTY720 (Fingolimod) | Non-selective S1P receptor modulator | NOD-AEC1.AEC2 | Reduced immune cell infiltrates into salivary glands and improved salivary gland function. | |
| Anti-BAFF Monoclonal Antibody | B-cell activating factor (BAFF) inhibitor | NOD | Significantly decreased salivary gland lymphocytic infiltrates (median Focus Score 1.8 vs 3.9 in control, p=0.002); Significantly increased salivary flow (median difference 2.1 vs 0.6 in control, p=0.020). | |
| Anti-CD20 Antibody (Rituximab) | Depletes CD20+ B-cells | Various | Limited evidence for improvement in sicca symptoms in human studies, though beneficial for systemic manifestations. Animal model data is less specific quantitatively. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Adenovirus-Induced Sialadenitis in C57BL/6 Mice
This model induces an acute inflammation of the salivary glands, mimicking early-stage Sjögren's syndrome.
Protocol:
-
Anesthesia: Anesthetize female C57BL/6 mice (12 weeks old) with a suitable anesthetic agent.
-
Cannulation: Retroductal cannulation of the submandibular salivary glands is performed using a fine polyethylene tube.
-
Virus Administration: A replication-deficient adenovirus serotype 5 (AdV5) is infused into the salivary glands.
-
Treatment: this compound or vehicle is administered orally, typically starting one day (early therapeutic regimen) or seven days (late therapeutic regimen) post-cannulation.
-
Endpoint Analysis (Day 15):
-
Flow Cytometry: Blood and salivary gland infiltrates are quantified.
-
Immunohistochemistry: Salivary gland sections are stained for immune cell markers (e.g., CD3, CD19, CD45) to assess ELS.
-
qRT-PCR: mRNA levels of chemokines and cytokines in salivary glands are measured.
-
Saliva Collection: Saliva flow rate is measured following pilocarpine stimulation.
-
Spontaneous Chronic Sialadenitis in MRL/lpr Mice
MRL/lpr mice spontaneously develop a systemic autoimmune disease with features of Sjögren's syndrome and lupus.
Protocol:
-
Animal Model: Female MRL/lpr mice are used.
-
Treatment Initiation: this compound or vehicle treatment is initiated at 7 weeks of age, when B-cell abnormalities are first detected.
-
Treatment Duration: Treatment is continued for 10 weeks.
-
Endpoint Analysis (Week 17):
-
Flow Cytometry: Blood and salivary gland lymphocyte subsets are quantified.
-
Immunohistochemistry: Salivary gland sections are analyzed for immune cell infiltration and ELS characteristics.
-
Luminex Assay: Protein concentrations of a panel of cytokines and chemokines in salivary gland supernatants are determined.
-
Survival Monitoring: Mortality is recorded throughout the study.
-
Saliva Collection and Measurement in Mice
Accurate measurement of salivary flow is a critical endpoint.
Protocol:
-
Fasting: Mice are fasted for at least 2 hours before saliva collection.
-
Anesthesia: Anesthetize the mouse.
-
Pilocarpine Stimulation: Inject pilocarpine hydrochloride (0.5 mg/kg) intraperitoneally to stimulate saliva secretion.
-
Collection: Place a pre-weighed cotton swab or sponge into the mouse's oral cavity for a set period (e.g., 15 minutes).
-
Quantification: Weigh the swab after collection to determine the amount of saliva produced. Results are often normalized to the mouse's body weight.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action in preventing lymphocyte egress.
Experimental Workflow for Adenovirus-Induced Sialadenitis Model
Caption: Workflow for the adenovirus-induced Sjögren's syndrome model.
Logical Relationship of this compound's Effects
Caption: Cascade of this compound's therapeutic effects in Sjögren's syndrome models.
References
A Preclinical Showdown: Cenerimod Versus Newer S1P Modulators in the Quest for Autoimmune Disease Therapies
A deep dive into the preclinical data of Cenerimod and its newer counterparts—Ozanimod, Ponesimod, Siponimod, and Etrasimod—reveals a landscape of nuanced receptor selectivity, diverse pharmacokinetic profiles, and potent efficacy in models of autoimmune disease. This guide offers a critical comparison for researchers and drug developers, presenting key data in a structured format to inform future research and development in the field of sphingosine-1-phosphate (S1P) receptor modulation.
Sphingosine-1-phosphate (S1P) receptor modulators have emerged as a pivotal class of oral therapeutics for a range of autoimmune disorders. By targeting S1P receptors, these molecules regulate lymphocyte trafficking, effectively sequestering immune cells in the lymph nodes and preventing their migration to sites of inflammation.[1][2][3] The first-generation non-selective S1P modulator, fingolimod, demonstrated the clinical potential of this mechanism but was also associated with off-target effects.[4] This spurred the development of a new wave of more selective S1P modulators, including this compound, Ozanimod, Ponesimod, Siponimod, and Etrasimod, each with a distinct preclinical profile.
Unraveling Receptor Selectivity and Potency
The therapeutic window of S1P modulators is intrinsically linked to their selectivity for the five S1P receptor subtypes (S1P1-5), which are differentially expressed and have distinct physiological roles.[2] High selectivity for the S1P1 receptor is considered crucial for efficacy in autoimmune diseases, as it is the primary regulator of lymphocyte egress. Conversely, activity at other subtypes, such as S1P3, has been linked to adverse cardiovascular effects.
Preclinical data, primarily from in vitro functional assays like GTPγS binding, reveals the potency and selectivity of these compounds. This compound demonstrates high potency and selectivity for the S1P1 receptor. Newer modulators also exhibit distinct selectivity profiles, with some targeting S1P1 and S1P5.
Table 1: Comparative In Vitro Potency (EC50, nM) of S1P Receptor Modulators
| Compound | S1P1 | S1P2 | S1P3 | S1P4 | S1P5 |
| This compound | 1.0 | >10,000 | >10,000 | >10,000 | 36 |
| Ponesimod | 5.7 | >10,000 | >10,000 | 1100 | 42 |
| Etrasimod | 6.1 | >10,000 | >10,000 | 147 | 24.4 |
| Ozanimod | Selective for S1P1 and S1P5 | - | - | - | - |
| Siponimod | Selective for S1P1 and S1P5 | - | - | - | - |
Note: Data is compiled from various sources and may not be from head-to-head studies. "-" indicates that specific quantitative data was not found in the provided search results.
A Glimpse into Pharmacokinetic Profiles
The preclinical pharmacokinetic properties of S1P modulators, including their absorption, distribution, metabolism, and excretion, are critical determinants of their dosing regimen and potential for drug-drug interactions. While direct comparative studies are scarce, available data from rodent models provide valuable insights.
Table 2: Summary of Preclinical Pharmacokinetic Parameters
| Compound | Species | Key Pharmacokinetic Parameters |
| This compound | Rat, Dog | Terminal half-life (t1/2): 12 hours (rat), 7.5 hours (dog) |
| Siponimod | Mouse, Rat | Brain/Blood Ratio: ~10 in mice, ~6 in rats |
| Ponesimod | - | Rapidly reversible pharmacological effects |
| Etrasimod | - | Mean plasma elimination half-life (t1/2): approximately 30 hours |
| Ozanimod | - | - |
Note: This table summarizes available data and does not represent a direct comparison under identical experimental conditions. "-" indicates that specific quantitative data was not found in the provided search results.
Efficacy in Preclinical Models of Autoimmune Disease
The ultimate preclinical validation for S1P modulators lies in their ability to ameliorate disease in relevant animal models. The Experimental Autoimmune Encephalomyelitis (EAE) model, which mimics many aspects of multiple sclerosis, is a standard for evaluating these compounds. Additionally, models of Systemic Lupus Erythematosus (SLE) and Sjögren's Syndrome have been used to assess the therapeutic potential of this compound.
Table 3: In Vivo Efficacy in Preclinical Autoimmune Disease Models
| Compound | Disease Model | Species | Key Efficacy Findings |
| This compound | EAE | Mouse | Attenuated disease parameters |
| SLE (MRL/lpr) | Mouse | Reduced lymphocyte infiltration, decreased proteinuria, and increased survival | |
| Sjögren's Syndrome | Mouse | Reduced salivary gland inflammation and autoantibody levels | |
| Ozanimod | EAE | Mouse | Reduced clinical severity, inhibited lymphocyte infiltration, and reversed demyelination |
| Ponesimod | EAE | Rat, Mouse | Dose-dependent reduction in clinical scores |
| Siponimod | EAE | Mouse, Rat | Ameliorated EAE, with an ~80-95% reduction in clinical EAE scores in a mouse model of EAE-optic neuritis |
| Etrasimod | Colitis (T-cell transfer) | Mouse | Attenuation of inflammation |
Visualizing the Science: Pathways and Protocols
To further elucidate the context of this comparison, the following diagrams illustrate the S1P signaling pathway, a typical experimental workflow for evaluating S1P modulators, and the logical relationship of their mechanism of action.
Experimental Methodologies in Focus
The quantitative data presented in this guide are derived from a series of well-established preclinical assays. Understanding the principles behind these methods is crucial for interpreting the results.
Receptor Binding Assays
These assays are designed to determine the affinity of a compound for its target receptor. A common method is the radioligand binding assay .
-
Objective: To measure the binding affinity (Ki) of a test compound to S1P receptors.
-
General Protocol:
-
Membranes from cells overexpressing a specific S1P receptor subtype are prepared.
-
A radiolabeled ligand (e.g., [32P]S1P) with known affinity for the receptor is incubated with the membranes.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radiolabeled ligand for binding to the receptor.
-
The amount of bound radioactivity is measured after separating the bound from the unbound radioligand, typically by filtration.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
-
GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the S1P receptors upon agonist binding, providing a measure of the compound's potency (EC50) and efficacy.
-
Objective: To determine the functional potency of a compound as an agonist at S1P receptors.
-
General Protocol:
-
Cell membranes expressing the S1P receptor of interest are incubated with the test compound.
-
A non-hydrolyzable GTP analog, [35S]GTPγS, is added to the mixture.
-
Agonist binding to the receptor activates the associated G-protein, which then binds [35S]GTPγS.
-
The amount of bound [35S]GTPγS is quantified, usually by scintillation counting after filtration.
-
The concentration of the compound that produces 50% of the maximal response (EC50) is calculated.
-
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most commonly used animal model for human multiple sclerosis and is instrumental in evaluating the in vivo efficacy of S1P modulators.
-
Objective: To assess the ability of a test compound to prevent or treat the clinical signs of EAE.
-
General Protocol:
-
EAE is induced in susceptible strains of mice or rats by immunization with myelin-derived proteins or peptides (e.g., MOG, MBP) in complete Freund's adjuvant.
-
Animals are monitored daily for clinical signs of disease, which are typically scored on a scale of 0 to 5, representing the severity of paralysis.
-
The test compound is administered either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Efficacy is assessed by comparing the clinical scores, disease incidence, and in some cases, histological analysis of the central nervous system for inflammation and demyelination between the treated and vehicle control groups.
-
Conclusion
The preclinical data for this compound and the newer generation of S1P modulators highlight a clear evolution towards greater receptor selectivity and, in some cases, improved pharmacokinetic profiles. This compound stands out for its high selectivity for S1P1 and demonstrated efficacy in models of both systemic and organ-specific autoimmunity. The newer modulators, while primarily evaluated in the context of multiple sclerosis models, also show potent anti-inflammatory effects.
For researchers and drug developers, the choice of which S1P modulator to advance will depend on the specific therapeutic indication. The nuanced differences in receptor selectivity and pharmacokinetics presented in this guide provide a critical foundation for making these informed decisions. Further head-to-head preclinical studies and ultimately, clinical trial data, will be necessary to fully delineate the comparative advantages of each of these promising therapies.
References
- 1. A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Two Sides of Siponimod: Evidence for Brain and Immune Mechanisms in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. Ozanimod-mediated remission in experimental autoimmune encephalomyelitis is associated with enhanced activity of CNS CD27low/- NK cell subset - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Cenerimod: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of investigational compounds like Cenerimod is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for researchers, scientists, and drug development professionals to manage this compound waste effectively.
This compound is a sphingosine-1-phosphate 1 (S1P₁) receptor modulator under investigation for the treatment of systemic lupus erythematosus.[1][2][3][4] As with any laboratory chemical, proper handling and disposal are paramount to protect personnel and the environment.
Hazard Classification and Its Impact on Disposal
An important consideration for the disposal of this compound is its hazard classification, as different suppliers provide conflicting information. Some Safety Data Sheets (SDS) classify this compound as "not a hazardous substance or mixture," while others categorize it as having acute oral toxicity, suspected reproductive toxicity, and potential for organ damage through prolonged exposure.[5]
| Hazard Statement | GHS Code | Description | Source |
| Acute toxicity, oral (Category 1, 2) | H300 | Fatal if swallowed | MedchemExpress, Cayman Chemical |
| Reproductive toxicity (Category 2) | H361 | Suspected of damaging fertility or the unborn child | MedchemExpress, Cayman Chemical |
| Specific target organ toxicity, repeated exposure (Category 2) | H373 | May cause damage to organs through prolonged or repeated exposure | MedchemExpress, Cayman Chemical |
| Not a hazardous substance or mixture | - | - | AbMole BioScience |
Due to these discrepancies, it is crucial to conduct a site-specific risk assessment and consult your institution's Environmental Health and Safety (EHS) department to determine the appropriate disposal pathway.
Step-by-Step Disposal Procedures for this compound
The fundamental principle for the disposal of this compound, as stated in its Safety Data Sheets, is to adhere to all prevailing country, federal, state, and local regulations . The following steps provide a general operational workflow for managing this compound waste.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles with side-shields, protective gloves, and impervious clothing. If there is a risk of dust or aerosol formation, a suitable respirator should be used.
2. Containment of Spills: In the event of a spill, prevent further leakage and keep the product away from drains or water courses. Absorb solutions with a finely-powdered, liquid-binding material such as diatomite or universal binders.
3. Waste Collection and Segregation:
-
Solid Waste: Collect solid this compound, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Avoid mixing with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the substance itself, in accordance with local regulations.
4. Consultation and Labeling:
-
Consult EHS: Contact your institution's EHS department to confirm whether this compound is considered hazardous waste at your location and to receive specific disposal instructions.
-
Proper Labeling: Ensure all waste containers are accurately labeled with the contents ("Hazardous Waste: this compound"), the associated hazards (e.g., "Toxic"), and the date of accumulation.
5. Disposal Pathway: The final disposal method will be determined by local regulations and institutional policies, typically involving one of the following:
-
Incineration: For many investigational drugs, particularly those classified as hazardous, high-temperature incineration by a licensed environmental management vendor is the preferred method of disposal. This ensures the complete destruction of the active compound.
-
Landfill: Disposal in a landfill is generally not recommended for pharmaceuticals unless specifically permitted by local regulations for non-hazardous materials and after appropriate treatment such as inertization (mixing with cement and other materials).
6. Documentation: Maintain a detailed record of the disposal process, including the date, quantity of waste, and the disposal vendor used. A certificate of destruction should be obtained from the disposal facility.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
This structured approach ensures that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible, building trust in your laboratory's commitment to safety beyond the product itself.
References
- 1. Absorption, distribution, metabolism, and excretion of this compound, a selective S1P1 receptor modulator in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a sphingosine-1-phosphate receptor modulator, versus placebo in patients with moderate-to-severe systemic lupus erythematosus (CARE): an international, double-blind, randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of this compound, A Selective S1P1 R Modulator, Are Not Affected by Ethnicity in Healthy Asian and White Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. newsroom.viatris.com [newsroom.viatris.com]
- 5. hoelzel-biotech.com [hoelzel-biotech.com]
Personal protective equipment for handling Cenerimod
Essential Safety and Handling Guide for Cenerimod
This guide provides immediate safety, handling, and disposal protocols for laboratory professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.
Note on Hazard Classification: Safety Data Sheets (SDS) for this compound present conflicting hazard information. While some sources classify it as non-hazardous, others indicate significant risks.[1][2][3][4] To ensure the highest degree of safety, personnel should adhere to the most stringent precautions indicated by the Globally Harmonized System (GHS) classifications provided by some suppliers. These include:
-
Acute Toxicity, Oral (Category 1, 2): Fatal if swallowed.[3]
-
Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.
-
Specific Target Organ Toxicity, Repeated Exposure (Category 2): May cause damage to organs through prolonged or repeated exposure.
Due to these potential hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE) Summary
A comprehensive PPE strategy is critical when handling this compound. The following table summarizes the required equipment to prevent exposure.
| Protection Type | Required Equipment | Purpose | Source |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and dust. | |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact. | |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | Suitable respirator | Prevents inhalation of dust or aerosols. To be used when dust or aerosol formation is possible or in areas without adequate exhaust ventilation. |
Standard Operating Procedures for this compound
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood or other appropriate exhaust ventilation is strongly recommended to minimize inhalation risk.
-
Safety Stations: Ensure a safety shower and an eye wash station are readily accessible and operational in the immediate work area.
-
Restricted Access: Do not eat, drink, or smoke in the area where this compound is handled.
Handling Protocol
-
Don PPE: Before handling, put on all required PPE as specified in the table above.
-
Avoid Dust/Aerosol Formation: Handle the solid compound carefully to avoid generating dust. When preparing solutions, add liquid to the solid slowly to prevent aerosolization.
-
Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing. Avoid inhalation of any dust or vapors.
-
Hand Washing: Wash hands thoroughly after handling the compound, even if gloves were worn.
Accidental Release and Spill Cleanup Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain Spill: Wear full personal protective equipment. Prevent further leakage or spillage if it is safe to do so.
-
Absorb and Collect:
-
For solid spills , carefully sweep or scoop the material, avoiding dust generation.
-
For liquid solutions , absorb with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.
-
-
Decontaminate: Scrub the spill surface and any contaminated equipment with alcohol.
-
Dispose: Collect all contaminated materials, including absorbents and cleaning supplies, into a sealed container for proper disposal according to waste disposal protocols.
Disposal Plan
-
Waste Collection: Dispose of this compound and any contaminated materials in a designated, sealed waste container.
-
Regulatory Compliance: Disposal must be in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains, water courses, or the soil.
This compound Handling Workflow
The diagram below illustrates the required step-by-step process for safely working with this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound from preparation to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
